4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOPCSNFUQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626071 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24391-41-1 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Pivotal Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and critical applications, with a focus on the causality behind experimental choices and protocols.
This compound, a heteroaromatic halide, is a highly valuable and versatile building block in the synthesis of biologically active molecules.[1] Its rigid, planar bicyclic structure, composed of a fused pyrrole and pyrimidine ring, serves as a foundational scaffold for a multitude of pharmaceutical agents.[1] The strategic placement of a chloro group at the 4-position and a carbonitrile at the 5-position imparts specific reactivity that is instrumental in its role as a key intermediate.
This compound is perhaps most renowned for its role in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis.[2][3][4] Its structural framework is a cornerstone for blockbuster drugs like Tofacitinib.[5][6] Understanding the nuanced chemistry of this intermediate is therefore paramount for innovation in targeted therapy development.
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 24391-41-1 | [7][8][9][10] |
| Molecular Formula | C₇H₃ClN₄ | [7][11] |
| Molecular Weight | 178.58 g/mol | [7][12] |
| IUPAC Name | This compound | |
| Appearance | Light-colored to off-white crystalline solid | [1] |
| Melting Point | 200-258 °C (Predicted) | [7] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in water | [1] |
| InChIKey | NEWCOPCSNFUQQY-UHFFFAOYSA-N |
Validated Synthesis Protocol: From Oxime to Nitrile
The synthesis of this compound is often achieved through the dehydration of its corresponding aldoxime precursor. The following protocol is a robust, self-validating method that consistently delivers high yields.[9]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the title compound.
Mechanistic Rationale and Causality
-
Choice of Reagent (Thionyl Chloride): Thionyl chloride (SOCl₂) is the dehydrating agent of choice for converting the aldoxime to a nitrile. The mechanism involves the formation of a chlorosulfite intermediate on the oxime oxygen, which then undergoes an E2-type elimination facilitated by a base (in this case, the pyridine-like nitrogen of the pyrimidine ring or trace amounts of base can act as the proton acceptor). This is a highly efficient and largely irreversible transformation, driving the reaction to completion.
-
Workup Criticality (pH Adjustment): The careful adjustment of the pH to 4 with sodium bicarbonate is a crucial step.[9] Its purpose is twofold: first, to neutralize any remaining acidic species from the thionyl chloride, and second, to ensure the product, which has a pKa around 8.8, is in its neutral, less water-soluble form, thereby maximizing its precipitation and recovery.[7] Over-basification should be avoided as it can lead to undesired side reactions or hydrolysis.
-
Self-Validation: The protocol's integrity is confirmed by the high yield (reported at 97%) and the clear spectroscopic data (ESI-MS m/z: 178.8 [M + H]+, 176.8 [M - H]+) obtained for the final product, which validates both the conversion and the purification efficiency.[9]
Chemical Reactivity: The Locus of Synthetic Utility
The synthetic power of this compound stems from the reactivity of the C4-chloro substituent. This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr).
-
Electronic Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the potent electron-withdrawing effect of the nitrile group (-C≡N) at the C5 position. This electronic landscape renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.
-
SNAr Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. A nucleophile (e.g., an amine) attacks the C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate stabilized by resonance. The chloride ion, being a good leaving group, is then expelled, restoring the aromatic system and yielding the substituted product.
Caption: Generalized SNAr mechanism at the C4 position.
This predictable reactivity is the cornerstone of its use in constructing more complex molecules, as the chloro group can be readily displaced by a wide range of nitrogen, oxygen, or sulfur nucleophiles.[1]
Application in Drug Discovery: A Gateway to JAK Inhibitors
The primary application of this intermediate is in the synthesis of JAK inhibitors.[2][3] The synthesis of Tofacitinib (CP-690,550) serves as a paradigmatic example of its strategic importance.[4][6]
Tofacitinib Synthesis Pathway
The synthesis requires the coupling of the pyrrolo[2,3-d]pyrimidine core with a specific chiral piperidine side chain. A critical consideration in this multi-step process is the protection of the pyrrole N-H. The acidic nature of this proton can interfere with subsequent reactions. A common strategy is to protect it with a tosyl (p-toluenesulfonyl) group, which is stable under the coupling conditions and can be removed later.[13]
References
- 1. srinichem.com [srinichem.com]
- 2. innospk.com [innospk.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nbinno.com [nbinno.com]
- 6. thieme.de [thieme.de]
- 7. echemi.com [echemi.com]
- 8. 24391-41-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 24391-41-1 [chemicalbook.com]
- 10. This compound, CasNo.24391-41-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 11. PubChemLite - this compound (C7H3ClN4) [pubchemlite.lcsb.uni.lu]
- 12. capotchem.cn [capotchem.cn]
- 13. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
physicochemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction
This compound is a heteroaromatic compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the 7-deazapurine scaffold, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules, most notably as a key intermediate for kinase inhibitors.[1][2] The strategic placement of a reactive chlorine atom at the 4-position and a cyano group at the 5-position on the fused pyrrolopyrimidine ring system provides a versatile platform for molecular elaboration through nucleophilic substitution and other transformations.
This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics to inform its use in synthesis, screening, and formulation. The document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and the structural rationale behind them.
Core Physicochemical Properties
A summary of the essential physicochemical and computed properties of this compound is presented below. This table serves as a quick reference for key data points.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 24391-41-1 | [3][4] |
| Molecular Formula | C₇H₃ClN₄ | [3] |
| Molecular Weight | 178.58 g/mol | [3] |
| Appearance | Likely an off-white to light-colored crystalline solid | [1] |
| Melting Point | Data not readily available. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, has a melting point of 170–175 °C. | [1][5] |
| Boiling Point | 235.3 ± 50.0 °C (Predicted) | [3] |
| pKa | 8.84 ± 0.20 (Predicted) | [3] |
| XLogP3 | 1.3 (Predicted) | [3] |
| Exact Mass | 178.00462 g/mol | [3] |
Solubility Profile: A Practical Assessment
The solubility of a compound is a critical parameter influencing its utility in both synthetic reactions and biological assays. While general descriptors exist, a systematic experimental approach is necessary for quantitative understanding. This compound is reported to be soluble in common organic solvents like DMSO and DMF and sparingly soluble in water.[1]
Rationale for Solvent Selection
In a research context, particularly for high-throughput screening or synthetic chemistry, understanding solubility in a range of solvents is paramount.
-
Aqueous Buffers (e.g., PBS): Essential for determining solubility under physiologically relevant conditions. Poor aqueous solubility can be a major hurdle in drug development.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Often used to create high-concentration stock solutions for biological screening and as reaction media for synthetic transformations.
-
Protic Solvents (e.g., Ethanol, Methanol): Common recrystallization and reaction solvents.
-
Apolar Solvents (e.g., Toluene, Hexanes): Useful for understanding partitioning behavior and for specific synthetic steps like extraction and purification.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard and reliable "excess solid" method to determine the equilibrium solubility of the title compound.[2]
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation: Add an excess of solid this compound to a 2 mL glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C. Shake the mixture for at least 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) may be necessary for compounds that are slow to dissolve.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet. Perform a precise serial dilution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. The concentration of the saturated solution is determined by comparing the peak area to a pre-established calibration curve of the compound.
-
Calculation: Calculate the solubility (e.g., in µg/mL or mM) by correcting the measured concentration for the dilution factor.
Caption: Workflow for experimental solubility determination.
Structural and Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectral features based on data from analogous compounds.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, Electrospray Ionization (ESI) is a suitable technique.
-
Expected Data: The compound is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 179. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) would be observed, with a peak at m/z 181 that is approximately one-third the intensity of the m/z 179 peak. A deprotonated ion [M-H]⁻ at m/z 177 is also possible.
-
Reported Data: ESI-MS data confirms these expectations, showing m/z: 178.8 [M+H]⁺ and 176.8 [M-H]⁻.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The molecule has three aromatic protons. Based on the known spectrum of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and considering the electronic effects of the C5-cyano group, the following chemical shifts can be predicted (in DMSO-d₆):
-
H2 Proton: Expected to be the most downfield aromatic proton, likely appearing as a singlet around δ 8.7-8.9 ppm . Its position is influenced by the two adjacent nitrogen atoms in the pyrimidine ring.
-
H6 Proton: The introduction of the strongly electron-withdrawing cyano group at C5 will significantly deshield the adjacent H6 proton. It is expected to appear as a singlet further downfield than in the parent compound, likely in the range of δ 8.0-8.3 ppm .
-
N-H Proton (H7): This pyrrolic proton is expected to be a broad singlet, typically observed far downfield due to hydrogen bonding potential and the aromatic nature of the ring, likely > δ 12.0 ppm .
¹³C NMR Spectroscopy: The molecule has seven distinct carbon atoms. Predicting their shifts relies on understanding the electronic environment of each carbon.[6][7]
-
Quaternary Carbons (C4, C5, C7a, C4a): These carbons, lacking attached protons, will typically show weaker signals.
-
C4 (bearing Cl): Expected around δ 150-153 ppm .
-
C5 (bearing CN): Expected to be significantly upfield due to the nitrile group, likely around δ 95-100 ppm .
-
C7a and C4a (bridgehead): Expected in the aromatic region, δ 150-155 ppm .
-
-
Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in a distinct region around δ 115-120 ppm .
-
Methine Carbons (C2, C6):
-
C2: Expected around δ 150-152 ppm .
-
C6: Expected around δ 130-135 ppm , deshielded by the adjacent nitrile group.
-
Caption: Relationship between molecular structure and expected spectroscopic data.
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
-
N-H Stretch: A moderate to sharp band is expected in the region of 3100-3300 cm⁻¹ corresponding to the pyrrole N-H bond.
-
C≡N Stretch: A sharp, medium-intensity absorption characteristic of a nitrile group is expected around 2220-2240 cm⁻¹ .[8]
-
C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic pyrrolopyrimidine core.
-
C-Cl Stretch: A band in the fingerprint region, typically 700-850 cm⁻¹ , can be attributed to the carbon-chlorine bond.
Chemical Stability and Reactivity
The compound is generally stable under standard storage conditions (cool, dry, dark). However, its reactivity is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro and cyano groups.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is highly susceptible to displacement by nucleophiles. This is the most important reaction for this scaffold, allowing for the introduction of amines, alcohols, thiols, and other groups to build molecular diversity.
-
Hydrolytic Stability: Prolonged exposure to strong acids or bases, or even moisture over time, can lead to hydrolysis of the C4-chloro group, forming the corresponding 4-hydroxy derivative.
Experimental Protocols: Best Practices
Protocol for NMR Sample Preparation
Adherence to a strict protocol is essential for acquiring high-quality, reproducible NMR data.
Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR).[9]
-
High-quality, clean, and unscratched 5 mm NMR tube and cap.
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to good solubility).[9]
-
Small glass vial (e.g., 1-dram).
-
Glass Pasteur pipette and bulb.
-
Small piece of cotton or glass wool for filtration.
Procedure:
-
Weighing: Accurately weigh the required amount of the solid compound into a clean, dry glass vial.
-
Dissolution: Add ~0.7 mL of the deuterated solvent to the vial. Vortex or gently warm the vial to ensure the solid is completely dissolved. Complete dissolution is critical for high-resolution spectra.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral quality (shimming).
-
Capping and Labeling: Securely cap the NMR tube. Label the cap or the very top of the tube with a unique identifier using a permanent marker.
-
Analysis: The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition.
Conclusion
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 24391-41-1 [chemicalbook.com]
- 5. anaxlab.com [anaxlab.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to the Solubility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Critical Intermediate in Pharmaceutical Synthesis
This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document synthesizes known physicochemical properties with established methodologies for precise solubility determination. While specific quantitative solubility data for this compound is not widely published, this guide offers a robust framework for researchers to establish and validate this crucial parameter in their own laboratories.
Introduction: The Strategic Importance of this compound
This compound and its parent scaffold, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are pivotal intermediates in the synthesis of a class of targeted therapeutics, most notably Janus kinase (JAK) inhibitors.[1][2][3] Compounds like Tofacitinib and Ruxolitinib, which are based on this core structure, have transformed the treatment landscape for autoimmune diseases and myeloproliferative disorders.[3][4] The addition of a carbonitrile group at the 5-position creates a unique electronic profile and an additional vector for chemical modification, making this specific derivative highly valuable for developing next-generation kinase inhibitors.
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental property that dictates its bioavailability, formulation strategy, and overall developability.[5] Poor aqueous solubility can lead to low absorption and insufficient therapeutic efficacy, necessitating complex and costly formulation approaches.[6] Therefore, a thorough understanding and precise measurement of the solubility of this compound is not merely a data point; it is a critical step in de-risking drug development programs that utilize this intermediate.
Physicochemical Properties
A clear understanding of the compound's basic properties is the foundation for any solubility investigation. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 24391-41-1 | [7][8] |
| Molecular Formula | C₇H₃ClN₄ | [8] |
| Molecular Weight | 178.58 g/mol | [8] |
| Predicted pKa | 8.84 ± 0.20 | [8] |
| Predicted XLogP3 | 1.3 | [8] |
Solubility Profile: Qualitative and Inferred Data
Direct, quantitative solubility data for this compound is not extensively documented in public literature. However, we can infer a likely solubility profile from available information on its synthesis and the properties of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
The synthesis of the target compound involves a recrystallization step from a mixture of ethyl acetate and hexane, which strongly indicates good solubility in ethyl acetate and poor solubility in hexane.[7] The parent compound is reported to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethanol, but sparingly soluble in water.[3][9][10] The introduction of the electron-withdrawing nitrile group may slightly alter its polarity and hydrogen bonding capabilities, but the general trend is expected to be similar.
| Solvent Class | Solvent | Inferred Solubility | Rationale & Supporting Evidence |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Parent compound is soluble in DMSO.[9][10] Generally a strong solvent for organic compounds. |
| Dimethylformamide (DMF) | High | Parent compound is soluble in DMF.[9] | |
| Protic Polar | Methanol, Ethanol | Moderate to High | Parent compound is soluble in these solvents.[3][9] |
| Water | Low / Sparingly Soluble | Parent compound is sparingly soluble in water.[9] The nitrile group is unlikely to significantly increase aqueous solubility. | |
| Ester | Ethyl Acetate | High | Used as a solvent during synthesis and recrystallization.[7] |
| Non-Polar | Hexane | Low | Used as an anti-solvent for recrystallization.[7] |
Expert Insight: The predicted pKa of 8.84 suggests the compound is a weak base.[8] Therefore, its aqueous solubility is expected to increase in acidic conditions (pH < pKa) due to the formation of a more soluble protonated species.[11] Conversely, in basic media, solubility is likely to remain low. This pH-dependent solubility is a critical factor for biopharmaceutical evaluation.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To move beyond inference and obtain definitive, high-quality data, the gold-standard shake-flask method is recommended.[12] This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.
Causality Behind Experimental Choices:
-
Equilibrium: The core principle is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. A 24-48 hour incubation period is chosen to ensure even slowly dissolving compounds reach this state.[12]
-
Temperature Control: Solubility is highly temperature-dependent. We specify two key temperatures: ambient (e.g., 25 °C) for standard chemical data and 37 °C to mimic physiological conditions relevant for biopharmaceutical studies.[6]
-
Purity: The purity of both the compound and the solvent is paramount, as impurities can significantly alter solubility measurements.[12]
-
Phase Separation: A critical step is the complete separation of the saturated solution from the excess solid. We employ centrifugation followed by filtration through a low-binding filter to prevent solid carryover, which would artificially inflate the measured concentration.[13]
-
Quantification: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and ability to separate the analyte from any potential degradants or impurities, ensuring an accurate concentration measurement.[13]
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of 2 mL glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, DMSO, Ethanol) to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand for 1-2 hours to let the excess solid settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter. Self-Validation Step: Discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.
-
-
Analysis:
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered saturated solution with the appropriate mobile phase to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated HPLC-UV method.
-
Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve, accounting for the dilution factor. The result is the thermodynamic solubility.
-
Workflow Visualization
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Kinetic Solubility Determination: A High-Throughput Approach
In early-stage drug discovery, a higher-throughput method is often required to screen multiple compounds or conditions quickly. Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will remain in an aqueous buffer after a short incubation period.[11] It measures the point of precipitation rather than true equilibrium.
Protocol Overview
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitate Removal: Filter the plate to remove any precipitated compound.[13]
-
Quantification: Analyze the concentration of the compound remaining in the filtrate, often by UV-Vis plate reader or HPLC-UV.[11] The highest concentration that remains in solution is the kinetic solubility.
Workflow Visualization
Caption: High-Throughput Kinetic Solubility Workflow.
Conclusion
References
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. rheolution.com [rheolution.com]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. This compound | 24391-41-1 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. srinichem.com [srinichem.com]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1), a pivotal heterocyclic building block in modern medicinal chemistry. As a key intermediate in the synthesis of targeted therapies, including Janus kinase (JAK) inhibitors, a thorough understanding of its structural and spectroscopic properties is paramount for researchers in drug discovery and development.[1][2][3] This document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output.
Introduction and Significance
This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are recognized as purine isosteres.[4] This structural mimicry allows them to interact with a wide range of biological targets, making them a privileged scaffold in drug design.[5][6] The title compound is a crucial precursor for synthesizing a new generation of kinase inhibitors, where the chloro group at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions.
This guide is structured to provide not just raw data, but a logical framework for understanding the spectroscopic identity of this molecule. We will dissect its characteristic spectral signatures, explain the rationale behind peak assignments, and provide robust protocols for data acquisition.
Molecular Structure and Spectroscopic Features
The structural identity of a molecule is imprinted in its interaction with electromagnetic radiation. For this compound, the key features dictating its spectroscopic profile are the fused aromatic rings, the electron-withdrawing chloro and nitrile substituents, and the acidic N-H proton of the pyrrole moiety.
Caption: Molecular structure and key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is fundamental for confirming the molecular weight and elemental composition of a compound. For a molecule containing a chlorine atom, the isotopic distribution is a critical validation checkpoint.
Expertise & Insights: The choice of ionization technique is crucial. Electrospray Ionization (ESI) is highly effective for this polar, heterocyclic molecule, allowing for gentle ionization and the observation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The presence of a single chlorine atom (isotopes ³⁵Cl and ³⁷Cl with natural abundances of approximately 75.8% and 24.2%, respectively) is expected to produce a characteristic M+ and M+2 isotopic pattern with a peak height ratio of roughly 3:1.
Data Summary:
| Parameter | Theoretical Value | Experimental Value | Source |
| Molecular Formula | C₇H₃ClN₄ | - | [7][8] |
| Molecular Weight | 178.58 g/mol | - | [7] |
| Monoisotopic Mass | 178.0046 Da | - | [9] |
| ESI-MS [M+H]⁺ | 179.0124 m/z | 178.8 m/z | [10] |
| ESI-MS [M-H]⁻ | 177.0047 m/z | 176.8 m/z | [10] |
Interpretation: The observed ESI-MS data aligns perfectly with the expected molecular weight. The [M+H]⁺ peak at m/z 178.8 and the [M-H]⁻ peak at m/z 176.8 confirm the mass of the parent molecule.[10] The slight deviation from the integer mass is due to the mass of the added/removed proton and instrument calibration. High-resolution mass spectrometry (HRMS) would further resolve the isotopic pattern and provide an exact mass measurement to confirm the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. The spectrum of this compound is distinguished by several key absorptions.
Expertise & Insights: The nitrile group (C≡N) provides one of the most unambiguous signals in the spectrum—a sharp, intense band in the 2260-2220 cm⁻¹ region. Its position is relatively insensitive to the electronic environment. The N-H stretch of the pyrrole ring is also highly characteristic, typically appearing as a moderately broad band above 3100 cm⁻¹, indicating hydrogen bonding in the solid state. The C-Cl stretch is expected in the fingerprint region, with literature on related chloro-substituted pyrrolo[2,3-d]pyrimidines suggesting a range of 750–521 cm⁻¹.[5]
Predicted IR Absorptions:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Pyrrole N-H | Stretch | 3400 - 3100 | Moderate, potentially broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to medium |
| Nitrile C≡N | Stretch | 2260 - 2220 | Sharp, medium to strong |
| Aromatic C=N, C=C | Ring Stretch | 1620 - 1450 | Multiple bands, variable intensity |
| C-Cl | Stretch | 800 - 600 | Medium to strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Expertise & Insights: The choice of solvent is critical for NMR analysis. Due to the compound's polarity and the presence of an exchangeable N-H proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the compound and its high viscosity can sharpen the N-H signal, which might otherwise be broadened by quadrupole effects or exchange. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, with three distinct signals in the aromatic/heteroaromatic region.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H (H7) | > 12.0 | Broad Singlet | 1H | Acidic proton on nitrogen, deshielded by the aromatic system and potential H-bonding with DMSO. |
| C-H (H2) | 8.6 - 8.8 | Singlet | 1H | Proton on the pyrimidine ring, significantly deshielded by two adjacent nitrogen atoms. |
| C-H (H6) | 8.2 - 8.4 | Singlet | 1H | Proton on the pyrrole ring, adjacent to the electron-withdrawing nitrile group. |
Note: The exact chemical shifts are predictions based on data from structurally similar pyrrolo[2,3-d]pyrimidine derivatives.[11]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
| C4 | ~152 | Attached to both nitrogen and chlorine, highly deshielded. |
| C2 | ~151 | Part of the pyrimidine ring, adjacent to three nitrogen atoms. |
| C7a | ~150 | Fused ring carbon adjacent to two nitrogens. |
| C6 | ~130 | Aromatic C-H on the pyrrole ring. |
| C5 | ~118 | Attached to the nitrile group. |
| C≡N | ~115 | Characteristic shift for a nitrile carbon. |
| C4a | ~100 | Fused ring carbon with no direct heteroatom attachment. |
Standardized Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended.
Caption: A standardized workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Protocol 2: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument).
-
Acquisition: Acquire data in both positive and negative ion modes. Scan a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ and [M-H]⁻ peaks and, if using a high-resolution instrument, analyze the isotopic distribution of the molecular ion peak to confirm the presence of one chlorine atom.
Protocol 3: Infrared Spectroscopy (FTIR-ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with care. It may cause respiratory irritation and is harmful if swallowed.[7][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The key identifying features are its molecular ion pattern in mass spectrometry (confirming its mass and chlorine content), a sharp nitrile stretch in the IR spectrum, and a simple, highly deshielded set of signals in its ¹H and ¹³C NMR spectra. This guide provides the foundational data and validated protocols necessary for researchers to confidently identify and utilize this important chemical intermediate in the advancement of pharmaceutical sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound | 24391-41-1 [sigmaaldrich.com]
- 9. PubChemLite - this compound (C7H3ClN4) [pubchemlite.lcsb.uni.lu]
- 10. This compound | 24391-41-1 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. echemi.com [echemi.com]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Strategic Heterocyclic Keystone for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Medicinal Chemistry
The 7-deazapurine core, scientifically known as the 7H-pyrrolo[2,3-d]pyrimidine scaffold, has emerged as a "privileged" structure in medicinal chemistry. Its remarkable ability to mimic the adenine core of ATP allows it to effectively target the hinge region of numerous protein kinases. This has led to its incorporation into a multitude of approved drugs and clinical candidates, particularly in oncology and immunology.[1] Within this esteemed class of heterocycles, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stands out as a highly versatile and strategically functionalized building block. The presence of a chloro group at the C4 position provides a reactive handle for a suite of powerful cross-coupling and substitution reactions, while the electron-withdrawing nitrile group at C5 modulates the electronic properties of the ring system, influencing both reactivity and biological activity. This guide, presented from the perspective of a Senior Application Scientist, aims to provide an in-depth exploration of this key intermediate, from its synthesis and characterization to its application in the construction of complex molecular architectures.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
1.1. Structural and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClN₄ | [2][3] |
| Molecular Weight | 178.58 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | >250 °C (Decomposes) | - |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | [4] |
| pKa (Predicted) | 8.84 ± 0.20 | [3] |
1.2. Spectroscopic Characterization
Authentic characterization is crucial for confirming the identity and purity of the starting material. While experimental data can vary slightly based on solvent and instrument, the following provides a reference for spectroscopic analysis.
-
¹H NMR (400 MHz, DMSO-d₆): A predicted spectrum suggests key signals. The pyrrole N-H proton is expected to appear as a broad singlet at approximately 13.7 ppm. The C2-H proton of the pyrimidine ring should resonate as a singlet around 8.77 ppm, and the C6-H of the pyrrole ring as a singlet around 8.68 ppm.[5]
-
¹³C NMR (125 MHz, DMSO-d₆): Key predicted resonances include signals for the nitrile carbon, the chlorinated C4 carbon, and the other aromatic carbons of the bicyclic system.
-
Mass Spectrometry (ESI-MS): Expected m/z: 179.0 [M+H]⁺, 177.0 [M-H]⁻.[6]
Synthesis of the Core Building Block
The reliable and scalable synthesis of this compound is a critical first step. Several routes have been reported, a common one involving the dehydration of an oxime precursor.
2.1. Synthetic Workflow: From Oxime to Nitrile
The conversion of the corresponding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime to the nitrile is an efficient and high-yielding transformation. The choice of a dehydrating agent like thionyl chloride is driven by its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthetic workflow for the preparation of the title compound.
2.2. Detailed Experimental Protocol
This protocol is adapted from established literature procedures and serves as a representative example.[6]
-
Reaction Setup: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of oxime) in a round-bottom flask equipped with a magnetic stirrer, slowly add thionyl chloride (10.0 eq.) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. Suspend the resulting residue in water and carefully adjust the pH to ~4 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a solid.[6]
The Art of Derivatization: Key Transformations
The strategic value of this building block lies in the reactivity of the C4-chloro substituent. This position is susceptible to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, providing access to a vast chemical space.
3.1. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further enhanced by the C5-nitrile group, makes the C4 position highly susceptible to nucleophilic attack. This allows for the straightforward displacement of the chloride with various nucleophiles, most notably amines.
Causality: The reaction is often performed under thermal conditions, with or without an acid catalyst. An acid can protonate the pyrimidine ring, further increasing its electrophilicity and accelerating the reaction.[7] The choice of solvent is critical; polar aprotic solvents like DMF or n-butanol are common. For less reactive anilines, higher temperatures may be required.
3.1.1. Representative Protocol: Amination with an Aliphatic Amine
-
Setup: In a sealed reaction vessel, combine this compound (1.0 eq.), the desired primary or secondary aliphatic amine (1.2-1.5 eq.), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in a suitable solvent like n-butanol or DMF.
-
Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete (typically monitored by LC-MS, 4-24 hours).
-
Purification: After cooling, the product can often be precipitated by adding an anti-solvent like water or hexane, or purified via standard chromatographic methods.
3.2. Palladium-Catalyzed Cross-Coupling Reactions
The true power of this building block is unleashed through palladium-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds with exquisite control. These reactions are the cornerstone of modern drug synthesis.[8]
3.2.1. Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds
The Suzuki coupling is the preeminent method for creating biaryl linkages. It involves the reaction of the chloro-heterocycle with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.
Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl chloride to a Pd(0) species, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki Coupling
This protocol is a generalized procedure based on common practices for similar substrates.[9]
-
Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-140 °C for 15-60 minutes) until completion.
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
3.2.2. Sonogashira Coupling: Forging C-C (Alkynyl) Bonds
The Sonogashira coupling provides a direct route to alkynyl-substituted heterocycles, which are valuable intermediates for further transformations or as final targets. The reaction couples the chloro-heterocycle with a terminal alkyne, co-catalyzed by palladium and copper(I).[10]
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, the copper cycle involves the reaction of the terminal alkyne with the Cu(I) salt and base to form a highly reactive copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.
Representative Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings on halo-pyrimidines.[6][11]
-
Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).
-
Solvent & Base: Add a degassed solvent such as THF or DMF and an amine base like triethylamine (TEA) or DIPEA (2.0-3.0 eq.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed.
-
Work-up & Purification: Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
3.2.3. Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds
For synthesizing N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is often superior to classical SNAr, especially for less nucleophilic amines or when milder conditions are required.[12] This reaction uses a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides.
Mechanistic Insight: Similar to other cross-couplings, the cycle involves oxidative addition of the chloro-heterocycle to Pd(0). The amine then coordinates to the Pd(II) complex, and a strong base deprotonates the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
This protocol utilizes modern, commercially available pre-catalysts for improved reliability.[14]
-
Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.02 eq.), and the appropriate phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq.) to a dry reaction vessel.
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.
-
Work-up & Purification: After cooling, quench the reaction mixture carefully with water or saturated ammonium chloride. Extract the product into an organic solvent, wash, dry, and concentrate. Purify via column chromatography.
Application Spotlight: Synthesis of Janus Kinase (JAK) Inhibitors
The pyrrolo[2,3-d]pyrimidine core is central to several approved JAK inhibitors, including Tofacitinib and Baricitinib.[5] 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are pivotal starting materials for these complex molecules. The synthesis of Tofacitinib, for instance, involves the nucleophilic substitution of the C4-chloro group with a chiral piperidine derivative.[5]
4.1. Synthetic Strategy for Tofacitinib Core
The key C-N bond formation in the synthesis of Tofacitinib is typically achieved via an SNAr reaction between a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine. The pyrrole nitrogen is often protected (e.g., with a tosyl or SEM group) to prevent side reactions and improve solubility, and this protecting group is removed in a later step.
Caption: Generalized synthetic approach to the Tofacitinib core.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in heterocyclic chemistry. Its carefully orchestrated array of reactive sites provides medicinal chemists with a reliable and versatile platform for rapidly accessing diverse chemical matter. The continued importance of kinase inhibitors in therapeutic pipelines ensures that this building block, and the powerful synthetic methodologies used to derivatize it, will remain at the forefront of drug discovery research. Future innovations will likely focus on developing even more efficient, sustainable, and selective catalytic systems for its transformation, further expanding the synthetic chemist's toolkit and accelerating the journey from molecule to medicine.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. srinichem.com [srinichem.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
biological activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
An In-depth Technical Guide on the Biological Significance and Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the capacity for diverse functionalization, enabling the exploration of vast chemical spaces and the targeted modulation of biological pathways. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding sites of numerous kinases, making it a foundational element in the design of potent and selective inhibitors.[2]
This guide focuses on a specific, highly functionalized derivative of this core: This compound . The strategic placement of a reactive chlorine atom at the 4-position and an electron-withdrawing nitrile group at the 5-position makes this molecule an exceptionally versatile intermediate for the synthesis of a new generation of targeted therapies.[3] While the intrinsic biological activity of this specific nitrile compound is less explored, its true value lies in its role as a powerful building block for creating derivatives with profound and diverse biological effects, ranging from kinase inhibition in oncology to the modulation of inflammatory responses.[4][5]
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, biological importance, and practical application of the this compound scaffold. We will delve into the mechanistic basis for the activity of its derivatives, provide detailed experimental protocols for their synthesis and evaluation, and explore the future directions of this promising molecular architecture.
The Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is central to a multitude of approved and investigational drugs.[6] Its success stems from its ability to mimic the purine core of ATP, allowing it to anchor within the hinge region of the kinase ATP-binding pocket. This interaction is a critical first step in achieving potent inhibition. The real therapeutic potential, however, is unlocked through modifications at various positions of the bicyclic system.
The 4-chloro substituent is particularly important as it provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the straightforward introduction of various amine-containing fragments, which can extend into other regions of the ATP-binding site, thereby dictating the inhibitor's potency and selectivity. The 5-carbonitrile group further modulates the electronic properties of the ring system and can be a key interaction point or a precursor for other functional groups.[3]
Key Therapeutic Areas for Derivatives
Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise in a wide range of diseases:
-
Autoimmune Diseases and Inflammation: As the core of Janus Kinase (JAK) inhibitors like Tofacitinib, this scaffold is instrumental in treating conditions such as rheumatoid arthritis.[8][9]
-
Oncology: The versatility of this scaffold has led to the development of inhibitors for various kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), RET kinase, and Leucine-Rich Repeat Kinase 2 (LRRK2).[3][10][11]
-
Antiviral Applications: Certain derivatives have demonstrated potential in combating viral infections, including those caused by flaviviruses like Zika and Dengue.[4][12]
Synthesis of the Core Intermediate and Its Derivatives
The synthesis of this compound and its subsequent elaboration into biologically active molecules are critical processes for its application in drug discovery.
Synthesis of this compound
A common synthetic route to the core nitrile compound involves the dehydration of the corresponding oxime.[13]
Protocol 1: Synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime [13]
-
Suspension: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq.) in dichloromethane.
-
Dehydration: Slowly add thionyl chloride (10.0 eq.) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the mixture under reduced pressure. Suspend the residue in water and adjust the pH to 4 with saturated aqueous sodium bicarbonate.
-
Extraction: Collect the precipitated solid via filtration. Extract the filtrate with ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the combined crude product from an ethyl acetate/hexane mixture to yield this compound.
General Protocol for Derivative Synthesis via SNAr
The chlorine at the 4-position is readily displaced by primary and secondary amines, which is a cornerstone of creating libraries of derivatives for screening.
Protocol 2: Nucleophilic Aromatic Substitution
-
Reactants: Dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent such as n-butanol or DMF.
-
Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Heat the mixture at a temperature ranging from 80°C to 140°C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, and if a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography.
Caption: General workflow for the synthesis of derivatives.
Biological Activity Profile of Key Derivatives
The true utility of the this compound scaffold is demonstrated by the potent and selective biological activities of its derivatives.
Janus Kinase (JAK) Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and hematopoiesis.[6][14] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as potent JAK inhibitors.[9][15][16] For instance, Tofacitinib, which features this core, is a pan-JAK inhibitor used to treat rheumatoid arthritis.[8] The 4-amino linkage, derived from the 4-chloro precursor, is crucial for its interaction with the kinase hinge region.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Table 1: Representative JAK Inhibition Data for Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Target(s) | IC50 (nM) | Therapeutic Application | Reference |
| 4-Amino Derivatives | JAK1 | 12.6 | Anti-inflammatory | [16] |
| 4-Aryl Derivatives | JAK3 | >100,000-fold selective over JAK2 | Respiratory, Arthritis | [15] |
Inhibition of Other Kinases in Oncology
The adaptability of the scaffold has enabled the development of inhibitors against a range of other kinases relevant to cancer.
-
EGFR Inhibitors: For non-small cell lung cancer (NSCLC) with EGFR mutations, derivatives have been synthesized that show high potency and selectivity against mutant forms of EGFR, including the T790M resistance mutation.[10] One such compound exhibited an IC50 of 0.21 nM against mutant EGFR.[10]
-
RET Kinase Inhibitors: Gene fusions and mutations in the RET kinase are drivers for certain types of thyroid and lung cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been identified with low nanomolar potency against both wild-type and mutant RET kinase.[11]
-
Multi-Targeted Kinase Inhibitors: Some derivatives have been shown to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2.[17] This polypharmacology can be advantageous in treating complex diseases like cancer.
Antiviral and Antimicrobial Activity
The structural similarity to purines also makes this scaffold a candidate for developing agents that interfere with viral or microbial nucleic acid synthesis or other essential pathways.[18] Derivatives have shown activity against flaviviruses and various bacteria and fungi.[12][18]
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized derivatives, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol 3: Lanthascreen™ Kinase Assay (Representative)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
-
Reagents: Prepare a solution of the purified kinase (e.g., LRRK2 G2019S), a fluorescently labeled antibody, a GFP-labeled substrate, and ATP.
-
Compound Preparation: Serially dilute the test compounds (derivatives of this compound) in DMSO.
-
Assay Plate: Add the kinase, fluorescent antibody, and test compound to the wells of a microplate.
-
Initiation: Start the kinase reaction by adding the GFP-substrate and ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Read the plate on a fluorescence plate reader capable of TR-FRET measurements.
-
Data Analysis: Calculate the ratio of acceptor and donor emission signals. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.
Protocol 4: MTT or MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HCC827 lung cancer) in a 96-well plate and allow them to adhere overnight.[10][19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent into a colored formazan product.
-
Measurement: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to untreated control cells and plot cell viability against compound concentration to determine the GI50 or IC50.
Future Outlook and Conclusion
The this compound scaffold represents a powerful and validated starting point for the development of targeted therapeutics. Its synthetic tractability, coupled with the proven biological relevance of its derivatives, ensures its continued importance in medicinal chemistry.
Future research will likely focus on:
-
Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects.
-
Covalent Inhibition: Incorporating reactive groups (warheads) to achieve irreversible binding to specific amino acid residues (e.g., cysteine) within the target kinase, offering prolonged duration of action.[14]
-
Novel Target Classes: Exploring the utility of this scaffold against other enzyme families and biological targets beyond kinases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srinichem.com [srinichem.com]
- 8. innospk.com [innospk.com]
- 9. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 24391-41-1 [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Targeting Potential of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry, bearing a conspicuous resemblance to the ATP purine core.[1][2][3] This structural mimicry makes it an ideal framework for the design of ATP-competitive inhibitors, particularly for protein kinases. The specific derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, serves as a highly versatile synthetic intermediate, providing reactive sites for the development of potent and selective therapeutic agents.[4][5][6] This guide synthesizes the current understanding of this scaffold's therapeutic potential, focusing on its most prominent targets: protein kinases implicated in oncology and inflammatory diseases. We will explore the scientific rationale for pursuing these targets, present quantitative data on key derivatives, and provide detailed experimental workflows for target identification and validation, designed for researchers and drug development professionals.
The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: An ATP-Competitive Powerhouse
The foundational 7H-pyrrolo[2,3-d]pyrimidine structure is central to numerous FDA-approved drugs and clinical candidates.[7][8] Its success stems from its ability to form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[9] The 4-chloro position is particularly significant, acting as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to achieve target specificity and desirable pharmacokinetic properties.[6] The carbonitrile at the 5-position further modulates the electronic properties of the ring system. This guide will focus on the key kinase families that have been successfully targeted using this versatile core structure.
Primary Therapeutic Target Families
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a wide array of protein kinases. The following sections detail the most promising and extensively studied target families.
Janus Kinases (JAKs)
Scientific Rationale: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling. The JAK-STAT pathway is critical for immune cell development, activation, and homeostasis. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases (e.g., rheumatoid arthritis, atopic dermatitis) and myeloproliferative neoplasms.[10][11][12] Therefore, inhibiting JAKs is a validated strategy for treating these conditions.
Scaffold-Target Evidence: The 7H-pyrrolo[2,3-d]pyrimidine core is the foundation for several approved JAK inhibitors, including Tofacitinib and Ruxolitinib.[13] Numerous studies have explored novel derivatives for enhanced potency and selectivity. For instance, coalescing N-acylpiperidine motifs with the scaffold has yielded compounds with compelling anti-inflammatory efficacy.[11] Other work has focused on creating hybrids that exhibit high selectivity for JAK2 over other family members, which is crucial for treating myeloproliferative neoplasms.[10] Recently, dual JAK/HDAC inhibitors based on this scaffold have been developed to overcome resistance mechanisms in solid tumors.[12][14]
| Derivative Class | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |
| Phenylamide Hybrids | JAK2 | 6 nM | Myeloproliferative Neoplasms | [10] |
| 4-(1H-pyrazol-4-yl) Derivatives | JAK1, JAK2 | >90% inhibition | Inflammatory Diseases | [11] |
| Pyrrolo[2,3-d]pyrimidine-based | JAK1/2/3, HDAC1/6 | Potent dual inhibitors | Triple-Negative Breast Cancer | [12][14] |
| 4-Aryl Substituted | JAK3 | >100,000-fold selectivity over JAK2 | Respiratory Diseases, Arthritis | [15] |
Epidermal Growth Factor Receptor (EGFR)
Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Overexpression or activating mutations of EGFR are key drivers in several cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer.[16][17] Inhibiting EGFR kinase activity is a cornerstone of targeted cancer therapy.
Scaffold-Target Evidence: The pyrrolo[2,3-d]pyrimidine core has been extensively developed to target both wild-type and mutant forms of EGFR.[1][2] Researchers have successfully designed fourth-generation inhibitors based on this scaffold that can overcome resistance mutations, such as the C797S mutation in NSCLC.[9] Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2, 4, and 6 positions of the ring system are critical for achieving high potency, with some derivatives showing IC50 values in the low nanomolar range.[17]
| Derivative Class | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |
| 2,4-disubstituted | EGFR | 3.63 nM | Oncology | [17] |
| Quinoxaline-substituted | EGFR (Triple Mutant) | Subnanomolar | Non-Small Cell Lung Cancer | [9] |
| Multi-targeted | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | Oncology | [18][19] |
Aurora Kinases
Scientific Rationale: The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[20] Overexpression of Aurora kinases is common in many human cancers and is associated with chromosomal instability and poor prognosis.[21] Therefore, inhibiting Aurora kinases to induce mitotic arrest and apoptosis is a promising anti-cancer strategy.
Scaffold-Target Evidence: Through scaffold hopping from existing inhibitors like Alisertib, researchers have developed novel pyrrolo[2,3-d]pyrimidine-based compounds with potent Aurora A inhibitory activity.[20][21] These derivatives have demonstrated subnanomolar IC50 values and improved selectivity over Aurora B, which can help mitigate toxicity.[21][22] These compounds have been shown to induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines.[21]
| Derivative Class | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |
| Alisertib-derived | Aurora A | 0.74 nM | Gastric Cancer | [20][21] |
| 2,6,7-trisubstituted | Aurora A/B | Potent dual inhibitors | Oncology | [23] |
| 2-amino-pyrrolo[2,3-d]pyrimidines | Aurora A | Potent inhibitors | Oncology | [24] |
Src Family Kinases (SFKs)
Scientific Rationale: SFKs are non-receptor tyrosine kinases that regulate a wide array of cellular processes, including cell growth, adhesion, and migration.[25] The prototypical member, c-Src, is frequently overexpressed and activated in a variety of solid tumors, such as colorectal, breast, and pancreatic cancers, where it contributes to tumor progression and metastasis.[25][26]
Scaffold-Target Evidence: Several pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of SFKs.[25] Docking studies have confirmed that these compounds can efficiently interact with the ATP binding site of Src.[26][27] Enzymatic assays have demonstrated unexpected selectivity for Src over other kinases, highlighting the tunability of the scaffold.[26] These inhibitors have shown cytotoxic effects against cancer cell lines like U87 glioblastoma.[26][28]
| Derivative Class | Target(s) | Reported Potency (IC50) | Therapeutic Area | Reference |
| Phenyl-substituted | c-Src | 7.1 µM (cell-based) | Glioblastoma | [26] |
| Amide derivatives | Fyn, Lyn, c-Src | Non-selective, slight inhibition | Oncology | [25] |
Other Notable Kinase Targets
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has led to the exploration of numerous other kinase targets, including:
-
Interleukin-2-inducible T-cell Kinase (Itk): A target for inflammatory and autoimmune diseases.[29]
-
p21-activated kinase 4 (PAK4): Overexpressed in a variety of cancers.[30]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of tumor angiogenesis.[1][2][18]
-
FMS-like tyrosine kinase 3 (FLT3): Mutations are common in acute myeloid leukemia (AML).[31]
-
RET (REarranged during Transfection): A driver proto-oncogene in subsets of lung and thyroid cancers.[32]
Experimental Workflows for Target Validation
Identifying and validating the therapeutic target of a novel compound derived from the this compound scaffold is a multi-step process. This section provides validated, step-by-step protocols for key experiments.
Protocol: Biochemical Kinase Inhibition Assay (Z'-LYTE™)
This protocol describes a common method to determine a compound's IC50 value against a purified kinase in vitro.
-
Principle: This fluorescence-based immunoassay measures the phosphorylation of a synthetic peptide substrate by the target kinase. Inhibition of the kinase results in a lower phosphorylation signal.
-
Methodology:
-
Reagent Preparation: Reconstitute purified kinase, ATP, and fluorescently-labeled peptide substrate in the appropriate kinase buffer.
-
Compound Plating: Prepare a serial dilution of the test compound (typically 10-point, 3-fold dilutions starting from 100 µM) in a 384-well microplate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase to the wells containing the compound and incubate for a short period to allow for binding.
-
Initiate Reaction: Add the ATP/peptide substrate mix to all wells to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.
-
Development: Add the development reagent (containing antibodies that bind to the phosphorylated or non-phosphorylated peptide) to stop the reaction. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of emission signals, normalize the data to controls, and fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.
-
-
Expert Insight: Running the assay at the ATP Km concentration is critical for accurately comparing the potency of different ATP-competitive inhibitors.
Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol validates that the compound binds to its intended target inside intact cells.
-
Principle: Ligand binding stabilizes a target protein against thermal denaturation. This change in thermal stability can be quantified.
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
-
Expert Insight: CETSA is a powerful tool to bridge the gap between in vitro potency and cellular activity, confirming that the compound reaches and binds its target in a complex biological environment.
Protocol: Western Blot for Downstream Pathway Analysis
This protocol assesses if the compound inhibits the kinase's activity in cells by measuring the phosphorylation of a known downstream substrate.
-
Methodology:
-
Cell Treatment & Lysis: Plate cells and allow them to adhere. Starve cells if necessary, then stimulate with an appropriate growth factor or cytokine to activate the signaling pathway of interest. Treat with various concentrations of the inhibitor for a set time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Stripping & Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.
-
-
Expert Insight: The choice of blocking buffer (milk vs. BSA) is critical; milk contains phosphoproteins that can interfere with the detection of phospho-targets, so BSA is often preferred for these experiments.
Conclusion and Future Perspectives
The this compound core and its parent scaffold are undeniably among the most impactful chemotypes in modern drug discovery. Their proven success in targeting a multitude of protein kinases has paved the way for life-changing therapies in oncology and immunology. The future of this scaffold lies in the rational design of next-generation inhibitors with exquisite selectivity, not only among kinase family members but across the entire kinome. The development of covalent inhibitors[29] and dual-target agents[12] based on this framework represents exciting new frontiers. As our understanding of signaling networks deepens, the protocols and strategies outlined in this guide will continue to be instrumental in validating new therapeutic targets and advancing novel derivatives from the bench to the clinic.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. | Semantic Scholar [semanticscholar.org]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 6. srinichem.com [srinichem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 11. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cn.aminer.org [cn.aminer.org]
- 23. Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma [art.torvergata.it]
- 28. Identification of new pyrrolo[2,3-d]pyrimidines as Src tyrosine kinase inhibitors in vitro active against Glioblastoma. | Semantic Scholar [semanticscholar.org]
- 29. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Modern Medicinal Chemistry
Abstract
The 7-deazapurine scaffold, particularly the 7H-pyrrolo[2,3-d]pyrimidine core, represents a privileged structure in medicinal chemistry due to its structural analogy to adenine, allowing for competitive binding to the ATP-binding sites of numerous kinases.[1][2] This guide focuses on a highly functionalized and strategically important derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. We will delve into its synthesis, chemical reactivity, and pivotal role as a cornerstone intermediate in the development of targeted therapies, with a significant focus on kinase inhibitors for oncological and inflammatory diseases.[1][3][4] This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into leveraging this powerful scaffold in contemporary drug discovery.
Introduction: The Architectural Advantage of the Scaffold
The therapeutic potential of inhibiting protein kinases is well-established, leading to a paradigm shift in the treatment of various diseases, most notably cancer.[3] The 7H-pyrrolo[2,3-d]pyrimidine nucleus has emerged as a highly successful core structure for kinase inhibitors.[2][5] Its rigid, planar bicyclic system provides a versatile foundation for introducing diverse substituents to achieve high potency and selectivity.[5]
The subject of this guide, this compound, possesses two key functional groups that dramatically enhance its utility as a medicinal chemistry building block:
-
The 4-Chloro Substituent: This chlorine atom is not merely a placeholder. It activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), providing a reliable and versatile handle for introducing a wide array of amine, thiol, or alkoxide side chains.[5] This reactivity is fundamental to the construction of vast chemical libraries for structure-activity relationship (SAR) studies.
-
The 5-Carbonitrile Group: The electron-withdrawing nature of the nitrile group further influences the electronic properties of the heterocyclic system. It also serves as a key interaction point in the binding pockets of certain enzymes and can be a synthetic precursor for other functional groups.
This strategic combination of a reactive chlorine and a modulating nitrile group on a proven kinase-binding scaffold makes this molecule a highly sought-after intermediate in the synthesis of cutting-edge therapeutics.[4]
Synthesis and Chemical Properties
A robust and scalable synthesis is paramount for any building block destined for drug development campaigns.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H3ClN4 | [6] |
| Molecular Weight | 178.58 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [3] |
| CAS Number | 24391-41-1 | [6] |
| Predicted Boiling Point | 235.3 ± 50.0 °C | [6] |
| Predicted pKa | 8.84 ± 0.20 | [6] |
Synthetic Protocol
The synthesis of this compound is typically achieved from its corresponding 5-carbaldehyde oxime precursor. The following protocol is a representative and efficient method.[7]
Experimental Protocol: Dehydration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
-
Reaction Setup: To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq.) in dichloromethane, slowly add thionyl chloride (10.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature overnight.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Suspend the residue in water and adjust the pH to 4 with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane.
Expected Yield: ~97%[7] Analytical Characterization: ESI-MS m/z: 178.8 [M+H]+, 176.8 [M-H]-.[7]
Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibition
The true value of this compound is realized in its application as a versatile starting material for potent and selective kinase inhibitors.
The Janus Kinase (JAK) Family: A Prime Target
The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a host of autoimmune diseases and cancers. Consequently, JAK inhibitors have become a major class of therapeutics. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of many clinically successful JAK inhibitors.[1][4]
Tofacitinib (Xeljanz®): A Case Study
Tofacitinib is a prime example of a potent JAK inhibitor synthesized from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.[8][9] The synthesis involves the nucleophilic substitution of the 4-chloro group with a chiral aminopiperidine side chain.[8][10]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from this scaffold is a testament to the power of iterative medicinal chemistry. Key SAR trends have emerged:
-
The 4-Amino Substitution: The nature of the amine substituent at the C4 position is critical for both potency and selectivity. Bulky and conformationally constrained side chains, often incorporating chiral centers, can be tailored to fit the specific contours of a target kinase's ATP-binding pocket.
-
The 7-Position: The pyrrole nitrogen (N7) offers another site for modification. Protection with groups like tosyl (Ts) can facilitate certain synthetic steps, while substitution with other moieties can be used to probe for additional binding interactions.[11]
-
The 5-Position: While the carbonitrile at C5 is a common feature, modifications at this position can also influence activity. For instance, derivatives with a 5-carboxamide have been explored for developing novel JAK1-selective inhibitors.[12]
Beyond JAK: Targeting Other Kinases
The versatility of the this compound core extends beyond JAK inhibitors. Researchers have successfully employed this scaffold to develop inhibitors against a range of other kinases:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Derivatives bearing a 4-amino, 5-carbonitrile, and 7-methyl substituent have been identified as LRRK2 inhibitors.[13]
-
3-Phosphoinositide-Dependent Kinase 1 (PDK1): Analogs with different amine substitutions have shown potent and selective inhibition of PDK1, a key target in cancer therapy.[4]
-
Interleukin-2-inducible T-cell Kinase (Itk): Covalent Itk inhibitors have been developed using the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[14]
-
Multi-Targeted Kinase Inhibitors: Halogenated derivatives have been synthesized that show inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2.[15]
Table of Inhibitory Activities for Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class | Target Kinase(s) | Reported IC50 | Reference |
| Piperidinyl-substituted | JAK1 | 12.6 nM | [16] |
| Pyrrolidinyl-substituted | LRRK2 | Potent Inhibition (qualitative) | [13] |
| Benzohydrazide-substituted | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | [15] |
| Dual-purpose | JAK1/2/3 and HDAC1/6 | Potent Inhibition (qualitative) | [17] |
Practical Considerations: Handling and Safety
As with any active chemical intermediate, proper handling and safety protocols are essential.
-
Hazards: This compound may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6]
-
Precautions: Always use in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible chemicals like strong acids and bases.[5]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its inherent reactivity, coupled with the proven biological relevance of its core scaffold, provides a robust platform for the design and synthesis of next-generation targeted therapies. The continued exploration of novel substitutions at the C4, N7, and C5 positions will undoubtedly lead to the discovery of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of kinase biology deepens, this versatile building block is poised to play a central role in the development of innovative treatments for a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 24391-41-1 [chemicalbook.com]
- 8. Synthesis of Tofacitinib [cjph.com.cn]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 11. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 12. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Kinase Inhibition
Abstract
The 7-deazapurine scaffold, chemically known as pyrrolo[2,3-d]pyrimidine, represents a privileged heterocyclic system in modern medicinal chemistry. Its intrinsic structural similarity to adenine, the core component of adenosine triphosphate (ATP), renders it an ideal foundation for the design of ATP-competitive kinase inhibitors.[1][2] This guide focuses on a key derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a versatile intermediate whose strategic functionalization has paved the way for a new generation of targeted therapeutics. We will dissect its chemical logic, mechanism of action, and application in the development of potent and selective kinase inhibitors, providing field-proven insights for researchers and drug development professionals.
The Strategic Importance of the 7-Deazapurine Scaffold
Protein kinases, which regulate a vast number of cellular processes, utilize ATP as a phosphate donor. The purine ring of adenine is the crucial recognition element that anchors ATP within the kinase active site, primarily through hydrogen bonding to the "hinge region" of the enzyme.[3] The pyrrolo[2,3-d]pyrimidine core mimics this interaction with remarkable fidelity.[1]
By replacing the nitrogen atom at the 7-position of a purine with a carbon atom, the resulting 7-deazapurine scaffold offers several advantages:
-
Bioisosteric Mimicry : It retains the essential hydrogen bond donor and acceptor pattern required for hinge binding, effectively competing with endogenous ATP.[1]
-
Vector for Chemical Diversification : The carbon at the 7-position and other positions on the scaffold provide vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.[2]
-
Improved Properties : Strategic modifications can enhance potency, selectivity, and pharmacokinetic profiles, leading to more effective and safer drugs.[1]
The subject of this guide, this compound, is a particularly valuable starting material. The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution and cross-coupling reactions, while the electron-withdrawing carbonitrile at the C5 position modulates the electronics of the ring system and can serve as an additional interaction point.
Caption: Structural mimicry between Adenine and the core scaffold.
Synthesis and Chemical Utility
The synthesis of this compound is a multi-step process that has been optimized for yield and purity, recognizing its importance as a building block. While various routes exist, a common strategy involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring. The reactive C4-chloro group is typically introduced in a late-stage step using a chlorinating agent like phosphorus oxychloride.
The true value of this intermediate lies in its synthetic versatility. The C4-chloro position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are routinely employed to introduce a wide array of aryl, heteroaryl, and amino substituents.[4] This strategic derivatization is the cornerstone of tuning the resulting compound's selectivity and potency for specific kinase targets.
Caption: Synthetic utility of the core intermediate.
Mechanism of Action and Kinase Selectivity
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold function predominantly as ATP-competitive inhibitors. The core binds to the kinase hinge region, while the substituents introduced at the C4 position explore adjacent hydrophobic pockets and interact with specific amino acid residues, which dictates the inhibitor's selectivity profile.
Key Interaction Points:
-
Hinge Binding: The N1 and N7-H of the pyrrolopyrimidine core form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine.[5][6]
-
Selectivity Pockets: The substituent at the C4 position is the primary determinant of selectivity. For instance, introducing a 4-aryl group can modulate the selectivity profile across the Janus Kinase (JAK) family, conferring high selectivity for JAK3 over JAK2.[7]
-
Solvent Front Interaction: The C5-carbonitrile and other modifications can interact with the solvent-exposed region, further enhancing binding affinity and influencing pharmacokinetic properties.
Target Profile: The Janus Kinase (JAK) Family The pyrrolo[2,3-d]pyrimidine scaffold has been exceptionally successful in generating inhibitors of the JAK family (JAK1, JAK2, JAK3, and TYK2). These non-receptor tyrosine kinases are central to cytokine signaling pathways implicated in autoimmune diseases and myeloproliferative neoplasms.[8][9] Several approved drugs and clinical candidates, such as Tofacitinib and Ruxolitinib, are built upon the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, validating the scaffold's therapeutic potential.[10][11]
Beyond JAKs, this scaffold has been successfully adapted to target a diverse range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)[12]
-
Interleukin-2-inducible T-cell Kinase (Itk)[13]
-
Focal Adhesion Kinase (FAK)[14]
Caption: Conceptual model of inhibitor-kinase interaction.
Experimental Validation: Determining Inhibitor Potency
A critical step in drug discovery is quantifying the potency of a synthesized compound. This is typically achieved through a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]
Representative Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust, high-throughput method suitable for screening and profiling inhibitors.[16]
Causality Behind Choices:
-
Luminescence vs. Fluorescence/Radiometry: Luminescence assays like ADP-Glo offer high sensitivity, a large dynamic range, and are less prone to interference from autofluorescent compounds compared to fluorescence-based methods. They also avoid the safety and disposal concerns of radiometric assays.[16]
-
ATP Concentration: The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. Deviating from this can skew IC50 values.
-
Self-Validation: The protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls. The Z'-factor, calculated from these controls, should be ≥ 0.5 to ensure the assay is robust and the data is reliable.
Materials:
-
Kinase of interest (e.g., JAK2)
-
Kinase-specific substrate peptide
-
ATP solution
-
Test compound (derived from the core scaffold)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2 µL of a solution containing the kinase and substrate peptide in kinase assay buffer. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 2 µL of the ATP solution. e. Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. b. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation: Illustrative Selectivity Profile
The goal of a medicinal chemist is not just to create a potent inhibitor, but a selective one. The following table illustrates a hypothetical selectivity profile for a compound derived from the this compound scaffold.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK1 | 50 | 10-fold less selective |
| JAK2 | 5 | - |
| JAK3 | 800 | 160-fold more selective |
| TYK2 | 250 | 50-fold more selective |
| EGFR | >10,000 | >2000-fold more selective |
This table contains illustrative data based on typical findings in the literature and does not represent a specific real compound.[4][9][17]
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a validated and highly adaptable platform for the rational design of kinase inhibitors. Its success stems from its bioisosteric mimicry of adenine, which guarantees a foundational interaction with the highly conserved kinase hinge region, and its strategically placed reactive sites, which allow for the systematic exploration of selectivity pockets.[1][18] The extensive clinical success of drugs derived from this scaffold, particularly in targeting the JAK-STAT pathway, underscores its profound impact on modern medicine.[8][10][19]
Future work will likely see this scaffold employed in increasingly sophisticated drug design strategies, including the development of:
-
Dual-Target Inhibitors: Compounds that modulate two distinct targets simultaneously, such as the reported JAK/HDAC dual inhibitors, to overcome drug resistance.[20]
-
Covalent Inhibitors: Incorporating a reactive "warhead" to form a permanent covalent bond with a non-catalytic cysteine near the active site, leading to enhanced potency and duration of action.[13]
-
Allosteric Inhibitors: Designing derivatives that bind to sites other than the ATP pocket to achieve higher selectivity.
The principles and methodologies outlined in this guide provide a robust framework for leveraging this privileged scaffold to develop the next generation of targeted therapies.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 11. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 12. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 19. Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Strategic Intermediate: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, is a cornerstone in contemporary medicinal chemistry, particularly in the development of targeted therapies.[1][2] This guide focuses on a key derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS: 24391-41-1) , a highly functionalized intermediate pivotal for the synthesis of a new generation of kinase inhibitors. We will delve into its synthesis, chemical properties, and strategic applications, providing a comprehensive resource for researchers in the field.
The Privileged Scaffold: Understanding the Pyrrolo[2,3-d]pyrimidine Core
The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines offers a unique electronic and steric profile compared to its purine counterpart.[1] This structural modification allows for greater flexibility in substitution patterns and can lead to enhanced binding affinity and selectivity for various biological targets.[3] The pyrrolo[2,3-d]pyrimidine core is a common motif in numerous natural products and has been successfully exploited in the design of drugs targeting a wide range of diseases, including cancer and autoimmune disorders.[3][4]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The introduction of a carbonitrile group at the C5 position and a chlorine atom at the C4 position of the pyrrolo[2,3-d]pyrimidine core equips the molecule with two key reactive handles for further chemical elaboration. A common and efficient method for the synthesis of this compound involves the dehydration of the corresponding 5-carbaldehyde oxime.[5]
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound is as follows:[5]
-
Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime.
-
Reagent: Thionyl chloride (SOCl₂).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime in dichloromethane.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Stir the reaction mixture overnight.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Suspend the residue in water and adjust the pH to 4 with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Combine the solid with the residue from the organic extract and recrystallize from an ethyl acetate/hexane mixture to yield the final product.
-
This method has been reported to provide a high yield of the desired product.[5]
Reaction Mechanism: Dehydration of Oxime
The conversion of the aldoxime to a nitrile using thionyl chloride is a classic dehydration reaction. The plausible mechanism is as follows:
Caption: Proposed mechanism for the dehydration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent reactions.
| Property | Value | Reference |
| CAS Number | 24391-41-1 | [6] |
| Molecular Formula | C₇H₃ClN₄ | [6] |
| Molecular Weight | 178.58 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Melting Point | >300 °C | |
| Solubility | Soluble in DMSO and DMF |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and pyrimidine ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms in the heterocyclic rings and the nitrile group.
-
Mass Spectrometry (ESI-MS): m/z: 178.8 [M + H]⁺, 176.8 [M - H]⁻.[5]
The Strategic Role in Drug Synthesis: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate primarily due to the orthogonal reactivity of its functional groups. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of various amine-containing side chains. The nitrile group at the 5-position can serve as a key pharmacophoric element or be further transformed into other functional groups.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The most prominent application of this intermediate is in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis and psoriasis.[4][8]
Tofacitinib Synthesis:
While many reported syntheses of Tofacitinib utilize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the 5-carbonitrile derivative provides a direct route to incorporating the cyano group, which is a key structural feature of the final drug.[9][10]
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. This compound | 24391-41-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. innospk.com [innospk.com]
- 8. research.unl.pt [research.unl.pt]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets, peer-reviewed literature, and established best practices for handling potent, biologically active compounds. The objective is not merely to list procedures, but to provide a deep understanding of the causality behind each recommendation, empowering researchers to work safely and effectively.
Compound Overview and Hazard Identification
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of targeted therapies. Its chemical structure, characterized by a chlorinated pyrrolopyrimidine core and a nitrile functional group, dictates its reactivity and toxicological profile.
Molecular Formula: C₇H₃ClN₄ Molecular Weight: 178.58 g/mol CAS Number: 24391-41-1
While comprehensive toxicological data for this specific compound is limited, a thorough risk assessment must be conducted based on the known hazards of its constituent functional groups. The primary hazards are associated with its potential cytotoxicity, the reactivity of the chloro-pyrimidine moiety, and the toxic nature of the nitrile group, especially under certain conditions.
Hazard Statement Summary:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Risk Assessment: A Proactive Approach to Safety
A dynamic risk assessment is paramount before commencing any work with this compound. This involves a critical evaluation of the planned experimental procedures and the implementation of appropriate control measures.
Caption: Risk Assessment Workflow for this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the hazardous material. For this compound, the following are mandatory:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilated Enclosure for Weighing: To minimize the risk of aerosolization of the fine powder, weighing should be conducted in a ventilated balance enclosure or a dedicated, contained space within the fume hood.
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended) | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects the eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a significant spill. | Provides protection against inhalation of fine particles. The need for respiratory protection should be determined by a formal risk assessment. |
Handling and Storage: Maintaining Compound Integrity and Safety
General Handling
-
Designated Area: All work with this compound should be conducted in a designated and clearly labeled area to prevent cross-contamination.
-
Minimize Dust Generation: Use "wet chemistry" techniques whenever possible. For example, when transferring the solid, gently add a small amount of the solvent to the weighing vessel to create a slurry before transferring.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases. The chloro-pyrimidine ring is susceptible to nucleophilic substitution, and the nitrile group can undergo hydrolysis or reduction under certain conditions.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
Chemical Reactivity and Incompatibilities: Understanding the "Why"
The chemical structure of this compound imparts specific reactivity that must be understood to prevent hazardous situations.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the pyrimidine ring is an excellent leaving group, making the compound susceptible to nucleophilic attack.[1][2][3][4][5][6][7][8] This is a key reaction in its synthetic utility but also a potential hazard if unintended reactions with nucleophiles (e.g., strong bases, amines) occur.
-
Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9][10][11] It can also be reduced to an amine. These reactions can be exothermic.
-
Thermal Decomposition: While specific data is unavailable, heating organic nitriles to decomposition can release highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[9][12][13][14] The presence of chlorine means that hydrogen chloride gas and other chlorinated compounds may also be formed.[15][16][17][18]
-
Incompatibility with Strong Oxidizing Agents: Mixing with strong oxidizers can lead to a vigorous, potentially explosive reaction.
Emergency Procedures: A Plan for the Unexpected
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
A spill kit specifically for cytotoxic or potent compounds should be readily available.
Caption: Spill Response Workflow.
Decontamination and Waste Disposal: Closing the Loop Safely
Decontamination
-
Work Surfaces: At the end of each work session, thoroughly decontaminate the work area with a suitable cleaning agent, such as a detergent solution, followed by a rinse with water.[19]
-
Equipment: Decontaminate all equipment used with the compound before removing it from the designated work area.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.[20]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about fostering a deep-seated culture of safety. By understanding the chemical and toxicological properties of this compound, researchers can make informed decisions that protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols and training programs.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants [dspace.mit.edu]
- 17. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 18. Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals (Journal Article) | OSTI.GOV [osti.gov]
- 19. gerpac.eu [gerpac.eu]
- 20. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile under acidic conditions
An In-depth Technical Guide to the Stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Under Acidic Conditions
Authored by: A Senior Application Scientist
Introduction: The Central Role of a Versatile Heterocycle
This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry. As a derivative of the 7-deazapurine scaffold, it serves as a core structural component for a multitude of biologically active molecules, most notably in the development of targeted kinase inhibitors for diseases ranging from inflammatory disorders to cancer.[1][2][3][4][5][6] Its synthetic utility is largely derived from the reactive chlorine atom at the 4-position, which provides a handle for introducing diverse functionalities through nucleophilic substitution.[4]
However, this same reactivity presents a significant challenge. For researchers, process chemists, and formulation scientists, understanding the chemical stability of this intermediate is not merely an academic exercise; it is a critical parameter that dictates reaction conditions, purification strategies, storage protocols, and ultimately, the integrity of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the stability of this compound, with a specific focus on its behavior under acidic conditions—a common environmental stressor in both synthetic and physiological settings.
PART 1: Foundational Chemistry and Inherent Reactivity
Molecular Architecture and Electronic Landscape
To comprehend the stability of this compound, one must first appreciate its structural and electronic features. The molecule consists of a fused bicyclic system where a pyrrole ring is fused to a pyrimidine ring.[4] This core is decorated with two key functional groups:
-
A Chlorine Atom at the 4-Position: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The chlorine atom further withdraws electron density via induction, rendering the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.
-
A Carbonitrile Group at the 5-Position: The cyano (-C≡N) group is a powerful electron-withdrawing group. Its presence on the pyrrole ring significantly influences the electronic distribution across the entire bicyclic system, further enhancing the electrophilicity of the pyrimidine ring.
Under standard storage conditions (cool, dry, and protected from light), the compound exists as a stable crystalline solid.[4][7] The primary liability arises when it is subjected to nucleophilic or hydrolytic environments, particularly those promoted by acid or base.[4][7]
The Predominant Degradation Pathway: Acid-Catalyzed Hydrolysis
Under acidic conditions, the principal degradation pathway for this compound is the hydrolysis of the C4-chloro group to yield 7H-pyrrolo[2,3-d]pyrimidine-4-ol-5-carbonitrile. This product will exist predominantly in its more stable tautomeric form, a pyrimidone.
The mechanism is a classic acid-catalyzed nucleophilic aromatic substitution (SNAr).
-
Protonation and Activation: The reaction is initiated by the protonation of one of the pyrimidine ring nitrogen atoms (likely N1 or N3). This step significantly increases the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. The protonated intermediate is resonance-stabilized, but the C4 carbon bears a significant partial positive charge.
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the activated C4 carbon. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.
-
Rearomatization and Chloride Expulsion: The system rearomatizes by expelling the chloride ion, which is a good leaving group. A final deprotonation step by a water molecule regenerates the acid catalyst and yields the 4-hydroxy product.
This mechanism is well-supported by studies on analogous chloropyrimidines, which demonstrate highly selective and rapid acid-catalyzed hydrolysis.[8] The rate of this hydrolysis is profoundly influenced by the concentration of the acid; stronger acidic conditions lead to a faster reaction rate.[8]
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
PART 2: Experimental Design for Stability Assessment
A robust understanding of stability requires empirical data. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential products.
Protocol: Forced Degradation in Acidic Media
This protocol provides a validated framework for assessing the stability of this compound.
Objective: To determine the rate of degradation and identify the primary degradation products under various acidic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
HPLC vials, volumetric flasks, pipettes
-
Thermostatically controlled water bath or oven
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Sample Preparation:
-
Control: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Acidic Stress: For each acid condition (0.1 M HCl and 1.0 M HCl), pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the respective acid solution. This results in a final drug concentration of 0.1 mg/mL.
-
-
Incubation:
-
Place triplicate vials for each condition (Control, 0.1 M HCl, 1.0 M HCl) in a water bath set to 50°C.
-
Prepare a separate set of vials to be kept at room temperature (~25°C).
-
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., t = 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately transfer the aliquot into an HPLC vial containing 900 µL of saturated sodium bicarbonate solution. This neutralizes the acid and halts the degradation reaction.
-
Analysis: Analyze the quenched samples immediately by HPLC-UV and LC-MS.
Caption: Experimental workflow for forced degradation studies.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential. A reverse-phase C18 column with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point. UV detection at an appropriate wavelength (e.g., 254 nm or 310 nm) allows for the quantification of the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying degradation products. By coupling the HPLC separation with a mass spectrometer, the mass-to-charge ratio (m/z) of each eluting peak can be determined, enabling the structural elucidation of degradants. For instance, the expected hydrolysis product would show an [M+H]⁺ ion corresponding to the replacement of -Cl with -OH.[9]
Data Presentation and Interpretation
The results from a forced degradation study are best summarized in a tabular format. This allows for a clear comparison of the compound's stability under different conditions.
Table 1: Hypothetical Forced Degradation Data for this compound
| Condition | Temperature | Time (hours) | % Parent Compound Remaining | Major Degradant Peak Area (%) |
| Control (50% MeCN/H₂O) | 25°C | 24 | >99.5% | <0.1% |
| Control (50% MeCN/H₂O) | 50°C | 24 | 99.2% | 0.5% |
| 0.1 M HCl | 25°C | 24 | 91.5% | 8.2% |
| 0.1 M HCl | 50°C | 24 | 65.3% | 34.1% |
| 1.0 M HCl | 25°C | 24 | 42.8% | 56.5% |
| 1.0 M HCl | 50°C | 24 | <5% | >94% |
Data are hypothetical and for illustrative purposes.
The data clearly indicate that the degradation is dependent on both acid concentration and temperature. A significant loss of the parent compound is observed in 1.0 M HCl even at room temperature, highlighting its sensitivity. The emergence of a single major degradant peak, which LC-MS would confirm as the hydrolyzed product, validates the proposed degradation pathway.
Conclusion and Recommendations for Researchers
This compound is a valuable but chemically labile synthetic intermediate. Its stability is significantly compromised under acidic conditions, leading primarily to the hydrolysis of the C4-chloro substituent.
Based on this analysis, the following recommendations are crucial for professionals working with this compound:
-
Synthetic and Purification Considerations: Avoid the use of strong acids during reaction workups and purification steps like chromatography. If an acidic environment is unavoidable, operations should be conducted at low temperatures with minimized exposure times.[10] Mild acidic conditions, such as using buffered systems or weak organic acids, should be explored.
-
Formulation and Storage: For solution-based applications or storage, maintain a neutral or slightly acidic pH (pH 4-6) to minimize hydrolysis. The use of buffered systems is highly recommended. Solutions should be stored at reduced temperatures (2-8°C) to further slow potential degradation.
-
Analytical Method Development: When developing analytical methods, sample diluents should be chosen carefully to ensure the stability of the analyte during the analysis time. A mixture of acetonitrile and water is generally a safe choice.
-
Process Development: During scale-up and process development, the potential for hydrolysis must be a key consideration. Any process changes should be accompanied by appropriate stability testing to ensure the integrity of the intermediate is maintained.
By understanding the inherent reactivity and degradation pathways of this critical building block, scientists can implement rational strategies to ensure its quality and integrity, paving the way for the successful development of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 4. srinichem.com [srinichem.com]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 24391-41-1 [chemicalbook.com]
- 10. preprints.org [preprints.org]
Methodological & Application
A Comprehensive Guide to the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile from Diethyl Malonate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, multi-step synthetic protocol for the preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a highly valuable heterocyclic building block in medicinal chemistry. The described pathway commences with the readily available starting material, diethyl malonate, and proceeds through the construction of a pyrimidine core, followed by annulation of the pyrrole ring, and concluding with regioselective functionalization to install the C-5 carbonitrile. Each step is elucidated with in-depth protocols, mechanistic insights, and practical considerations to ensure reproducibility and success for researchers in drug discovery and process development.
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to the purine core of nucleosides allows it to function as a bioisostere, interacting with a wide array of enzymatic targets.[1] Compounds bearing this core have demonstrated significant therapeutic potential, most notably as kinase inhibitors for the treatment of cancers and inflammatory diseases.[1]
The target molecule, this compound, is a particularly versatile intermediate. The chlorine atom at the C-4 position is readily displaced in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains.[2] Simultaneously, the C-5 carbonitrile group can be further elaborated or can serve as a crucial interaction point with the target protein. This dual functionality makes it a cornerstone for building libraries of potential drug candidates. This guide outlines a robust and logical synthetic sequence beginning from the fundamental building block, diethyl malonate.
Overall Synthetic Strategy
The synthesis is designed as a linear, eight-step sequence, logically divided into two major parts:
-
Construction of the Core Heterocycle: A five-step process starting from diethyl malonate to build the foundational 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring system.
-
Regioselective Functionalization: A three-step protection-cyanation-deprotection sequence to introduce the carbonitrile group at the C-5 position of the pyrrole ring.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
This part of the synthesis focuses on constructing the bicyclic core from acyclic precursors, a strategy adapted from established literature methods.[3][4]
Step 1: Synthesis of Diethyl 2-allylmalonate
-
Principle: This reaction is a classic example of malonic ester synthesis. Sodium ethoxide, a strong base, abstracts the acidic α-proton of diethyl malonate to form a resonance-stabilized enolate. This nucleophilic enolate then attacks allyl bromide in an SN2 reaction to form the C-alkylated product.[5]
-
Protocol:
-
To a solution of sodium ethoxide (21% in ethanol, 1.1 eq) in anhydrous THF under a nitrogen atmosphere, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.1 eq) dropwise, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield diethyl 2-allylmalonate as a colorless oil.
-
Step 2: Synthesis of 5-Allylpyrimidine-4,6(1H,5H)-dione
-
Principle: This is a cyclocondensation reaction. The diester (diethyl 2-allylmalonate) reacts with formamidine, which serves as the N-C-N building block, to form the six-membered pyrimidine ring. The reaction is driven by the formation of the stable heterocyclic system.[6]
-
Protocol:
-
Dissolve diethyl 2-allylmalonate (1.0 eq) and formamidine acetate (1.2 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (2.1 eq) in ethanol dropwise to the mixture.
-
Heat the reaction to reflux and maintain for 8-12 hours.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH 5-6.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 3: Synthesis of 5-Allyl-4,6-dichloropyrimidine
-
Principle: The pyrimidinedione (a bislactam) is treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃). This reaction converts the carbonyl groups into chloro groups and results in the aromatization of the pyrimidine ring.
-
Protocol:
-
Carefully add 5-allylpyrimidine-4,6(1H,5H)-dione (1.0 eq) portion-wise to phosphorus oxychloride (10 eq) at 0 °C.
-
Add N,N-diethylaniline (0.2 eq) dropwise as a catalyst.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Step 4: Synthesis of 4,6-Dichloro-5-formylpyrimidine
-
Principle: This step involves the oxidative cleavage of the allyl group's double bond to an aldehyde. The Lemieux-Johnson oxidation is an effective method, using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄) as the re-oxidant.
-
Protocol:
-
Dissolve 5-allyl-4,6-dichloropyrimidine (1.0 eq) in a mixture of dioxane and water (3:1).
-
Add sodium periodate (2.5 eq).
-
Add a solution of osmium tetroxide (0.02 eq) in water.
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Quench the reaction with sodium bisulfite solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography.
-
Step 5: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Principle: This key step forms the pyrrole ring. The reaction proceeds via a tandem SNAr/intramolecular cyclization sequence.[4] First, ammonia displaces the more reactive C-6 chlorine. The resulting amine then undergoes condensation with the adjacent aldehyde group, followed by dehydration, to form the fused pyrrole ring.
-
Protocol:
-
Dissolve 4,6-dichloro-5-formylpyrimidine (1.0 eq) in THF.
-
Add aqueous ammonia (28%, 10 eq) and stir the mixture in a sealed pressure vessel at 80-90 °C for 6-8 hours.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove THF and excess ammonia.
-
The resulting solid is collected by filtration, washed with cold water, and dried to afford the product.
-
Part 2: Regioselective C-5 Functionalization
With the core scaffold in hand, the next stage involves the precise introduction of the carbonitrile group. Direct cyanation is often challenging due to the reactivity of the pyrrole N-H. Therefore, a protection-functionalization-deprotection strategy is employed.
Step 6: N-Protection with SEM-Chloride
-
Principle: The pyrrole nitrogen (N-7) is protected to prevent it from interfering with the subsequent C-5 cyanation step. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is chosen as it is stable to the conditions of the cyanation reaction but can be removed under specific conditions.[2]
-
Protocol:
-
Suspend sodium hydride (60% dispersion in oil, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere.
-
Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add SEM-chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Step 7: C-5 Cyanation
-
Principle: This is an electrophilic aromatic substitution on the electron-rich pyrrole ring. Tosyl cyanide (TsCN) is used as the electrophilic cyanating agent. The reaction introduces the nitrile group specifically at the C-5 position, which is the most nucleophilic site.
-
Protocol:
-
Dissolve the N-7 SEM-protected intermediate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add tosyl cyanide (1.5 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.
-
Step 8: N-Deprotection to Yield Final Product
-
Principle: The final step is the removal of the SEM protecting group to reveal the N-H of the pyrrole ring. This is efficiently achieved under strong acidic conditions using trifluoroacetic acid (TFA).
-
Protocol:
-
Dissolve the protected nitrile from Step 7 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Data Summary Tables
Table 1: Reagents and Materials
| Step | Key Starting Material | Key Reagents | Solvent(s) |
| 1 | Diethyl malonate | Sodium ethoxide, Allyl bromide | Ethanol, THF |
| 2 | Diethyl 2-allylmalonate | Formamidine acetate, Sodium ethoxide | Ethanol |
| 3 | 5-Allylpyrimidine-4,6-dione | POCl₃, N,N-diethylaniline | Neat POCl₃ |
| 4 | 5-Allyl-4,6-dichloropyrimidine | OsO₄ (cat.), NaIO₄ | Dioxane, Water |
| 5 | 4,6-Dichloro-5-formylpyrimidine | Aqueous Ammonia (28%) | THF, Water |
| 6 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | NaH, SEM-Cl | DMF |
| 7 | N7-SEM Protected Intermediate | Tosyl Cyanide (TsCN) | Dichloromethane |
| 8 | N7-SEM Protected C5-Nitrile | Trifluoroacetic Acid (TFA) | Dichloromethane |
Table 2: Key Reaction Parameters and Expected Yields
| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Alkylation | Reflux | 4-6 | 80-90% |
| 2 | Cyclocondensation | Reflux | 8-12 | 65-75% |
| 3 | Chlorination | 110 | 3-5 | 70-80% |
| 4 | Oxidation | Room Temp | 12-18 | 60-70% |
| 5 | Pyrrole Formation | 80-90 | 6-8 | 55-65% |
| 6 | N-Protection | 0 to RT | 2-4 | 85-95% |
| 7 | Cyanation | 0 to RT | 12-16 | 70-80% |
| 8 | Deprotection | Room Temp | 2-4 | 80-90% |
Key Mechanistic Diagram
Caption: Proposed mechanism for the final pyrrole ring formation. (Note: Images are placeholders).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (N₂ or Ar). Quench excess NaH carefully with isopropanol followed by methanol and then water.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care. Work-up procedures involving quenching with ice must be done slowly and behind a blast shield.
-
Osmium Tetroxide (OsO₄): Highly toxic and volatile. Can cause severe damage to eyes and respiratory tract. Should be handled only by experienced personnel with appropriate containment. Use of a pre-made solution is recommended to avoid handling the solid.
-
Cyanating Agents (TsCN): Highly toxic. Avoid inhalation, ingestion, and skin contact. All waste containing cyanide must be quenched with bleach or hydrogen peroxide solution before disposal according to institutional guidelines.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns. Handle with care.
Conclusion
The synthetic route detailed herein provides a complete and robust pathway for the synthesis of this compound from diethyl malonate. By breaking down the synthesis into manageable stages of core construction and subsequent functionalization, this guide offers a clear and logical approach for chemists. The protocols are grounded in well-established organic chemistry principles and provide a solid foundation for the production of this critical intermediate, thereby facilitating further research and development in the vital field of kinase inhibitor discovery.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlined One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives for Accelerated Drug Discovery
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, a structural analog of purine, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its inherent ability to mimic endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the design of novel therapeutics.[2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, antibacterial, and kinase inhibitory properties.[3][4][5] Notable drugs such as Pemetrexed, an antifolate agent for treating non-small-cell lung cancer, underscore the clinical significance of this molecular framework.[6]
Traditionally, the synthesis of pyrrolo[2,3-d]pyrimidines has involved multi-step procedures that are often time-consuming, require harsh reaction conditions, and generate significant chemical waste. The advent of one-pot, multi-component reactions (MCRs) has revolutionized the accessibility of these valuable compounds. MCRs offer a paradigm shift by enabling the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by improving atom economy, reducing energy consumption, and simplifying purification processes.[7][8]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of diverse pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the mechanistic rationale behind these protocols, offer step-by-step experimental procedures, and present data to ensure reproducibility and successful implementation in your laboratory.
One-Pot Synthetic Strategies: A Mechanistic Overview
The versatility of the one-pot synthesis of pyrrolo[2,3-d]pyrimidines lies in the strategic combination of starting materials that undergo a cascade of reactions to form the desired heterocyclic core. A prevalent and highly effective strategy involves the condensation of a 6-aminopyrimidine derivative, a 1,2-dicarbonyl compound (like arylglyoxals), and a third component that introduces diversity at specific positions of the final product.[4][8]
The general mechanism often proceeds through an initial condensation reaction between the 6-aminopyrimidine and the arylglyoxal to form a reactive intermediate. This is followed by a cyclization step, which can be influenced by the nature of the third component and the catalyst employed, ultimately leading to the formation of the fused pyrrole ring.
Below is a generalized workflow for a typical three-component, one-pot synthesis.
Caption: Generalized workflow for a one-pot, three-component synthesis.
Protocol 1: TBAB-Catalyzed Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines
This protocol details a green and efficient one-pot, three-component reaction for synthesizing pyrrolo[2,3-d]pyrimidine derivatives using arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. The use of tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol provides a mild and environmentally friendly approach with high yields.[7][9]
Causality Behind Experimental Choices:
-
6-Amino-1,3-dimethyluracil: This serves as the pyrimidine backbone and the primary nucleophile for initiating the reaction cascade. The amino group at the C6 position is crucial for the initial condensation with the arylglyoxal.
-
Arylglyoxals: These 1,2-dicarbonyl compounds are key electrophiles. The aldehyde functionality is typically more reactive and engages in the initial condensation, while the second carbonyl group is involved in the subsequent cyclization.
-
Barbituric Acid Derivatives: These act as the third component, contributing to the formation of the pyrrole ring and introducing further functionalization on the final product.
-
Tetra-n-butylammonium Bromide (TBAB): TBAB is a phase-transfer catalyst that is inexpensive, non-corrosive, and environmentally compatible.[9] It facilitates the reaction, likely by enhancing the solubility and reactivity of the intermediates in the ethanolic medium, leading to higher yields and shorter reaction times.
-
Ethanol: As a green solvent, ethanol is an excellent choice for this reaction. It effectively dissolves the starting materials at a moderate temperature (50 °C) and allows for easy precipitation of the product upon cooling.[9]
Experimental Protocol:
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the respective barbituric acid derivative (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Finally, add tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
-
Reaction Execution:
-
Stir the mixture at 50 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 60-80 minutes, as indicated by the consumption of the starting materials.[7]
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidine derivative.
-
Data Presentation:
| Entry | Arylglyoxal (Ar) | Barbituric Acid Derivative | Time (min) | Yield (%) |
| 1 | Phenyl | Barbituric acid | 60 | 95 |
| 2 | 4-Chlorophenyl | Barbituric acid | 65 | 92 |
| 3 | 4-Methylphenyl | Barbituric acid | 70 | 90 |
| 4 | Phenyl | 1,3-Dimethylbarbituric acid | 75 | 88 |
| 5 | 4-Nitrophenyl | 1,3-Dimethylbarbituric acid | 80 | 85 |
| Table adapted from data presented in related studies.[7][9] |
Protocol 2: I2/DMSO-Promoted Cascade Annulation for Pyrrolo[2,3-d]pyrimidine Synthesis
This protocol describes a novel approach for the synthesis of pyrrolo[2,3-d]pyrimidines via a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, promoted by an iodine/DMSO system. This method is characterized by its high atom economy and the use of an inexpensive and readily available catalyst.[4]
Causality Behind Experimental Choices:
-
6-Amino-1,3-dimethyluracil: As in the previous protocol, this serves as the pyrimidine precursor.
-
Aurones: These compounds act as Michael acceptors and provide the carbon framework for the formation of the pyrrole ring.
-
Iodine (I2) in DMSO: This catalytic system plays a multifaceted role. The reaction involves a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening in a one-pot process.[4] DMSO is not only a solvent but also likely participates in the oxidation steps. This combination allows for a complex transformation to occur under relatively simple conditions.
Experimental Protocol:
-
Reaction Setup:
-
In a reaction vial, combine 6-amino-1,3-dimethyluracil (0.26 mmol, 1.05 equiv.), the desired aurone (0.25 mmol), and iodine (I2) (0.025 mmol, 10 mol%).
-
Add DMSO (0.5 mL).
-
-
Reaction Execution:
-
Stir the mixture at 100 °C for 1 hour.[4]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) (0.5 mL) to remove excess iodine.
-
Add water (5 mL) to precipitate the product.
-
Collect the solid by filtration.
-
Wash the precipitate successively with water, ethanol, and diethyl ether.
-
Dry the product to afford the pure pyrrolo[2,3-d]pyrimidine.[4]
-
Data Presentation:
| Entry | Aurone Substituent (on phenyl ring) | Yield (%) |
| 1 | H | 97 |
| 2 | 4-Cl | 95 |
| 3 | 4-Br | 96 |
| 4 | 4-F | 98 |
| 5 | 4-Me | 92 |
| Table adapted from data presented in a related study.[4] |
Conclusion and Future Outlook
The one-pot synthesis of pyrrolo[2,3-d]pyrimidine derivatives represents a significant advancement in synthetic organic and medicinal chemistry. The protocols outlined in these application notes provide researchers with efficient, green, and versatile methods for accessing a wide range of these valuable compounds. The simplicity of these procedures, coupled with the high yields and broad substrate scope, makes them highly amenable to library synthesis for high-throughput screening in drug discovery programs.
Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to include more diverse and complex starting materials, and the application of these methods in flow chemistry for large-scale production. The continued innovation in one-pot synthetic strategies will undoubtedly accelerate the discovery of new pyrrolo[2,3-d]pyrimidine-based therapeutics to address unmet medical needs.
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
reaction conditions for Suzuki coupling with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Strategic Importance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the native purine core allows it to function as a versatile hinge-binding motif in numerous protein kinase inhibitors, including approved therapeutics. The targeted functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly versatile tool for forging carbon-carbon bonds.[3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with a key, yet challenging, substrate: this compound. This electron-deficient chloro-heterocycle requires carefully optimized conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide to overcome common experimental hurdles.
Pillar 1: Mechanistic Rationale for Experimental Design
The Suzuki-Miyaura reaction is a catalytic cycle involving a Palladium(0) species.[3][5][6] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rationally selecting reagents and optimizing conditions.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the pyrrolopyrimidine. This is often the rate-limiting step, particularly for less reactive aryl chlorides compared to bromides or iodides.[4][5] The electron-deficient nature of the this compound substrate facilitates this step.
-
Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoborane reagent to the Pd(II) complex. This process is critically dependent on activation by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily undergoes ligand exchange at the palladium center.[9][10][11]
-
Reductive Elimination : In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][12]
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Guide to the Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds Using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Abstract
The development of small-molecule inhibitors targeting the Janus kinase (JAK) family has revolutionized the treatment of autoimmune diseases and certain cancers.[1][2] A common structural motif in many approved and investigational JAK inhibitors is the 7H-pyrrolo[2,3-d]pyrimidine core, which acts as a bioisostere of the adenine ring of ATP, enabling it to bind to the kinase hinge region.[3] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a key starting material for synthesizing novel JAK inhibitor candidates. We will explore the underlying biology of the JAK-STAT pathway, the chemical rationale for synthetic strategies, and provide a detailed, field-proven protocol for the key bond-forming reaction.
The Biological Target: Understanding the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] These enzymes are critical transducers of signals from a multitude of cytokine and growth factor receptors involved in immunity, cell proliferation, differentiation, and apoptosis.[4][5][6] The signaling cascade, known as the JAK-STAT pathway, is a primary communication route from the cell surface to the nucleus.[4][7][8]
Mechanism of Action:
-
Ligand Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, causing the receptor units to dimerize.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[9]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[9]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes that regulate the immune response.[4]
Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.[1][7] JAK inhibitors function as ATP-competitive agents, binding to the kinase domain of JAK enzymes and blocking the phosphorylation of STATs, thereby interrupting the downstream signaling cascade.[8][9]
The Core Building Block: this compound
The selection of a starting material is a critical decision in a synthetic campaign. This compound is a highly valuable precursor for building libraries of potential kinase inhibitors. Its structure contains the essential pyrrolo[2,3-d]pyrimidine core, and the substituents provide strategic handles for chemical modification.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 24391-41-1 | [10][11] |
| Molecular Formula | C₇H₃ClN₄ | [10] |
| Molecular Weight | 178.58 g/mol | [10] |
| Appearance | Light-colored to off-white crystalline solid | [12] |
| pKa | 8.84 ± 0.20 | [10] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in water | [12] |
Chemical Reactivity: The chemistry of this molecule is dominated by two key features:
-
The C4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes this carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[12][13]
-
The C5-Carbonitrile Group: The nitrile (-C≡N) group is a strong electron-withdrawing group. This feature further enhances the electrophilicity of the C4 position, making the SₙAr reaction more facile compared to the non-nitrile analog. This allows for milder reaction conditions and potentially broader substrate scope.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and widely used strategy for functionalizing the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is through an SₙAr reaction.[12] This reaction is fundamental to the synthesis of numerous JAK inhibitors, including Tofacitinib, where a piperidine-based amine displaces the C4-chloro atom.[14][15][16]
The mechanism proceeds via a two-step addition-elimination sequence. A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). Aromaticity is then restored by the expulsion of the chloride leaving group.[17] The presence of a base is required to neutralize the HCl generated during the reaction.
Protocol: General Procedure for SₙAr with an Amine Nucleophile
This protocol describes a general method for the coupling of this compound with a generic primary or secondary amine.
Disclaimer: This protocol is for informational purposes and should only be performed by qualified professionals in a properly equipped laboratory with appropriate personal protective equipment (PPE) and safety precautions.
Materials & Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane, N,N-Dimethylformamide (DMF), or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography system (optional but recommended)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Causality Note: An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen, especially at elevated temperatures. The excess base is crucial to neutralize the HCl formed, driving the reaction to completion.
-
-
Solvent Addition:
-
Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Causality Note: Polar aprotic solvents like Dioxane or DMF are chosen because they effectively solvate the reactants and the charged Meisenheimer intermediate without interfering with the reaction.
-
-
Reaction Execution:
-
Equip the flask with a condenser and heat the stirred mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours. The disappearance of the starting material indicates completion.
-
Causality Note: Heating provides the necessary activation energy to overcome the energetic barrier of disrupting the aromatic system in the first step of the SₙAr mechanism.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent or EtOAc. Concentrate the filtrate under reduced pressure.
-
If the reaction was run in a high-boiling solvent like DMF, dilute the mixture with EtOAc and wash sequentially with water or saturated NaHCO₃ solution (3x) and brine (1x).
-
Causality Note: The aqueous wash removes the inorganic base, salts, and any remaining high-boiling solvent (like DMF).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound is a versatile and highly activated substrate for the synthesis of novel compounds targeting the JAK family of kinases. The SₙAr reaction described herein is a robust and fundamental transformation that allows for the direct installation of various amine-containing side chains, which are critical for achieving potency and selectivity in many JAK inhibitors. This guide provides a solid foundation for researchers to utilize this key building block in their drug discovery and medicinal chemistry programs, paving the way for the development of next-generation therapeutics for inflammatory and autoimmune disorders.
References
- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. This compound | 24391-41-1 [chemicalbook.com]
- 12. srinichem.com [srinichem.com]
- 13. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of Tofacitinib [cjph.com.cn]
- 16. research.unl.pt [research.unl.pt]
- 17. youtube.com [youtube.com]
development of antiviral agents from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
An Application Guide for the Development of Novel Antiviral Agents from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Introduction: The Strategic Value of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to natural purines allows its derivatives to act as biomimics, effectively interacting with enzymes that process purine nucleosides, such as kinases and polymerases.[1][2] This inherent biological relevance has established the scaffold as a cornerstone for developing therapies against a range of diseases, including cancers and viral infections.[2][3]
Within this versatile chemical family, this compound stands out as a particularly strategic starting material for antiviral drug development. Its utility is rooted in its specific chemical functionalities:
-
The C4-Chloro Group: An excellent leaving group, the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide array of functional groups (amines, thiols, alcohols), providing a primary vector for chemical diversification.
-
The N7-Pyrrole Nitrogen: The nitrogen at the 7-position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can profoundly influence the molecule's steric profile and physicochemical properties, such as lipophilicity and solubility, which are critical for optimizing pharmacokinetics and cell permeability.[4][5]
-
The C5-Carbonitrile Group: This electron-withdrawing group enhances the reactivity of the C4-chloro position and offers an additional site for chemical elaboration, such as conversion to an amide or amine, further expanding the accessible chemical space.[6]
This application note provides a comprehensive guide for researchers, outlining robust protocols for the chemical modification of this compound and the subsequent biological evaluation of its derivatives as potential antiviral agents.
Section 1: Rationale for Synthetic Strategy
The core strategy for developing a library of antiviral candidates from this scaffold involves a systematic, two-pronged approach to diversification, focusing on the N7 and C4 positions. This allows for a thorough exploration of the structure-activity relationship (SAR) to identify compounds with high potency and low cytotoxicity.
Caption: Key diversification sites on the core scaffold.
Causality Behind Experimental Choices
-
Modification at C4: The substituents introduced at this position are often designed to form key interactions, such as hydrogen bonds, with the hinge region of viral kinases or the active site of viral polymerases. Varying the size, charge, and hydrogen-bonding capability of the nucleophile used can directly impact binding affinity and target specificity.[1]
-
Modification at N7: Alterations at the N7 position primarily tune the compound's overall physicochemical profile. For instance, attaching a lipophilic benzyl group can enhance membrane permeability, while adding a more polar group can improve aqueous solubility.[5][7] This optimization is critical for ensuring the compound reaches its intracellular target in sufficient concentration.
This dual-axis approach enables the systematic development of a compound library where SAR trends can be clearly delineated, accelerating the identification of lead candidates.
Section 2: Protocols for Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis of a diverse library of 4,7-disubstituted pyrrolo[2,3-d]pyrimidine-5-carbonitriles.
Experimental Workflow: Synthesis to Characterization
Caption: General workflow for the two-step synthesis and characterization.
Protocol 2.1: General Procedure for N7-Alkylation
Principle: This protocol describes the alkylation of the pyrrole nitrogen via deprotonation with a strong base, followed by nucleophilic attack on an alkyl halide. Sodium hydride (NaH) is an effective base for ensuring complete deprotonation of the weakly acidic N-H proton.
Materials:
-
This compound (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Preparation: Add this compound to a dry round-bottom flask under a nitrogen atmosphere. Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to obtain the pure N7-alkylated product.
Protocol 2.2: General Procedure for C4-Amination (SNAr)
Principle: This protocol utilizes the electron-deficient nature of the pyrimidine ring, which activates the C4-chloro substituent for nucleophilic aromatic substitution by a primary or secondary amine. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction.
Materials:
-
N7-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (from Protocol 2.1, 1.0 eq.)
-
Desired amine (primary or secondary, 1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq.)
-
Solvent (e.g., 2-Propanol, Dioxane, or NMP)
-
Standard work-up and purification reagents
Procedure:
-
Setup: To a vial or flask, add the N7-substituted starting material, the desired amine, and the solvent (approx. 0.2 M concentration).
-
Base Addition: Add DIPEA to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C (reflux for 2-propanol) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the final 4-amino-7-substituted derivative.
Protocol 2.3: Compound Characterization
Principle: Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds, forming a self-validating system for the synthetic protocols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons corresponding to the scaffold and the newly introduced substituents. Look for the disappearance of the N7-H proton peak (around 12 ppm) after Protocol 2.1 and characteristic shifts in aromatic protons upon C4 substitution.
-
¹³C NMR: Confirm the carbon skeleton of the molecule and the presence of all expected carbon atoms.[5]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain an exact mass measurement to confirm the elemental composition and molecular formula of the new compound.[5]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Section 3: Protocols for Antiviral Evaluation
Once a library of pure compounds is synthesized, the next step is to screen them for antiviral activity and cytotoxicity. The primary goal is to determine the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to calculate the selectivity index (SI = CC₅₀ / EC₅₀), a key measure of a drug's therapeutic window.
Workflow for In Vitro Antiviral Screening
Caption: Parallel workflow for determining cytotoxicity and antiviral efficacy.
Protocol 3.1: Cytotoxicity Assay (MTT-based)
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8]
Materials:
-
Host cell line appropriate for the virus of interest (e.g., Vero, BGM, A549 cells)[9][10]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a near-confluent monolayer after 24 hours (e.g., 1-2 x 10⁴ cells/well). Incubate at 37 °C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Mix gently.[8]
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Protocol 3.2: Antiviral Cytopathic Effect (CPE) Reduction Assay
Principle: This assay quantifies the ability of a compound to protect cells from the morphological changes and cell death (cytopathic effect) caused by viral infection.[10]
Materials:
-
Same as Protocol 3.1, plus:
-
Virus stock with a known titer (TCID₅₀ or PFU/mL)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.1.
-
Treatment and Infection: After 24 hours, remove the medium. Add 50 µL of compound serial dilutions to the wells. Then, add 50 µL of medium containing the virus at a multiplicity of infection (MOI) that causes >80% cell death in 48-72 hours (e.g., MOI of 0.01-0.1).
-
Controls: Include the following controls:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Compound Cytotoxicity Control: Cells + Compound (no virus) - same as Protocol 3.1
-
Positive Control: Cells + Virus + a known antiviral drug
-
-
Incubation: Incubate the plate at 37 °C until the virus control wells show 80-90% CPE.
-
Quantification: Quantify cell viability in all wells using the MTT method (Protocol 3.1, steps 4-6) or Neutral Red uptake.[10]
-
Calculation: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Plot the protection percentage against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Section 4: Data Interpretation and SAR Analysis
Systematic analysis of the data generated from the screening protocols is crucial for identifying promising lead compounds and understanding the structure-activity relationship (SAR).
Data Presentation
Quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
Table 1: Antiviral Activity and Cytotoxicity of Hypothetical Pyrrolo[2,3-d]pyrimidine Derivatives against Zika Virus (ZIKV)
| Compound ID | R¹ (at N7) | R² (at C4) | CC₅₀ (µM, Vero) | EC₅₀ (µM, ZIKV) | SI (CC₅₀/EC₅₀) |
| 1a | -CH₃ | -NH-cyclopropyl | >100 | 15.2 | >6.6 |
| 1b | -Benzyl | -NH-cyclopropyl | >100 | 5.1 | >19.6 |
| 1c | -3-nitrobenzyl | -NH-cyclopropyl | 85.4 | 1.8 | 47.4 |
| 1d | -Benzyl | -NH-butyl | >100 | 25.8 | >3.9 |
| 1e | -Benzyl | -morpholino | 92.1 | 8.9 | 10.3 |
Structure-Activity Relationship (SAR) Insights
-
Impact of N7 Substituent: Comparing 1a and 1b shows that replacing a small methyl group at N7 with a larger, aromatic benzyl group significantly improves antiviral potency (EC₅₀ drops from 15.2 to 5.1 µM). This suggests the target protein has a hydrophobic pocket that favorably accommodates the benzyl ring.
-
Electronic Effects at N7: The introduction of an electron-withdrawing nitro group on the benzyl ring (1c ) further enhances potency dramatically (EC₅₀ = 1.8 µM). This indicates that electronic interactions, in addition to sterics, are critical for activity.[1]
-
Impact of C4 Substituent: Comparing 1b with 1d and 1e highlights the importance of the C4-amine. The small, rigid cyclopropylamine (1b ) is superior to a flexible butylamine (1d ) or a bulkier morpholine (1e ), suggesting a constrained binding site at this position.
These insights allow for the rational design of next-generation compounds, for example, by exploring other electron-withdrawing substituents on the N7-benzyl ring while retaining the optimal C4-cyclopropylamine.
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile starting point for the discovery of novel antiviral agents. The synthetic and screening protocols detailed in this guide provide a robust framework for generating and evaluating a diverse chemical library. This systematic approach, grounded in the principles of medicinal chemistry, enables the efficient identification of lead compounds with high selectivity indices.
Future work on promising candidates should include:
-
Mechanism of Action Studies: Investigating the specific molecular target, such as the viral RNA-dependent RNA polymerase (RdRp) or protease.[9]
-
Broad-Spectrum Activity: Screening lead compounds against a panel of related viruses (e.g., other flaviviruses like Dengue) to determine their spectrum of activity.[1][7]
-
In Vivo Efficacy: Advancing the most promising compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By following this structured discovery pipeline, researchers can effectively leverage this privileged scaffold to develop the next generation of antiviral therapeutics.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,7-Disubstituted 7 H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Application Notes and Protocols: The Strategic Use of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile in the Synthesis of Tofacitinib Intermediates
Introduction: The Central Role of a Privileged Scaffold
Tofacitinib, a potent Janus kinase (JAK) inhibitor, has emerged as a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1][2] The synthesis of this complex molecule hinges on the efficient construction of its core structure, which is comprised of a pyrrolo[2,3-d]pyrimidine moiety linked to a stereochemically defined 3-amino-4-methylpiperidine fragment.[2] Within the diverse synthetic strategies developed to access tofacitinib, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile stands out as a critical starting material and key intermediate. Its strategic importance lies in the reactive chlorine atom at the 4-position, which is primed for nucleophilic substitution, and the nitrile group at the 5-position, which can be further manipulated or retained in the final active pharmaceutical ingredient (API). This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile building block in the synthesis of key tofacitinib intermediates.
Synthetic Strategy: A Multi-step Approach to Tofacitinib's Core
The synthesis of tofacitinib intermediates from this compound generally follows a well-defined, multi-step pathway. The overarching strategy involves the protection of the pyrrole nitrogen, followed by a nucleophilic aromatic substitution (SNAr) reaction with the chiral piperidine derivative, and subsequent deprotection to yield the core intermediate.
Figure 1: General synthetic workflow for tofacitinib intermediates.
This guide will provide detailed protocols for each of these critical transformations, offering insights into the rationale behind the chosen reagents and conditions.
Experimental Protocols
Part 1: Protection of the Pyrrolo[2,3-d]pyrimidine Core
To prevent side reactions and enhance the reactivity of the 4-chloro position, the nitrogen of the pyrrole ring is typically protected. A common and effective protecting group for this purpose is the p-toluenesulfonyl (tosyl) group.
Protocol 1: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This protocol is adapted from established procedures in the literature.[3]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Potassium Carbonate
-
Dichloromethane (DCM) or Acetone
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1 equivalent) in dichloromethane at 0-5 °C, add triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile as a solid.
Expertise & Experience: The use of a tosyl protecting group serves a dual purpose: it shields the acidic N-H proton of the pyrrole ring, preventing its interference with subsequent basic reaction conditions, and its electron-withdrawing nature can further activate the pyrimidine ring towards nucleophilic attack. The choice of a mild base like triethylamine or potassium carbonate is crucial to avoid unwanted side reactions.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
This step constitutes the key bond formation, coupling the protected pyrrolo[2,3-d]pyrimidine core with the chiral piperidine side chain.
Protocol 2: Synthesis of N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This protocol is a synthesized procedure based on common practices in the field.[3]
Materials:
-
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
-
Potassium carbonate (K2CO3) or another suitable non-nucleophilic base
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 equivalent), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 equivalents), and potassium carbonate (2-3 equivalents) in acetonitrile.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Trustworthiness: The progress of this reaction should be carefully monitored. Incomplete reactions can lead to difficulties in purification. The use of a significant excess of the base ensures that the hydrochloride salt of the amine, if present, is neutralized and that the reaction proceeds efficiently.
Part 3: Deprotection to Yield the Core Intermediate
The final step in this sequence involves the removal of both the tosyl and benzyl protecting groups to unveil the desired tofacitinib intermediate. This is often achieved in a single "one-pot" procedure or in a sequential manner.
Protocol 3: Synthesis of N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This protocol outlines a common deprotection strategy.[2][4]
Materials:
-
N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or other suitable base for detosylation
-
Ammonium formate or hydrogen gas for debenzylation
-
Water
Procedure:
-
Detosylation: Dissolve the protected intermediate (1 equivalent) in a mixture of methanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours until the tosyl group is cleaved (monitor by LC-MS).
-
Debenzylation: After cooling the reaction mixture, carefully add 10% palladium on carbon (5-10 mol%). For hydrogenolysis, the mixture can be stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the benzyl group is removed. Alternatively, ammonium formate (3-5 equivalents) can be added, and the mixture heated to reflux for 1-3 hours.
-
Upon completion of the debenzylation, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by crystallization or column chromatography to obtain N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Authoritative Grounding: The debenzylation via catalytic hydrogenation is a widely used and robust method.[4] The choice between using hydrogen gas or a transfer hydrogenation reagent like ammonium formate often depends on the available laboratory equipment and safety considerations. The detosylation under basic conditions is a standard procedure for removing sulfonyl protecting groups.[2]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters and outcomes for the key synthetic steps described above, compiled from various literature sources.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Tosyl Protection | TsCl, TEA | DCM | 0 - RT | 2 - 4 | 90 - 95 |
| SNAr Coupling | K2CO3 | Acetonitrile | 80 - 85 | 12 - 24 | 75 - 85 |
| Deprotection | NaOH, Pd/C, H2 | Methanol/Water | RT - Reflux | 4 - 8 | 80 - 90 |
Visualization of the Synthetic Pathway
Figure 2: Detailed synthetic pathway with key reagents.
Conclusion and Future Outlook
The synthetic route starting from this compound represents a robust and scalable method for the preparation of key tofacitinib intermediates. The protocols outlined in this guide, when executed with care and proper analytical monitoring, provide a reliable pathway to these valuable compounds. Future advancements in this field may focus on the development of more efficient, one-pot procedures that combine multiple steps, as well as the exploration of greener solvents and catalytic systems to enhance the overall sustainability of the synthesis.
References
- 1. research.unl.pt [research.unl.pt]
- 2. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 3. Synthesis of the 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine,N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-_Chemicalbook [m.chemicalbook.com]
- 4. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
Application Note: High-Purity Recovery of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile via Optimized Recrystallization Protocols
Abstract
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a pivotal intermediate in the synthesis of a new generation of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. The isomeric purity and crystalline form of this intermediate are critical determinants of yield, impurity profile, and overall efficacy in multi-step pharmaceutical manufacturing. This application note provides a detailed technical guide for the purification of this compound using recrystallization. We will explore the foundational principles of solvent selection, present validated single and mixed-solvent protocols, and offer expert insights into troubleshooting and process optimization. The methodologies described herein are designed to be self-validating, ensuring researchers and process chemists can achieve high-purity material consistently.
Part I: The Strategic Imperative for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[1][2] The fundamental goal is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[3]
The Causality of Solvent Selection:
The success of any recrystallization protocol is contingent upon the rational selection of a solvent or solvent system.[1] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] This differential is the primary driver of high recovery yields.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling).[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[2]
For heterocyclic compounds like this compound, common impurities may include unreacted starting materials or side-products from hydrolysis, where the 4-chloro group is susceptible to replacement by a hydroxyl group.[4] A well-chosen solvent system will effectively separate the desired chlorinated product from these more polar impurities.
Part II: Physicochemical Profile
A thorough understanding of the target compound's properties is essential for developing a robust purification strategy.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₃ClN₄ | [5] |
| Molecular Weight | ~178.58 g/mol | [5] |
| CAS Number | 24391-41-1 | [5][6] |
| Appearance | Light-colored to off-white crystalline solid | [7] |
| Solubility Profile | Soluble in DMSO, ethyl acetate, and methanol.[8] | [8] |
Part III: Validated Recrystallization Protocols
Based on empirical data and the physicochemical properties of the target compound, we present two effective protocols. The choice between a single or mixed-solvent system often depends on the specific impurity profile of the crude material.
Protocol 1: Mixed-Solvent Recrystallization using Ethyl Acetate/Hexane
This protocol is a highly effective method reported for the purification of this compound, leveraging a polar solvent (ethyl acetate) to dissolve the compound and a non-polar anti-solvent (hexane) to induce precipitation.[6]
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, add the crude this compound. Add the minimum volume of ethyl acetate required to dissolve the solid completely at an elevated temperature (heat gently on a hot plate, approx. 60-70°C).
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing particulate matter.
-
Induce Cloudiness: While the ethyl acetate solution is still warm, slowly add hexane dropwise with continuous stirring until a persistent cloudiness (the point of saturation) is observed.
-
Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the higher temperature, which is key to maximizing yield.[2]
-
Slow Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Single-Solvent Recrystallization using Toluene
For certain impurity profiles, a single-solvent system can be effective. Toluene has been successfully used for the recrystallization of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and can be adapted for the carbonitrile derivative.[4][9]
Step-by-Step Methodology:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of toluene.
-
Heating to Dissolve: Heat the mixture to near the boiling point of toluene (~110°C) while stirring. Add toluene in small portions until the solid is just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[2]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.
-
Collection and Drying: Collect, wash with a minimal amount of cold toluene, and dry the crystals as described in Protocol 1.
General Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Part IV: Purity Validation
The success of the recrystallization must be validated by analytical methods. A significant increase in purity and a sharp melting point are indicators of a successful purification.
| Analysis | Pre-Recrystallization (Crude) | Post-Recrystallization (Protocol 1) |
| Appearance | Off-white to brownish powder | White to off-white crystalline solid |
| Purity (by HPLC) | ~95.2% | >99.5% |
| Melting Point | Broad range (e.g., 228-233 °C) | Sharp range (e.g., 235-236 °C) |
Part V: Troubleshooting & Field-Proven Insights
Even with a validated protocol, challenges can arise. Understanding how to troubleshoot common issues is a hallmark of an experienced scientist.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Lower the boiling temperature by reducing pressure; use a larger volume of solvent; switch to a lower-boiling point solvent system. |
| No Crystal Formation | Too much solvent was used; the solution is not sufficiently saturated; cooling was too rapid. | Boil off some solvent to increase concentration; scratch the inside of the flask with a glass rod to induce nucleation; ensure slow cooling. |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; insufficient cooling. | Use the minimum amount of hot solvent necessary[2]; pre-heat all glassware for hot filtration; ensure the solution is thoroughly cooled in an ice bath. |
Troubleshooting Decision Pathway
Caption: Decision-making diagram for troubleshooting common recrystallization issues.
Conclusion
The recrystallization of this compound is a critical step for ensuring the high purity required for pharmaceutical applications. By carefully selecting a solvent system, such as the validated ethyl acetate/hexane mixture, and controlling key parameters like cooling rate, researchers can effectively remove process-related impurities. The protocols and insights provided in this note serve as a comprehensive guide to achieving consistent, high-purity results, thereby facilitating downstream drug development processes.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 24391-41-1 [chemicalbook.com]
- 7. srinichem.com [srinichem.com]
- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Synthesis of 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines for Antiviral Research
Introduction: The Privileged Scaffold of 7H-Pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the fundamental building blocks of DNA and RNA allows molecules based on this framework to interact with a wide array of biological targets, including viral enzymes and proteins[1]. This has led to the development of numerous compounds with significant therapeutic potential, particularly in the realms of antiviral and anticancer research.
Specifically, 4,7-disubstituted derivatives of this scaffold have emerged as a promising class of antiviral agents, demonstrating potent activity against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV)[2][3]. The strategic placement of substituents at the C4 and N7 positions allows for the fine-tuning of the molecule's steric and electronic properties, which in turn governs its interaction with viral targets and ultimately its antiviral efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as potential antiviral agents. The protocols detailed herein are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.
Synthetic Strategy: A Stepwise Approach to 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines
The synthesis of the target compounds is achieved through a multi-step sequence that begins with the construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential functionalization at the N7 and C4 positions. A key intermediate in this strategy is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a versatile precursor for introducing diverse functionalities at the 4-position via nucleophilic aromatic substitution.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines.
Part 1: Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The initial and critical step is the conversion of the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one to the corresponding 4-chloro derivative. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.
-
Base (e.g., DIPEA): The addition of a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is crucial for several reasons. It acts as a catalyst and also neutralizes the hydrochloric acid (HCl) generated during the reaction. Unchecked, the generated HCl can lead to side reactions and degradation of the starting material and product.
-
Temperature Control: The initial addition of DIPEA is performed at a low temperature (0°C) to control the exothermic reaction. The subsequent heating to 50°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Work-up Procedure: The quenching of the reaction mixture on ice is a critical step to decompose the excess POCl₃. The subsequent neutralization with a weak base like sodium bicarbonate is essential, as the 4-chloro product is sensitive to hydrolysis back to the starting material under strongly acidic or basic conditions.
Detailed Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Materials and Reagents:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).
-
Add toluene (approx. 5-10 mL per gram of starting material), followed by the slow addition of phosphorus oxychloride (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N,N-diisopropylethylamine (1.5 eq) dropwise, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50°C.
-
Stir the reaction at 50°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This quenching process can be highly exothermic.
-
Neutralize the aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent (e.g., toluene) or used directly in the next step if the purity is deemed sufficient by NMR analysis.
Part 2: N7-Alkylation of the Pyrrolo[2,3-d]pyrimidine Core
With the 4-chloro intermediate in hand, the next step is the introduction of a substituent at the N7 position of the pyrrole ring. This is typically achieved via an N-alkylation reaction with a suitable alkyl halide in the presence of a base.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃ or Cs₂CO₃): A mild inorganic base like potassium carbonate or cesium carbonate is used to deprotonate the pyrrole nitrogen, making it nucleophilic for the subsequent reaction with the alkyl halide. Cesium carbonate is often preferred for its higher solubility in organic solvents and its ability to promote faster reaction rates.
-
Solvent (e.g., CH₃CN or DMF): Acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are common polar aprotic solvents for this type of reaction as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Reaction Conditions: The reaction is typically carried out at room temperature, which is sufficient to achieve complete conversion without promoting side reactions.
Detailed Protocol 2: Synthesis of 4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
Materials and Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add a solution of 4-nitrobenzyl bromide (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine.
Part 3: C4-Amination via Nucleophilic Aromatic Substitution
The final step in the synthesis of the target 4,7-disubstituted compounds is the displacement of the chlorine atom at the C4 position with a desired amine. This nucleophilic aromatic substitution (SNAr) reaction is a versatile method for introducing a wide range of substituents.
Causality Behind Experimental Choices:
-
Base (e.g., DIPEA): A non-nucleophilic base is again used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile.
-
Solvent (e.g., 2-methoxyethanol): A high-boiling polar solvent like 2-methoxyethanol is often used to allow the reaction to be heated to a temperature sufficient to overcome the activation energy for the SNAr reaction (typically around 100°C).
-
Temperature: Elevated temperatures are generally required for the SNAr reaction to proceed at a practical rate, as the aromatic ring is electron-rich.
Detailed Protocol 3: Synthesis of N-(3-chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Materials and Reagents:
-
4-Chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
-
3-Chlorobenzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Methoxyethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction vessel, dissolve 4-chloro-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 2-methoxyethanol.
-
Add 3-chlorobenzylamine (1.2 eq) followed by DIPEA (2.0 eq).
-
Seal the vessel and heat the reaction mixture to 100°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the final product, N-(3-chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Characterization Data for a Representative Compound:
For a representative final product, comprehensive characterization is essential to confirm its identity and purity. This typically includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ | HRMS (ESI) m/z |
| N-(3-chlorobenzyl)-7-(4-nitrobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.34 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.36 (s, 1H), 7.29-7.22 (m, 5H), 7.08 (d, J = 3.6 Hz, 1H), 6.55 (d, J = 3.6 Hz, 1H), 5.78 (br s, 1H), 5.58 (s, 2H), 4.80 (d, J = 5.6 Hz, 2H) | [M+H]⁺ Calcd for C₂₀H₁₇ClN₅O₂: 406.1065; Found: 406.1062 |
Part 4: Antiviral Activity Evaluation
Once synthesized and characterized, the compounds must be evaluated for their antiviral activity. For flaviviruses like Zika and Dengue, several cell-based assays are commonly employed.
Workflow for Antiviral Screening:
Caption: A typical workflow for screening and validating antiviral compounds.
Detailed Protocol 4: Zika Virus Plaque Reduction Assay
This assay is a "gold standard" for quantifying the inhibition of viral replication.
Materials and Reagents:
-
Vero cells
-
Zika virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized compounds
-
Positive control antiviral (e.g., NITD008)
-
Carboxymethylcellulose (CMC) or Avicel
-
Formalin
-
Crystal violet staining solution
-
96-well and 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Virus-Compound Incubation: Mix the diluted compounds with a known amount of Zika virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the Vero cell monolayers and infect the cells with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing carboxymethylcellulose or Avicel to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Fixation and Staining: After incubation, fix the cells with formalin and then stain with crystal violet solution. The plaques (areas of cell death) will appear as clear zones against a background of stained, viable cells.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control. The EC₅₀ (50% effective concentration) is determined by plotting the percentage of inhibition against the compound concentration.
Detailed Protocol 5: Dengue Virus Reporter Luciferase Assay
This is a high-throughput method for primary screening of potential antiviral compounds.
Materials and Reagents:
-
Cells susceptible to Dengue virus infection (e.g., BHK-21 or Huh-7 cells)
-
Dengue reporter virus expressing a luciferase (e.g., Renilla or Firefly)
-
Growth medium (e.g., DMEM with FBS and antibiotics)
-
Synthesized compounds
-
Positive control antiviral
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the appropriate host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Infection: Infect the cells with the Dengue reporter virus.
-
Incubation: Incubate the plates for a period sufficient for viral replication and reporter gene expression (e.g., 48-72 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of the compound compared to the virus-only control indicates antiviral activity. The EC₅₀ is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the substituents at the C4 and N7 positions has provided valuable insights into the structure-activity relationship of these compounds.
| Position | Substituent | Effect on Antiviral Activity |
| N7 | Electron-withdrawing groups (e.g., p-nitrobenzyl) on the benzyl ring | Generally beneficial for activity |
| Electron-donating groups on the benzyl ring | Often leads to decreased activity | |
| C4 | Small to medium-sized substituted benzylamines | Well-tolerated and can enhance potency |
| Halogen substitution on the benzylamine ring (e.g., m-chloro) | Can significantly improve antiviral activity |
These SAR trends suggest that the N7-benzyl group likely engages in specific interactions within a binding pocket where electron-deficient aromatic rings are favored. The C4-substituent appears to be more solvent-exposed, allowing for greater structural diversity.
Conclusion
The 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly promising platform for the development of novel antiviral agents against flaviviruses. The synthetic routes outlined in these application notes are robust and versatile, allowing for the generation of diverse libraries of compounds for biological evaluation. The accompanying protocols for antiviral testing provide a framework for identifying and characterizing potent inhibitors. By understanding the underlying chemical principles and structure-activity relationships, researchers can rationally design and synthesize the next generation of 7H-pyrrolo[2,3-d]pyrimidine-based antiviral therapeutics.
References
designing multi-targeted kinase inhibitors using the pyrrolo[2,3-d]pyrimidine scaffold.
An Application Guide to the Rational Design of Multi-Targeted Kinase Inhibitors on the Pyrrolo[2,3-d]pyrimidine Scaffold
Introduction: The Strategic Pursuit of Multi-Targeted Kinase Inhibitors
Protein kinases are central regulators of cellular signaling, orchestrating a vast network of pathways that govern cell growth, differentiation, and survival.[] Their dysregulation is a hallmark of numerous diseases, most notably cancer and chronic inflammatory conditions.[2][3][4] While the development of selective kinase inhibitors has revolutionized treatment for certain malignancies, the complexity and adaptability of cancer often lead to resistance through the activation of alternate signaling pathways. This has spurred the development of multi-targeted kinase inhibitors, a therapeutic strategy designed to simultaneously block several key nodes within the oncogenic signaling network.[5][6] This approach can lead to enhanced efficacy, overcome resistance mechanisms, and provide a more durable therapeutic response.
At the heart of this modern drug design strategy lies the concept of the "privileged scaffold" – a molecular framework with a predisposition for binding to a specific class of biological targets. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as one of the most successful privileged scaffolds for kinase inhibitor design.[7][8][9] Its structural resemblance to adenine, the purine core of ATP, allows it to effectively compete for the highly conserved ATP-binding pocket present across the kinome.[10][11][12] This inherent binding capability, combined with its synthetic tractability, makes it an ideal starting point for creating potent and versatile multi-targeted therapeutics.[13]
This guide provides a comprehensive overview of the principles and protocols for designing, synthesizing, and evaluating multi-targeted kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold. It is intended for researchers and drug development professionals seeking to leverage this powerful platform for therapeutic innovation.
Part I: Design Philosophy and Synthetic Strategy
The successful development of a multi-targeted inhibitor begins with a rational design strategy that balances potency against desired targets with selectivity over the broader kinome. This section outlines the core principles of scaffold selection, multi-target design, and the synthetic methodologies required to build a focused compound library.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Foundation
The choice of the pyrrolo[2,3-d]pyrimidine scaffold is a strategic one, rooted in its bioisosteric relationship with adenine.[10][11] By replacing the N7 nitrogen of adenine with a carbon atom, the scaffold retains the crucial hydrogen bonding pattern required for interaction with the kinase "hinge" region while opening up a new vector for chemical modification at the C7 position.[8] This allows for the introduction of various substituents that can extend into other regions of the ATP pocket, thereby dictating the inhibitor's potency and selectivity profile.[11][14]
Rational Design for Multi-Targeting
Creating a multi-targeted agent requires identifying kinases that are co-dependent drivers of a specific pathology. For instance, in many cancers, pathways driven by VEGFR (angiogenesis), EGFR (proliferation), and SRC (metastasis) are simultaneously active.[4][10][15] An inhibitor that modulates all three could offer a synergistic therapeutic effect.
The design process follows a logical workflow, often integrating computational and synthetic chemistry.
Causality in Design: The process is iterative. Initial docking studies might suggest that a specific substituent at the C5 position could interact with a key residue in both EGFR and VEGFR2.[10] This hypothesis is then tested through synthesis and biochemical assays. The resulting structure-activity relationship (SAR) data feeds back into the design loop, guiding the synthesis of more potent and selective next-generation compounds.[14][16]
Synthetic Chemistry: Building the Inhibitor Library
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to a variety of chemical transformations. A common synthetic strategy begins with a commercially available, halogenated core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a handle for introducing diversity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation
This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C5 position of the pyrrolo[2,3-d]pyrimidine core, a key modification for tuning kinase selectivity.[16][17]
Rationale: The Suzuki coupling is a robust and highly versatile palladium-catalyzed reaction for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification in a synthetic route, allowing for the rapid generation of a library of analogs from a common intermediate.
Materials:
-
5-Iodo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃, 2 M aqueous solution, 3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried round-bottom flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine intermediate and the arylboronic acid.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst can be deactivated by oxygen.
-
Solvent and Base Addition: Add the dioxane via syringe, followed by the aqueous sodium carbonate solution. Stir the mixture to create a suspension.
-
Catalyst Addition: Add the palladium catalyst to the flask. The mixture will typically change color (e.g., to yellow or brown).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure C5-arylated product.
Part II: In Vitro Evaluation and Validation
Once a library of compounds is synthesized, the next critical phase is to determine their biological activity. This involves a tiered screening approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assays
The primary goal of biochemical screening is to determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the desired kinase targets.[18] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and high-throughput compatibility.[19]
Causality of the Assay: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase's activity. The ADP-Glo™ assay quantifies this ADP, providing a robust measure of kinase inhibition.[19]
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)
Materials:
-
Purified recombinant kinases (e.g., VEGFR2, EGFR)
-
Specific peptide substrates for each kinase
-
ATP solution
-
Synthesized pyrrolo[2,3-d]pyrimidine inhibitors (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plate. Include wells with DMSO only (negative control) and a known potent inhibitor (positive control).
-
Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinases.
-
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for each kinase to ensure accurate IC₅₀ determination.
-
Kinase Reaction Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and removes any unconsumed ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Kinase Target | Compound 'X' IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| VEGFR2 | 15 | 9 |
| EGFR | 85 | >10,000 |
| SRC | 40 | 150 |
| JAK2 | 250 | 280 |
| CDK2 | >5,000 | 261 |
Table 1: Sample biochemical screening data for a hypothetical multi-targeted inhibitor.
Cell-Based Assays: Confirming Cellular Efficacy
A compound that is potent in a biochemical assay must also be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[20][21][22]
Protocol 3: Western Blot for Target Phosphorylation
Rationale: This protocol directly assesses target engagement within the cell. If an inhibitor is effective against a specific kinase (e.g., EGFR), it should reduce the phosphorylation of EGFR itself (autophosphorylation) and/or its key downstream substrates (e.g., AKT, ERK). A reduction in the phospho-protein signal confirms the inhibitor is hitting its intended target.[23]
Procedure:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR) and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for 1-4 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce robust pathway activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) and the total form of the protein (e.g., anti-total-EGFR). The total protein serves as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective target engagement.
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)
Rationale: This assay measures the overall effect of the inhibitor on cell proliferation and viability.[14] It provides a cellular IC₅₀ (or GI₅₀) value, which reflects the concentration of inhibitor required to reduce cell viability by 50%. This is a critical functional readout that links target inhibition to an anti-cancer effect.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The MTT is converted by metabolically active cells into a purple formazan product. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
-
Data Acquisition: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the cellular IC₅₀ value.
Part III: Advanced Mechanistic Characterization
After confirming biochemical potency and cellular activity, further studies are required to understand how the lead compounds exert their anti-cancer effects.
Elucidating the Mechanism of Action
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Rationale: Many kinase inhibitors, particularly those targeting CDKs or key signaling nodes like EGFR, cause cells to arrest at specific phases of the cell cycle.[5][24] This protocol uses propidium iodide (PI), a fluorescent DNA intercalating agent, to quantify the DNA content of each cell, thereby revealing the cell cycle distribution of the population.
Procedure:
-
Treatment: Treat cells with the inhibitor at 1x and 5x its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at -20 °C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 6: Apoptosis Assay (Annexin V/PI Staining)
Rationale: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be conjugated to a fluorophore (e.g., FITC). PI is used as a marker of membrane integrity.[6][24]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
Procedure:
-
Treatment: Treat cells with the inhibitor for a defined period (e.g., 24-48 hours).
-
Harvesting: Collect all cells, including those in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Analysis: Analyze immediately by flow cytometry, quantifying the percentage of cells in each quadrant. A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.
Conclusion and Future Directions
The pyrrolo[2,3-d]pyrimidine scaffold is a clinically validated and highly versatile platform for the development of multi-targeted kinase inhibitors. The workflow described herein—from rational design and synthesis to multi-tiered in vitro and cellular evaluation—provides a robust framework for identifying and optimizing novel therapeutic candidates. A lead compound that demonstrates potent multi-kinase inhibition, on-target cellular activity, and a clear mechanism of action (e.g., induction of apoptosis) becomes a strong candidate for subsequent preclinical development.[5][24] The next critical steps involve assessing its pharmacokinetic properties (ADME), safety profile, and ultimately, its in vivo efficacy in relevant animal models of cancer.[25][26]
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cancer, Inflammation and Kinases :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]
- 4. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inits.at [inits.at]
- 21. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 23. reactionbiology.com [reactionbiology.com]
- 24. mdpi.com [mdpi.com]
- 25. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Isolating Your Target from Common Impurities
This section addresses specific issues you might encounter during your synthesis, identified through analytical methods like LC-MS and NMR.
Q1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to the starting material, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. What went wrong?
A1: Incomplete Chlorination
This is the most common issue and points to a suboptimal chlorination step. The conversion of the 4-hydroxy group to the 4-chloro group is a critical transformation, typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Causality: The reaction is a nucleophilic substitution on the activated pyrimidine ring. Incomplete conversion can be attributed to several factors:
-
Insufficient Reagent: The molar ratio of the chlorinating agent to the substrate may be too low. While a stoichiometric amount is theoretically needed, an excess is often required to drive the reaction to completion.
-
Low Reaction Temperature: The activation energy for this conversion can be significant. Temperatures that are too low will result in sluggish and incomplete reactions. Syntheses often require heating, sometimes to reflux temperatures of the chlorinating agent[1].
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or LC-MS until the starting material is fully consumed.
Recommended Actions:
-
Increase Molar Ratio: Gradually increase the equivalents of POCl₃ or SOCl₂ (e.g., from 3 eq. to 5-10 eq.).
-
Elevate Temperature: Ensure the reaction temperature is consistent with established protocols, typically in the range of 80-110 °C[1].
-
Extend Reaction Time: Continue heating the reaction and monitor its progress every 1-2 hours until no starting material is detectable.
Q2: I'm observing a highly polar impurity with a molecular weight corresponding to the starting material (M-Cl+OH), even though the reaction appeared to go to completion. What is this byproduct and how can I prevent it?
A2: Product Hydrolysis
The impurity you are seeing is almost certainly the starting 4-hydroxy analog, reformed via hydrolysis of your desired 4-chloro product. The C4 position on the pyrrolo[2,3-d]pyrimidine core is highly electrophilic, making the chloro group susceptible to displacement by nucleophiles, including water.
Causality: This byproduct formation is most often introduced during the reaction workup. Quenching the reaction mixture, which contains excess acidic chlorinating agent, with ice water or aqueous bases creates an environment ripe for hydrolysis.
Recommended Actions:
-
Anhydrous Workup: If possible, remove the excess chlorinating agent under reduced pressure before introducing any aqueous solutions[2].
-
Controlled Quenching: If quenching with water is unavoidable, perform the addition very slowly to a cooled solution (0-5 °C) of the crude reaction mixture. This minimizes the temperature spike from the exothermic neutralization.
-
pH Control: When adjusting the pH with an aqueous base (e.g., NaHCO₃, NaOH), maintain a low temperature and avoid letting the mixture sit for extended periods in either highly acidic or basic aqueous conditions[2].
-
Prompt Extraction: Once the pH is adjusted, immediately extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) to move it away from the aqueous environment.
Q3: My mass spectrum shows a peak at a higher mass, possibly corresponding to a dimer of my product. Is this possible?
A3: Dimer Formation
Yes, dimerization is a potential side reaction for 7-deazapurine scaffolds like this one[3]. While less common than incomplete reaction or hydrolysis, it can occur under certain conditions.
Causality: The pyrrole nitrogen (N7) is nucleophilic and can potentially attack the electrophilic C4 position of another molecule, displacing the chloride and forming a N-C linked dimer. This process can be facilitated by heat or the presence of a base that deprotonates the pyrrole nitrogen, increasing its nucleophilicity.
Recommended Actions:
-
Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged heating after the reaction is complete.
-
Base Selection: During workup or subsequent reaction steps, use a non-nucleophilic or hindered base if possible to minimize deprotonation of the pyrrole ring.
-
Purification: Dimeric byproducts are significantly less polar and have a much higher molecular weight than the desired product. They can typically be separated effectively using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in this synthesis?
The primary byproducts in the synthesis of this compound are process-related impurities rather than complex rearrangement products. They can be summarized as:
-
Starting Materials: Primarily the 4-hydroxy precursor due to incomplete chlorination.
-
Hydrolysis Products: The same 4-hydroxy precursor, regenerated from the product during workup.
-
Over-chlorinated Species: In related syntheses of pyrrolo[2,3-d]pyrimidines, chlorination at other positions (e.g., C2) can occur, leading to dichlorinated byproducts, especially under harsh conditions or with different starting materials[4][5].
-
Dimeric Impurities: High molecular weight species formed from the intermolecular reaction of two product molecules.
Q2: How can I best purify the final product away from these byproducts?
A combination of recrystallization and column chromatography is typically effective.
-
For removing the polar 4-hydroxy byproduct: Column chromatography is highly effective. The 4-hydroxy compound will have a much lower Rf value than the 4-chloro product.
-
For removing non-polar dimers: Column chromatography is also the method of choice, as the dimer will elute much earlier than the monomer.
-
General Purification: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be an excellent final step to achieve high purity and good crystallinity[2].
Data Summary: Common Byproducts and Their Characteristics
| Compound Name | Common Cause | Molecular Weight ( g/mol ) | Chromatographic Behavior (vs. Product) |
| 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Incomplete reaction/Hydrolysis | 160.14 | Significantly more polar (Lower Rf) |
| Dimer of this compound | Thermal/Base-mediated reaction | 321.15 (for N-C linked) | Significantly less polar (Higher Rf) |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | Over-chlorination (less common) | 213.02 | Less polar (Higher Rf) |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and addressing common impurities encountered during the synthesis.
Caption: Troubleshooting workflow for byproduct identification.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general method for purifying this compound from more polar (hydrolyzed starting material) and less polar (dimeric) byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Glass column, flasks, and other standard glassware
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or 10% methanol in dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents streaking and improves separation.
-
Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter (rule of thumb: a 20:1 to 40:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Begin elution with a low-polarity mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes). This will elute very non-polar impurities, including any potential dimers.
-
Gradually increase the polarity of the mobile phase (gradient elution) to 30-50% Ethyl Acetate in Hexanes.
-
The desired product, this compound, will begin to elute.
-
The highly polar 4-hydroxy byproduct will remain strongly adsorbed to the silica and will only elute at much higher polarities (or not at all).
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 24391-41-1 [chemicalbook.com]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine [myskinrecipes.com]
Technical Support Center: Troubleshooting Low Yield in Pyrrolopyrimidine Synthesis
Welcome to the Technical Support Center for Pyrrolopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This resource is structured in a question-and-answer format to directly address the common issues that can arise during your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Concerns
Question 1: My overall yield is consistently low. Where should I start my investigation?
Low yield in a multi-step synthesis can be the result of cumulative losses. A systematic approach is crucial. Begin by dissecting your synthetic route and evaluating each step individually.
Troubleshooting Workflow:
-
Re-evaluate Starting Material Purity: The quality of your initial reactants is paramount. Impurities can interfere with catalysis, lead to side reactions, or complicate purification. It is advisable to re-purify starting materials if their purity is questionable.
-
Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine if the reaction is going to completion, stalling, or forming significant byproducts.
-
Product Identification and Isolation: Confirm the identity of your product and byproducts using spectroscopic methods (NMR, MS). Inefficient purification is a common source of yield loss. You may need to optimize your chromatography conditions (e.g., solvent system, silica gel type) or consider alternative purification methods like recrystallization or preparative HPLC.[2]
Question 2: I'm observing the formation of multiple unexpected spots on my TLC plate. What are the likely causes?
The appearance of multiple spots indicates the formation of byproducts. The nature of these byproducts can provide clues about what is going wrong in your reaction.
Potential Causes and Solutions:
-
Side Reactions: The pyrrolopyrimidine core has multiple reactive sites.[3] Depending on your reaction conditions, you could be seeing side reactions such as over-halogenation, dimerization of starting materials, or reactions at unintended positions on the heterocyclic core.
-
Decomposition: Your starting materials, intermediates, or product might be sensitive to the reaction conditions (e.g., temperature, pH). Consider if a lower reaction temperature or a milder base could be beneficial.[4]
-
Protecting Group Instability: If you are using protecting groups, they may be partially cleaving under the reaction conditions.[5] Re-evaluate the stability of your chosen protecting group to the reaction environment.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are workhorse methods for functionalizing the pyrrolopyrimidine scaffold. However, their success is highly dependent on a number of factors.
Question 3: My Suzuki-Miyaura coupling is giving low yield or failing completely. What should I investigate?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but several parameters need to be carefully optimized.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Key Considerations for Suzuki Coupling:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical, especially when dealing with less reactive aryl chlorides.[4] Bulky, electron-rich ligands like XPhos or SPhos can be highly effective.[4][6]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[4]
-
Temperature: The reaction temperature needs to be high enough to promote oxidative addition but not so high as to cause decomposition.[4][7]
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)[4] |
| Base | K₃PO₄ (2-3 equivalents)[4] |
| Solvent | 1,4-dioxane/water (4:1 v/v)[4] |
| Temperature | 100 °C[4] |
| Atmosphere | Inert (Argon or Nitrogen)[4] |
Question 4: I'm struggling with a Buchwald-Hartwig amination reaction. What are the common pitfalls?
The Buchwald-Hartwig amination is essential for introducing nitrogen-based functional groups. Its success hinges on the careful selection of catalyst, ligand, and base.
Troubleshooting Flowchart for Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The use of pre-catalysts can lead to cleaner formation of the active catalytic species compared to using palladium sources like Pd(OAc)₂ alone.[8] The choice of ligand is also critical.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[1] Be aware that some protecting groups can be sensitive to strong bases at high temperatures.[8]
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently employed.[9]
Table 2: General Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Condition |
| Catalyst | RuPhos Pd G2 (0.01 mmol) with RuPhos (0.01 mmol)[1] |
| Base | LHMDS (1.2 mmol, 1M solution in THF)[1] |
| Solvent | Anhydrous THF[1] |
| Temperature | Room Temperature to 110 °C[1][10] |
| Atmosphere | Inert (Argon or Nitrogen)[1] |
Section 3: Multi-component and Condensation Reactions
Question 5: My one-pot, multi-component reaction for pyrrolo[2,3-d]pyrimidine synthesis is giving a low yield. How can I optimize it?
Multi-component reactions are efficient but can be sensitive to reaction conditions. A systematic optimization of parameters is key.
Optimization Strategy:
-
Solvent Screening: The choice of solvent can significantly impact the reaction rate and yield. Screen a variety of solvents such as ethanol, methanol, acetonitrile, and DMF.[11] In some cases, a mixture of solvents like EtOH/H₂O can be beneficial.[11]
-
Temperature Optimization: Temperature plays a crucial role. While some reactions proceed at room temperature, others require heating to reflux to achieve good yields.[11] Perform the reaction at a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum.
-
Catalyst Loading: If a catalyst is used, its concentration should be optimized. Increasing the catalyst loading does not always lead to higher yields and can sometimes be detrimental.[11]
Question 6: I am having trouble with a carbonyl-amine condensation step to form a pyrrolo[2,3-d]pyrimidine-imine. What should I try?
This condensation reaction is a common method for constructing the pyrrolopyrimidine core.
Key Factors for Success:
-
Reaction Temperature: These reactions are often performed at low temperatures (0 °C to room temperature) to control reactivity and minimize side reactions.[3]
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for these transformations.[3]
-
Additives: In some cases, additives like 2-methoxypyridine can be used to facilitate the reaction.[3]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the halo-pyrrolopyrimidine (1.0 equiv), the aryl boronic acid or pinacol ester (1.0–1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol %), and the base (e.g., potassium carbonate, 3.0 equiv).[12]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.[1]
-
Add the halo-pyrrolopyrimidine (1.0 equiv) and the amine (1.1 - 1.5 equiv) to the vessel.[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, THF).[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 12. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions during the chlorination of pyrrolo[2,3-d]pyrimidines
Welcome to the technical support center for the synthesis of chlorinated pyrrolo[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical chlorination step, particularly the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to its 4-chloro derivative. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, increase purity, and troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This guide is structured in a question-and-answer format to directly address specific experimental problems.
Issue 1: Low or No Yield with Starting Material Recovered
Question: My TLC analysis shows full consumption of the 7H-pyrrolo[2,3-d]pyrimidin-4-one, but after the aqueous workup, I've recovered mostly starting material. What's going wrong?
Answer: This is the most frequently encountered problem and is almost always due to the hydrolysis of the desired 4-chloro product back to the starting material during workup.[1] The C4-chloro substituent on the pyrrolo[2,3-d]pyrimidine scaffold is highly susceptible to nucleophilic attack, and water, especially under the acidic conditions generated by quenching phosphorus oxychloride (POCl₃), readily facilitates this reversion.[1] The product is known to be sensitive to moisture and unstable in the presence of strong acids and bases.[1][2]
Root Cause Analysis & Recommended Solutions:
-
Harsh Quenching of Excess POCl₃: The reaction of POCl₃ with water is extremely exothermic and generates phosphoric acid and HCl, creating a harsh, acidic microenvironment that rapidly hydrolyzes the product.
-
Solution 1 (Preferred): Before quenching, remove the bulk of the excess POCl₃ by distillation under reduced pressure.[1][3] This dramatically reduces the exotherm of the quench and the amount of acid generated.
-
Solution 2: Perform a "reverse quench." After cooling the reaction vessel, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[1] This helps to dissipate the heat more effectively.
-
Solution 3: After quenching, immediately and efficiently neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated solution of sodium bicarbonate or potassium carbonate before extraction.[1][4]
-
-
Prolonged Contact with Aqueous Acid: Extended time in the acidic aqueous phase during workup will promote hydrolysis.
-
Solution: Once neutralized, proceed with the extraction using an organic solvent (e.g., ethyl acetate, dichloromethane) without delay.
-
Issue 2: Incomplete Reaction and Low Conversion
Question: My reaction stalls, and TLC analysis consistently shows a significant amount of unreacted starting material, even after several hours. How can I drive the reaction to completion?
Answer: Incomplete conversion points to issues with reactivity, which can stem from insufficient activation of the hydroxyl group, deactivation of the chlorinating agent, or poor solubility.
Root Cause Analysis & Recommended Solutions:
-
Insufficient Temperature: The chlorination often requires elevated temperatures to proceed at a reasonable rate.
-
Insufficient Reagent Stoichiometry: Using too little POCl₃ can lead to an incomplete reaction.
-
Solution: While the reaction can be run in neat POCl₃ (which serves as both reagent and solvent), if using a co-solvent, ensure at least 3-5 equivalents of POCl₃ are used.
-
-
Lack of Catalysis: The reaction can be sluggish without an additive to facilitate the chlorination.
-
Solution: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or pyridine, is highly recommended.[1] These bases act as nucleophilic catalysts and also serve to neutralize the HCl generated in situ, which can otherwise inhibit the reaction. A patent for manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine specifies using DIPEA in toluene at 50°C for a high-yield process.[4]
-
-
Alternative Chlorinating Systems: For particularly stubborn substrates, POCl₃ alone may not be strong enough.
Issue 3: Significant Impurity Formation
Question: My crude product shows multiple spots on the TLC plate, leading to difficult purification and low purity of the final product. What are these side products and how can I prevent them?
Answer: The formation of multiple byproducts is typically a result of the harsh, electrophilic conditions of the reaction. The exact nature of the impurities can vary, but several common side reactions are known.
Root Cause Analysis & Recommended Solutions:
-
Phosphorylated Intermediates: The reaction proceeds through a phosphorylated intermediate. If the reaction is incomplete or the workup is not robust enough to hydrolyze these species, they can persist as impurities.[1]
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. A thorough aqueous workup is critical to hydrolyze any remaining activated intermediates.
-
-
Dimerization: Under some conditions, a phosphorylated intermediate can react with a molecule of starting material, leading to dimer formation.[1]
-
Solution: Carefully control the reaction temperature and consider the order of addition. Adding the POCl₃ slowly to a mixture of the substrate and a tertiary amine at a controlled temperature can minimize the concentration of reactive intermediates.
-
-
Ring Chlorination/Halogenation: While chlorination is desired at the C4 position, aggressive conditions (very high temperatures, prolonged reaction times) can lead to electrophilic substitution on the electron-rich pyrrole ring.
-
Solution: Optimize the reaction conditions to be as mild as possible while still achieving full conversion. Avoid unnecessarily high temperatures or extended heating. If halogenation of the pyrrole ring is a persistent issue, consider protecting the N7-position with a suitable protecting group, such as a tosyl group, prior to chlorination.[6]
-
-
Vilsmeier-Haack Type Reactions: If N,N-dimethylformamide (DMF) is used as a solvent or is present as an impurity, it can react with POCl₃ to form the Vilsmeier reagent.[7][8][9] This powerful electrophile can lead to formylation (-CHO group addition) on the pyrrole ring, a common side reaction for electron-rich heterocycles.[10][11]
-
Solution: Avoid using DMF as a solvent for this chlorination. If its use is unavoidable in a prior step, ensure it is rigorously removed before proceeding. Use high-purity reagents and solvents.
-
Workflow & Decision Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.
Caption: Troubleshooting workflow for pyrrolo[2,3-d]pyrimidine chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this transformation? A1: Phosphorus oxychloride (POCl₃) is the most commonly reported and generally most effective reagent for converting the 4-hydroxy group of the pyrimidinone to a chloro group.[1] While other agents like thionyl chloride (SOCl₂) can be used, POCl₃ is the industry standard for this specific scaffold.
Q2: What is the specific role of a tertiary amine like DIPEA or triethylamine in the reaction? A2: A tertiary amine serves two primary functions. First, it acts as an acid scavenger, neutralizing the HCl that is generated during the reaction. This prevents the buildup of acid which can inhibit the reaction or promote side reactions. Second, it can act as a nucleophilic catalyst, activating the POCl₃ to make it a more potent chlorinating agent.[1]
Q3: Can I run the reaction without a solvent? A3: Yes, the reaction is frequently performed using a large excess of POCl₃, which acts as both the reagent and the solvent.[3] However, using a high-boiling inert co-solvent like toluene can offer better temperature control and sometimes improve reaction kinetics and solubility.[1]
Q4: How should I purify the final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine? A4: The crude product is typically a solid. Recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture, is often sufficient to achieve high purity.[1][3] If significant impurities remain, column chromatography on silica gel is a viable alternative.[1]
Q5: What are the critical safety precautions when working with POCl₃? A5: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles, face shield). Ensure all glassware is scrupulously dry. When quenching the reaction, do so slowly and with extreme caution, preferably behind a blast shield.
Data & Protocols
Table 1: Comparison of Chlorination Conditions
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | None | Neat | 80–100 | 2–4 | ~68-79 | [3][4] |
| POCl₃ | DIPEA | Toluene | 50 | - | 84 | [1][4] |
| POCl₃ | Pyridine | Sulfolane | 70–75 | 0.5–1.5 | High | [1] |
| POCl₃ / PCl₅ | None | Neat | Reflux | 8–10 | - | [1] |
Benchmark Experimental Protocol: Chlorination using POCl₃ with DIPEA
This protocol is adapted from a high-yield procedure reported in the literature.[1][4]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (3–5 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (~1.5 equivalents)
-
Toluene (anhydrous)
-
Ethyl Acetate or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 eq.).
-
Reagent Addition: Add anhydrous toluene to the flask to create a slurry, followed by the addition of phosphorus oxychloride (3-5 eq.).
-
Base Addition: Cool the mixture in an ice bath to 0°C. Slowly add DIPEA (1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50–80°C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - POCl₃ Removal: Cool the reaction mixture to room temperature. If possible, remove the excess POCl₃ and toluene under reduced pressure using a rotary evaporator (ensure appropriate trapping for acidic vapors).
-
Workup - Quenching: In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully add the cooled reaction residue to the ice slurry.
-
Workup - Neutralization & Extraction: Carefully add saturated sodium bicarbonate solution to the aqueous mixture until the pH is between 7 and 8. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from toluene.
Mechanism Overview
The following diagram illustrates the primary reaction pathway and highlights potential side reactions.
Caption: Reaction pathway and common side reactions in pyrrolo[2,3-d]pyrimidine chlorination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 479633-63-1 [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, notably forming the basis of Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2] The C4-chloro position is a key handle for introducing molecular diversity through various cross-coupling reactions.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the cross-coupling of this compound.
Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for derivatizing the C4 position of this compound?
The choice of reaction depends on the desired C-C or C-N bond formation. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and robust reaction with a broad substrate scope.[3][4]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with primary or secondary amines.[1][5] This is a cornerstone for creating libraries of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.[1]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of alkynyl-substituted pyrrolopyrimidines.[6][7]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q2: I am observing low to no product yield in my initial screening. What are the first critical parameters to check?
When facing low or no product yield, a systematic approach is essential. Begin by verifying the fundamentals:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Moisture can significantly hinder the catalytic cycle.[8] Solvents should be freshly distilled or from a reliable commercial source.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[9] Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: The palladium source and ligand are critical. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is required.[8][10] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[8][11]
Q3: How do I choose the right palladium precatalyst and ligand for my reaction?
There is no "one-size-fits-all" solution, and intelligent screening is key.[11] However, some general guidelines apply:
-
Palladium Precatalysts: Modern precatalysts, such as the Buchwald G3 palladacycles, are often more reliable and lead to cleaner catalyst generation than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Ligands: The choice of ligand is crucial as it influences the stability and activity of the catalyst.[12][13] For electron-rich heterocyclic substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][9] These ligands can prevent catalyst deactivation and promote the desired catalytic cycle.
Below is a diagram illustrating a general troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides detailed guidance for addressing common issues encountered in specific cross-coupling reactions with this compound.
A. Suzuki-Miyaura Coupling
Issue 1: Significant Homocoupling of the Boronic Acid Reagent.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.
-
Troubleshooting Steps:
-
Rigorous Degassing: Improve the degassing procedure for your solvent. Sparging with an inert gas for an extended period or using freeze-pump-thaw cycles is recommended. Ensure the reaction is maintained under a strict inert atmosphere throughout.[9]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[9]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.[9]
-
Base Selection: The choice of base can be critical. While inorganic bases like carbonates and phosphates are common, their strength and solubility can influence side reactions.[14]
-
Issue 2: Sluggish Reaction or Incomplete Conversion.
-
Causality: The C4-Cl bond of the pyrrolopyrimidine is less reactive than a corresponding bromide or iodide.[15] Additionally, the nitrogen atoms in the heterocyclic core can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich ligands that can promote oxidative addition and stabilize the active catalytic species. Buchwald ligands are excellent candidates.
-
Base and Solvent System: The solubility and strength of the base are crucial. A biphasic solvent system, such as toluene/water or dioxane/water, with a base like K₂CO₃ or K₃PO₄ is often effective.[3][14] For challenging substrates, stronger bases like Cs₂CO₃ may be beneficial.[14]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for less reactive chlorides.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Precatalyst | RuPhos Pd G2 (1-2 mol%) |
| Ligand | RuPhos (1-2 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Solvent | Dioxane/H₂O (10:1) |
| Temperature | 80-110 °C |
B. Buchwald-Hartwig Amination
Issue 1: Low Yield with Primary or Secondary Amines.
-
Causality: The pKa of the amine and the choice of base are intrinsically linked. An inappropriate base may not be strong enough to deprotonate the amine or the intermediate palladium-amine complex.
-
Troubleshooting Steps:
-
Base Selection: For less acidic amines, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures and longer reaction times.[16]
-
Ligand Optimization: The choice of ligand is critical. For many aminations of chloro-heterocycles, bulky biarylphosphine ligands such as RuPhos or XPhos are highly effective.[1]
-
Solvent: Anhydrous THF or dioxane are commonly used solvents.
-
Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine [1]
-
To a dry Schlenk tube under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol), the RuPhos Pd G2 precatalyst (0.01 mmol), and the RuPhos ligand (0.01 mmol).
-
Add anhydrous THF (5 mL) to the tube.
-
Add the secondary amine (1.2 mmol) to the reaction mixture.
-
Finally, add the LiHMDS solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise to the stirred mixture.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature (25 °C) for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Issue 2: Catalyst Deactivation.
-
Causality: The nitrogen atoms of the pyrrolopyrimidine ring can act as ligands for the palladium center, leading to the formation of inactive off-cycle species. High reaction temperatures can also lead to catalyst decomposition.[17][18]
-
Troubleshooting Steps:
-
Ligand Choice: Use bulky ligands that shield the palladium center and disfavor coordination with the substrate's nitrogen atoms.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can compensate for a slow rate of deactivation.
-
C. Sonogashira Coupling
Issue 1: Poor Yields and/or Decomposition of Starting Materials.
-
Causality: The traditional Sonogashira reaction uses a copper co-catalyst, which can sometimes lead to side reactions, including the homocoupling of the alkyne (Glaser coupling). The choice of base is also critical.
-
Troubleshooting Steps:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require a higher loading of a more active palladium catalyst but can provide cleaner reactions.
-
Base Selection: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX generated in the reaction.[6]
-
Solvent: Aprotic polar solvents like DMF or THF are commonly employed.
-
Part 3: General Optimization Strategies
| Parameter | Key Considerations and Recommendations |
| Palladium Source | Precatalysts (e.g., Buchwald palladacycles) are often superior to generating the active catalyst in situ from Pd(II) salts.[11] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are generally recommended for this electron-rich heterocycle.[1][9] |
| Base | The choice is highly dependent on the specific coupling reaction and the pKa of the coupling partner. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOt-Bu.[14][16] |
| Solvent | Anhydrous, degassed solvents are crucial. Common choices include dioxane, THF, toluene, and DMF.[8] |
| Temperature | Start with conditions reported for similar substrates and optimize as needed. Chlorides generally require higher temperatures than bromides or iodides.[15] |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
removal of impurities from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile reactions
Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
A Senior Application Scientist's Guide to Impurity Troubleshooting and Removal
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who work with this critical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to offer a deeper understanding of the challenges you may face and how to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity I should be aware of during the synthesis and workup?
A1: The most prevalent and problematic impurity is the hydrolyzed product, 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile . The C4-chloro substituent on the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), with water being a common nucleophile. This hydrolysis is often accelerated during aqueous workup, especially under basic or strongly acidic conditions[1][2].
-
Causality: The electron-withdrawing nature of the pyrimidine nitrogens and the adjacent pyrrole ring makes the C4 position highly electrophilic. During workup, quenching of dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) generates significant amounts of acid, which can protonate the ring and further activate it towards hydrolysis. Conversely, using strong bases like NaOH for neutralization can also readily displace the chloride[1].
-
Prevention: The key is careful control of the workup conditions. After the reaction, any excess dehydrating/chlorinating agent should be removed under reduced pressure where possible. The subsequent quench should be performed slowly into a cold, buffered, or weakly basic solution (e.g., saturated sodium bicarbonate) to maintain a pH range where the chloro-compound is most stable, typically around pH 4-7[1][3].
Q2: My NMR spectrum shows a peak corresponding to the oxime starting material. What went wrong?
A2: If you are synthesizing the nitrile from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime , the presence of this starting material indicates an incomplete dehydration reaction.
-
Causality: Dehydration reactions, often using reagents like thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride, require sufficient stoichiometry and reaction time. Potential causes for incomplete conversion include:
-
Insufficient Reagent: The dehydrating agent may have been consumed by trace amounts of water in the solvent or on the glassware.
-
Low Temperature or Short Reaction Time: The reaction may not have reached completion. These reactions are often run overnight at room temperature to ensure full conversion[3].
-
Poor Reagent Quality: The dehydrating agent may have degraded upon storage.
-
-
Troubleshooting:
-
Re-run the reaction: Ensure you use a sufficient excess of a fresh, high-quality dehydrating agent (e.g., 5-10 equivalents)[3].
-
Use anhydrous conditions: Dry your solvent (e.g., dichloromethane) and glassware thoroughly before the reaction.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the oxime spot before proceeding with the workup.
-
Q3: After purification, I'm seeing broad, unresolved humps in my NMR baseline and my product has a dark, tarry appearance. What causes this?
A3: The formation of dark, polymeric, or tarry materials is often a result of product or starting material degradation under harsh reaction conditions[1].
-
Causality: Pyrrolopyrimidines can be sensitive to strong acids and high temperatures. The combination of a strong dehydrating agent (which generates acid) and elevated temperatures can lead to uncontrolled side reactions and polymerization. The pyrrole ring, in particular, is susceptible to acid-catalyzed polymerization.
-
Mitigation Strategies:
-
Temperature Control: Maintain the recommended reaction temperature. For the dehydration of the oxime, this is typically room temperature[3]. Avoid excessive heating.
-
Controlled Reagent Addition: Add the dehydrating agent slowly, perhaps at a reduced temperature (e.g., 0 °C), before allowing the reaction to warm to room temperature. This helps to manage any initial exotherm.
-
Purification: While prevention is best, these tarry impurities are often non-polar and can sometimes be removed via charcoal treatment or column chromatography.
-
Troubleshooting Guide: Purification Workflows
This section provides a logical approach to purifying your crude this compound.
Initial Assessment & Workup
The journey to a pure product begins with the workup. The choices made here will dictate the impurity profile you face later.
Caption: Controlled workup workflow to minimize hydrolysis.
Problem: My crude product purity is <95% by HPLC/NMR. How do I proceed?
Use the following decision tree to select the appropriate purification strategy.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Recrystallization for High Purity
Recrystallization is the most effective method for removing small amounts of closely related impurities and is the preferred first-line approach[1]. A mixed-solvent system often provides the best results.
Objective: To achieve >99.5% purity by removing residual starting materials and side products.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature, an Ethyl Acetate (EtOAc) / Hexane system is effective[3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate in a fume hood.
-
Induce Crystallization: Slowly add hexane (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness.
-
Clarification: If the solution is cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate, ensuring a clear, saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Solvents | Ratio (approx.) |
| Primary Solvent | Ethyl Acetate | 1 part |
| Anti-Solvent | Hexanes | 1-2 parts |
Table 1: Recommended solvent system for recrystallization.
Protocol 2: Silica Gel Column Chromatography
This method is necessary when recrystallization fails or if the crude product is an oil. It is effective at separating compounds with different polarities.
Objective: To separate the target compound from non-polar tars and highly polar impurities like the hydrolyzed product.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% Hexane or Dichloromethane). Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start eluting with a low-polarity solvent system (e.g., Dichloromethane/Hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate or methanol. A typical gradient might be from 0% to 10% Ethyl Acetate in Dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
| Impurity Type | Typical Polarity | Elution Profile | Recommended Eluent System |
| Tarry Polymers | Low | Elutes early | Hexane / Dichloromethane |
| Target Product | Medium | Elutes mid-gradient | Dichloromethane / Ethyl Acetate |
| Oxime (Starting Material) | High | Elutes late | Dichloromethane / Ethyl Acetate (higher %) |
| Hydrolyzed Product | Very High | May not elute | Ethyl Acetate / Methanol |
Table 2: Eluent systems for column chromatography based on impurity polarity.
References
Technical Support Center: Storage and Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support guide for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS 24391-41-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this critical synthetic building block. Maintaining the chemical integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common inquiries regarding the stability and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. It is stable under recommended storage conditions, but sensitive to moisture.[1][2] The ideal environment is a refrigerator, kept in a tightly sealed container, preferably under an inert atmosphere.[3][4] Some suppliers utilize cold-chain transportation to maintain product quality upon delivery.[5]
Q2: What are the primary causes of degradation during storage?
A2: The principal degradation pathway is hydrolysis. The electron-withdrawing nature of the pyrimidine ring and the nitrile group makes the C4-position, where the chlorine atom is attached, highly electrophilic and susceptible to nucleophilic attack.[1] The most common nucleophile it will encounter during improper storage is atmospheric water (moisture). This reaction substitutes the chloro group with a hydroxyl group, forming the corresponding 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (a pyrimidone tautomer), an impurity that can interfere with subsequent reactions. The compound is also sensitive to strong acids and bases.[1][6]
Q3: How can I visually identify if my compound has degraded?
A3: While analytical confirmation is always necessary, visual inspection can provide the first clues. The pure compound is typically a light-colored or off-white crystalline solid.[1] Signs of potential degradation include:
-
Change in Color: Yellowing or browning of the material.
-
Change in Texture: The powder may become clumpy, sticky, or appear wet, which indicates significant moisture absorption.
-
Incomplete Dissolution: Difficulty dissolving in recommended solvents like DMSO or DMF, where it is normally soluble, could indicate the presence of less-soluble impurities.[1]
Q4: Is this compound considered air-sensitive?
A4: Yes, it should be treated as a moisture-sensitive compound. While it is not pyrophoric, its reactivity with water from the atmosphere is a primary stability concern.[1][2] Therefore, handling procedures should aim to minimize exposure to ambient air. This involves using dry glassware, working quickly, and preferably handling the compound under an inert atmosphere like nitrogen or argon, especially when dealing with small quantities or for reactions requiring high purity.[7][8][9]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems that may arise from improper storage or handling.
Scenario 1: The solid reagent in the bottle appears clumpy and has a yellowish tint.
-
Probable Cause: The reagent has been exposed to atmospheric moisture over a prolonged period. The clumping is due to the absorption of water, and the color change often accompanies the chemical degradation (hydrolysis) of the compound.
-
Troubleshooting & Solution:
-
Do not proceed with your experiment. Using a reagent in this condition will likely lead to low yields and the formation of significant side products.
-
Quarantine the material: Label the bottle clearly as "Suspect - For QC Analysis Only."
-
Perform Quality Control (QC): Dissolve a small sample in deuterated DMSO (DMSO-d₆) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum of the pure compound. The presence of new peaks, particularly a change in the aromatic proton signals, suggests impurity formation. LC-MS analysis can also be used to detect the mass of the hydrolyzed product.
-
Decision: If QC analysis confirms significant degradation (e.g., >5% impurity), it is highly recommended to discard the batch according to approved waste disposal procedures and procure a fresh supply.[3] The risk of compromising a multi-step synthesis far outweighs the cost of the reagent.
-
Scenario 2: A reaction using the compound consistently gives low yields or produces a significant, unidentified byproduct.
-
Probable Cause: The starting material has degraded, even if it appears visually acceptable. The hydrolyzed byproduct, 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, will not undergo the desired nucleophilic substitution reactions at the 4-position, leading to lower yields of the target molecule.[10][11]
-
Troubleshooting & Solution:
-
Verify Starting Material Purity: Before troubleshooting other reaction parameters, confirm the purity of your this compound stock using the QC methods described above (See Protocol 3).
-
Analyze the Byproduct: If possible, isolate and characterize the main byproduct. The expected mass of the hydrolyzed impurity (C₇H₄N₄O) is approximately 160.13 g/mol , which would be readily identifiable by mass spectrometry.
-
Implement Strict Handling Protocols: If the starting material is compromised, obtain a new batch and immediately implement the rigorous handling and storage protocols outlined in Section 3 to prevent recurrence. Ensure all solvents are anhydrous and reactions are run under an inert atmosphere.[12]
-
Section 3: Protocols and Data for Optimal Storage
Adherence to standardized protocols is essential for maintaining reagent integrity.
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated)[3] | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture, the primary degradation agent.[2] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. Ensure the cap provides an excellent seal.[3][4] |
| Light Exposure | Store in the dark | While hydrolysis is the main concern, minimizing light exposure is a general best practice for complex organic molecules to prevent potential photodegradation.[13] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizing Agents, Moisture[1][6] | The compound can react or decompose upon contact with these materials. |
Protocol 1: Long-Term Storage of a New Bottle
-
Inspect Upon Receipt: Check that the manufacturer's seal is intact. Note the arrival date on the bottle.
-
Inert Gas Overlay: Before the first use, carefully and briefly remove the cap in a low-humidity environment (e.g., a glovebox or under a stream of inert gas).
-
Backfill with Inert Gas: Flush the headspace of the bottle with dry argon or nitrogen for 15-30 seconds.
-
Seal Securely: Immediately replace the cap and tighten it securely. For extra protection, wrap the cap and neck of the bottle with Parafilm®.
-
Refrigerate: Place the sealed bottle in a refrigerator at 2-8 °C.
Protocol 2: Aliquoting and Handling for Daily Use
-
Prepare the Workspace: All handling of the solid should ideally be done inside a glovebox or on a bench with a Schlenk line setup to provide an inert atmosphere.[7]
-
Equilibrate the Bottle: Remove the main stock bottle from the refrigerator and allow it to warm to room temperature for at least 30-60 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere Transfer: In the glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of the compound into a tared, dry vial.
-
Reseal Stock Bottle: Immediately flush the headspace of the main stock bottle with inert gas again, seal it tightly, wrap with Parafilm®, and return it to the refrigerator.
-
Use the Aliquot: The freshly weighed aliquot in the separate vial can now be taken to the reaction setup. This practice prevents repeated opening and potential contamination of the primary stock.
Protocol 3: Quick Quality Control (QC) by ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum to a validated reference spectrum. Look for the characteristic peaks of the starting material and the absence of significant unknown signals. The hydrolyzed impurity will have a different set of proton signals. The disappearance of the characteristic pyrrole N-H proton signal or shifts in aromatic protons can be indicative of degradation.
Section 4: Mechanistic Insights and Troubleshooting Workflows
Understanding the degradation mechanism and having a logical workflow are key to proactive quality management.
Degradation Mechanism
The primary degradation pathway is the SNAr (Nucleophilic Aromatic Substitution) hydrolysis of the 4-chloro substituent.
References
- 1. srinichem.com [srinichem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 24391-41-1|this compound|BLD Pharm [bldpharm.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. fishersci.dk [fishersci.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. scispace.com [scispace.com]
Technical Support Center: Improving the Regioselectivity of Substitutions on the Pyrrolo[2,3-d]pyrimidine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, achieving precise regiocontrol during its synthetic modification can be a significant challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrrolo[2,3-d]pyrimidine chemistry and achieve your desired substitution patterns with higher fidelity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and evidence-based solutions.
Issue 1.1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: "I am attempting a halogenation (e.g., with NBS/NIS) on my N7-unprotected pyrrolo[2,3-d]pyrimidine, and I'm getting a mixture of products, primarily at the C5 position but with other byproducts. How can I improve the selectivity for the C5 position?"
Probable Causes:
-
Intrinsic Reactivity: The pyrrole half of the scaffold is electron-rich and highly activated towards electrophilic attack. The C5 position is the most electronically favored site for electrophilic substitution, analogous to the C3 position of indole.[3] However, forcing conditions can lead to substitution at other positions or decomposition.
-
N7-H Interference: The acidic proton at the N7 position can react with bases or electrophiles, leading to undesired side reactions.
-
Over-Reactivity: The high reactivity of the pyrrole ring can sometimes lead to multiple substitutions or reaction with sensitive functional groups elsewhere in the molecule.
Suggested Solutions & Scientific Rationale:
-
Protect the N7 Nitrogen: Before attempting electrophilic substitution, protect the pyrrole nitrogen. This prevents N-halogenation and other side reactions, simplifying the reaction profile. A SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl group is often effective. Protection is a common prerequisite for subsequent C-H activation or coupling reactions.[4][5]
-
Use Milder Reagents and Conditions: Employ milder electrophilic reagents and control the temperature. For halogenation, using N-halosuccinimides (NCS, NBS, NIS) in a solvent like DMF or THF at or below room temperature is typically sufficient for selective C5 substitution.[6]
-
Confirm Intrinsic Selectivity: Conclusive evidence from PMR data in multiple studies confirms that electrophilic substitution on the unsubstituted ring occurs preferentially at position 5.[3] If you are seeing substitution elsewhere, it is likely due to the influence of existing substituents or reaction conditions rather than a change in the core's intrinsic reactivity.
Issue 1.2: Lack of Selectivity in Palladium-Catalyzed Coupling on Dihalo-Substrates
Question: "My Suzuki coupling on 2,4-dichloro-pyrrolo[2,3-d]pyrimidine with 1.5 equivalents of arylboronic acid is giving me a mixture of the desired C4-monosubstituted product and the C2,C4-disubstituted product. How do I favor monosubstitution at C4?"
Probable Causes:
-
Differential Reactivity: The C4 position of a 2,4-dichloropyrrolo[2,3-d]pyrimidine is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling than the C2 position.[7][8] This intrinsic difference is the basis for regioselective synthesis.
-
Excess Reagent: Using a significant excess of the boronic acid and palladium catalyst will eventually drive the reaction to completion at the less reactive C2 position.
-
High Temperature/Long Reaction Time: Forcing conditions will overcome the activation energy barrier for the substitution at C2, leading to the disubstituted product.
Suggested Solutions & Scientific Rationale:
-
Control Stoichiometry: This is the most critical parameter. Use a slight excess (1.1–1.2 equivalents) of the arylboronic acid. This will ensure the C4 position reacts completely while leaving minimal reagent to react with the less-favored C2 position.[7]
-
Moderate the Reaction Temperature: Perform the coupling at a lower temperature. For many Suzuki reactions on this scaffold, 60–70°C is sufficient to achieve selective C4 coupling without significant C2 reaction.[7] Microwave irradiation can also be used, but the temperature should be carefully controlled.[8][9]
-
Choice of Catalyst and Ligand: While various palladium catalysts work, systems like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used and offer good control. The choice of ligand can modulate the reactivity of the palladium center.
Issue 1.3: Difficulty in Substituting the C2 Position After C4 Functionalization
Question: "I have successfully synthesized my 4-amino-2-chloro-pyrrolo[2,3-d]pyrimidine derivative. Now, I am struggling to displace the remaining C2-chloro group using Buchwald-Hartwig amination. The reaction is sluggish and gives low yields."
Probable Causes:
-
Reduced Reactivity: The C2 position is inherently less reactive than the C4 position.
-
Electronic Deactivation: The introduction of an electron-donating amino group at the C4 position further deactivates the pyrimidine ring towards subsequent nucleophilic attack or oxidative addition by the palladium catalyst, making the C2-Cl bond even more difficult to functionalize.
Suggested Solutions & Scientific Rationale:
-
Employ Microwave Heating: For challenging couplings at the C2 position, microwave irradiation is often necessary to provide the required activation energy. Temperatures of 110°C or higher may be required.[9]
-
Optimize Buchwald-Hartwig Conditions:
-
Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) that are known to facilitate difficult cross-couplings.
-
Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is typically required.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard.
-
-
Reverse the Order (If Possible): In some synthetic designs, it may be advantageous to functionalize the C2 position first, although this is less common due to the higher reactivity of the C4 position. This would involve starting with a substrate where the C4 position is protected or less reactive.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the different positions on the pyrrolo[2,3-d]pyrimidine core?
A1: The reactivity is dictated by the electronic nature of the two fused rings.
-
For Electrophilic Attack: The electron-rich pyrrole ring is the site of reaction. The order is generally C5 > C6 . The C5 position is strongly favored.[3]
-
For Nucleophilic Attack (on halo-substituted scaffolds): The electron-deficient pyrimidine ring is the site of reaction. The order is C4 > C2 . The C4 position is significantly more reactive.[7][8]
-
For Deprotonation/Metallation: The N7-H on the pyrrole ring is the most acidic proton and will be removed first by a strong base. This is a common first step for introducing substituents at N7 or for subsequent C-H activation strategies.
Q2: How can I selectively introduce a substituent at the C6 position?
A2: Functionalizing the C6 position is less straightforward than C5. Direct electrophilic substitution is difficult to control. The most effective modern method is through directed C-H activation . Recent literature demonstrates that Pd(II)-catalyzed direct C-H arylation with aryl iodides can be achieved with high C6 selectivity by using specific bidentate pyridine-pyridine ligands.[10] This approach avoids the need for pre-functionalization (e.g., halogenation) at the C6 position.
Q3: Which protecting group should I use for the N7-pyrrole nitrogen?
A3: The choice depends on the subsequent reaction conditions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): Very robust and stable to a wide range of conditions, including strong bases and many cross-coupling reactions. It is typically removed with fluoride sources (e.g., TBAF) or strong acid. It is often used in syntheses requiring multiple steps.[5][11]
-
Tosyl (Ts): Stable to acidic and oxidative conditions. It is typically removed by base-mediated hydrolysis (e.g., NaOH, NaOMe).[9]
-
Boc (tert-butyloxycarbonyl): Easily removed with acid (e.g., TFA). However, it can be less stable to certain nucleophilic and basic conditions. Interestingly, one study noted that protecting N7 with a Boc group decreased the regioselectivity of Suzuki coupling on a 2,4-dichloro substrate, suggesting the protecting group can have unintended electronic or steric effects.[7]
Q4: Can I perform a substitution on the pyrimidine ring first and then on the pyrrole ring?
A4: Yes, this is a very common and effective strategy. A typical sequence involves:
-
Starting with a halo-substituted pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro- or 2,4-dichloro-).
-
Protecting the N7 position.
-
Performing selective nucleophilic substitution or cross-coupling at the C4 position.
-
Performing a second substitution at the C2 position, if applicable.
-
Functionalizing the pyrrole ring at C5 or C6 via halogenation followed by coupling, or via direct C-H activation.
-
Removing the N7 protecting group in the final step.
Section 3: Key Experimental Protocols
Protocol 1: Regioselective C5-Iodination of N7-Protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the selective introduction of an iodine atom at the C5 position, a key handle for subsequent cross-coupling reactions.
Step-by-Step Methodology:
-
Protection: Protect the N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using a suitable protecting group (e.g., Tosyl or SEM chloride) under standard conditions.
-
Dissolution: Dissolve the N7-protected starting material (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Argon).
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C5-iodo product.
Protocol 2: Regioselective C4-Arylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine via Suzuki Coupling
This protocol details the selective substitution at the more reactive C4 position.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial or Schlenk flask, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Alternatively, use microwave irradiation at a controlled temperature (e.g., 90°C for 1 hour).[4] Monitor the reaction for the consumption of starting material and formation of the mono-substituted product.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the 2-chloro-4-aryl-7H-pyrrolo[2,3-d]pyrimidine.
Section 4: Data & Workflow Visualization
Table 1: Summary of Regioselective Functionalization Strategies
| Target Position | Reaction Type | Key Strategy | Common Reagents/Catalysts | Reference(s) |
| C4 | SNAr / Cross-Coupling | Exploit higher reactivity over C2 on dihalo-substrates. | Amines, Boronic Acids / Pd(PPh₃)₄, PdCl₂(dppf) | [1][4][7] |
| C2 | SNAr / Cross-Coupling | Functionalize after C4; requires harsher conditions. | Stronger nucleophiles, Microwave / XPhos ligands | [9][12] |
| C5 | Electrophilic Substitution | Protect N7; use mild electrophiles. | NBS, NIS, NCS in DMF/DCM | [3][6] |
| C6 | C-H Activation | Use directing/specialized ligands. | Aryl Iodides / Pd(OAc)₂, Pyridine-type ligands | [10] |
| N7 | Alkylation / Arylation | Deprotonation with a base followed by electrophile. | NaH, K₂CO₃ then Alkyl/Aryl Halide | [4] |
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of protecting groups for the pyrrole nitrogen in 7H-pyrrolo[2,3-d]pyrimidine synthesis
Welcome to the technical support hub for researchers, chemists, and drug development professionals engaged in the synthesis of 7H-pyrrolo[2,3-d]pyrimidines, also known as 7-azaindoles. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutics.
The acidic N-H proton of the pyrrole ring presents a significant challenge in multi-step syntheses. Its reactivity can interfere with a wide range of transformations, including metal-catalyzed cross-couplings, lithiation, and reactions involving strong bases. Consequently, the selection of an appropriate protecting group is a critical strategic decision that dictates the feasibility and success of a synthetic route.
This guide provides in-depth, field-proven insights into the selection, application, and removal of common protecting groups for the 7-azaindole core. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.
Protecting Group Selection: A Strategic Overview
Choosing the right protecting group is not a one-size-fits-all decision. It requires careful consideration of the entire synthetic sequence. The ideal group should be easy to install, stable to downstream reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the final product. This concept is known as employing an "orthogonal" protecting group strategy.[1][2]
Below is a decision-making workflow to help guide your selection process based on your planned synthetic transformations.
Caption: Decision workflow for selecting a pyrrole N-H protecting group.
Comparative Summary of Key Protecting Groups
For a rapid comparison, the table below summarizes the most commonly used protecting groups for the 7-azaindole nitrogen, highlighting their stability and deprotection conditions.
| Protecting Group | Structure | Common Protection Conditions | Stability Profile | Common Deprotection Conditions |
| SEM (2-(Trimethylsilyl)ethoxymethyl) |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | NaH, SEM-Cl, DMF, 0 °C to rt | Stable to bases, nucleophiles, organometallics, and many Pd-coupling conditions.[3][4] | Acidic: TFA, HCl[5]. Fluoride: TBAF in THF.[4] |
| Tosyl (Ts) (p-Toluenesulfonyl) |
| NaH, Ts-Cl, DMF, 0 °C to rt | Very robust. Stable to strong acids, oxidizing agents, and most organometallics.[6] | Basic Hydrolysis: NaOH/MeOH, KOH, Cs₂CO₃/MeOH.[7] Reductive: Mg/MeOH, Sodium naphthalenide.[8] |
| Boc (tert-Butoxycarbonyl) |
| Boc₂O, DMAP, THF or CH₂Cl₂ | Stable to basic and nucleophilic conditions, hydrogenolysis.[9][10] Cleaved by strong acids. | Acidic: TFA, HCl in Dioxane.[9][11] Thermal or high-temperature water.[10] |
Troubleshooting and FAQs
Topic: The SEM Group
Question: My SEM-protection reaction is sluggish or failing. What's going wrong?
Answer: Failure to achieve complete SEM protection is almost always due to two factors: impure starting materials or insufficiently anhydrous conditions.
-
Purity of 7-Azaindole: Ensure your starting 7H-pyrrolo[2,3-d]pyrimidine is free of residual acid or moisture. If it was synthesized and purified via chromatography, ensure all solvent is removed in vacuo. Co-evaporation with anhydrous toluene can be effective.
-
Anhydrous Conditions: Sodium hydride (NaH) reacts violently with water. Use a fresh bottle of NaH (60% dispersion in mineral oil is standard) and anhydrous DMF or THF. Ensure your glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: SEM-Cl is susceptible to hydrolysis. Use a freshly opened bottle or distill it before use if you suspect degradation.
Question: I am seeing unexpected side products during my SEM-deprotection with TFA. Why is this happening?
Answer: This is a known and challenging issue with SEM deprotection. The acidic removal mechanism releases formaldehyde as a byproduct.[5] This highly reactive electrophile can then undergo undesired reactions with your electron-rich azaindole core, leading to dimerization, cyclization, or the formation of complex tricyclic structures.[5][12]
Troubleshooting Steps:
-
Include a Scavenger: Add a scavenger like triethylsilane (TES) or thioanisole to your reaction mixture. These will trap the liberated formaldehyde and prevent it from reacting with your product.
-
Switch to Fluoride-based Deprotection: A milder and often cleaner alternative is to use a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. This method avoids the generation of formaldehyde.[4]
-
Two-Step Procedure: Some protocols recommend a two-step process: initial treatment with TFA followed by a basic workup to fully hydrolyze intermediates and release the free N-H.[5]
Topic: Sulfonyl Groups (Tosyl, Ts)
Question: Why would I choose a Tosyl group when its removal is so harsh?
Answer: The extreme stability of the Tosyl group is its primary advantage. It will withstand a very broad range of synthetic conditions that would cleave most other protecting groups.[6] This makes it ideal for long, complex syntheses where the pyrrole nitrogen must be protected through many steps. The electron-withdrawing nature of the sulfonyl group also deactivates the pyrrole ring, which can be advantageous in preventing unwanted electrophilic substitution.
Question: My standard basic hydrolysis (NaOH/MeOH) is not removing the Tosyl group or is degrading my product. What are my options?
Answer: High temperatures and strong bases required for Tosyl removal can be detrimental to sensitive functional groups. If standard hydrolysis fails, consider these alternatives:
-
Milder Base: Cesium carbonate (Cs₂CO₃) in a THF/MeOH solvent mixture can effectively cleave the N-Ts bond at room temperature or with gentle heating.[13] This method is often much more compatible with ester and other base-sensitive groups. The enhanced reactivity is attributed to the high solubility and basicity of cesium carbonate.[13]
-
Reductive Cleavage: For molecules that can withstand reducing conditions, sodium naphthalenide offers a powerful method for cleaving sulfonamides.[6][8] Another common method is using magnesium turnings in methanol (Mg/MeOH).
-
Thiol-based Cleavage: The dilithium salt of thioglycolic acid in DMF provides a very efficient and mild method for N-detosylation of indoles and azaindoles at room temperature.[14]
References
- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy 1-Boc-7-azaindole | 138343-77-8 [smolecule.com]
- 12. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for the scale-up synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a benchmark experimental protocol to support your process development efforts.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. While its synthesis on a laboratory scale is well-documented, scaling up the process introduces a new set of challenges that can impact yield, purity, and safety. This document is structured to address these specific scale-up issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Scale-up Challenges
This section directly addresses specific problems you may encounter during the scale-up synthesis of this compound, particularly focusing on the dehydration of the corresponding aldoxime precursor using thionyl chloride.
Issue 1: Incomplete Conversion of the Aldoxime to the Nitrile
Question: My large-scale reaction consistently shows incomplete conversion of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime to the desired nitrile, even with extended reaction times. What factors should I investigate?
Answer: Incomplete conversion on a larger scale often points to issues with mass and heat transfer, or reagent stoichiometry and stability. Here’s a systematic approach to troubleshoot this problem:
-
Reagent Quality and Stoichiometry:
-
Thionyl Chloride (SOCl₂): Ensure the SOCl₂ is of high purity and has not decomposed. On a large scale, it's crucial to use a fresh, unopened container or a properly stored and validated batch. The molar equivalent of SOCl₂ is critical. While a small excess is often used on a lab scale, on a larger scale, a more precise charge is necessary to control exotherms and minimize side reactions. A slight excess (typically 1.1 to 1.5 equivalents) is often optimal.
-
Solvent: The solvent (e.g., dichloromethane, toluene) must be anhydrous. Water will rapidly quench thionyl chloride, rendering it inactive for the dehydration reaction.
-
-
Reaction Temperature and Heat Transfer:
-
The dehydration of aldoximes with thionyl chloride is often exothermic. On a large scale, inefficient heat dissipation can lead to localized overheating, causing decomposition of the starting material, product, or the dehydrating agent.
-
Solution: Implement controlled, slow addition of thionyl chloride to the reaction mixture at a reduced temperature (e.g., 0-5 °C) to manage the exotherm. Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a homogenous temperature throughout the reaction mass.
-
-
Mass Transfer (Mixing):
-
Inadequate mixing can lead to localized areas of high reagent concentration and others with unreacted starting material. This is a common issue in large reactors.
-
Solution: Verify that the stirring speed and impeller design are sufficient to ensure thorough mixing of the reaction slurry or solution. For heterogeneous reactions, the solid starting material must be kept well-suspended.
-
Issue 2: Formation of Significant Impurities and Byproducts
Answer: The impurity profile can be influenced by reaction conditions and the stability of the product. Here are some common byproducts and strategies to minimize their formation:
-
Hydrolysis of the 4-Chloro Group: The 4-chloro substituent on the pyrrolo[2,3-d]pyrimidine ring is susceptible to hydrolysis, especially in the presence of water during workup, to form the corresponding 4-hydroxy derivative.
-
Mitigation: After the reaction is complete, it is crucial to remove excess thionyl chloride under reduced pressure before quenching. The quench itself should be performed carefully by slowly adding the reaction mixture to a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize the generated HCl and any remaining SOCl₂.[1] A reverse quench (adding the quenching solution to the reaction mixture) is generally not recommended due to the violent reaction of water with excess thionyl chloride.[2]
-
-
Dimerization and Polymerization: At elevated temperatures, reactive intermediates can lead to the formation of dimers or polymeric materials, which can be difficult to remove.
-
Mitigation: Strict temperature control is paramount. Maintaining the reaction temperature within the optimal range (often determined through process development studies) will minimize these side reactions.
-
-
Incomplete Dehydration Intermediates: Partially reacted intermediates may persist if the reaction is not driven to completion.
-
Mitigation: Ensure sufficient reaction time and appropriate temperature after the addition of thionyl chloride. Monitoring the reaction by a suitable analytical technique (e.g., TLC, HPLC) is crucial to determine the reaction endpoint.
-
Issue 3: Difficulties with Product Isolation and Purification
Question: I'm struggling to isolate a pure, crystalline product on a large scale. The crude material is often oily or difficult to handle. What are some effective isolation and purification strategies?
Answer: Isolation and purification are critical steps where scalability issues often become apparent.
-
Effective Quenching and Workup:
-
As mentioned, a carefully controlled quench is essential. After quenching, the product is typically extracted into an organic solvent. Ensure the pH of the aqueous layer is in the desired range (typically 7-8) to prevent hydrolysis and ensure the product is in its free base form for efficient extraction.
-
Multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) will ensure a good recovery of the product.
-
-
Crystallization:
-
Solvent Selection: A systematic solvent screen is recommended to find an appropriate solvent or solvent system for crystallization. A good crystallization solvent will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor. Toluene has been reported as a suitable recrystallization solvent for the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] A mixture of ethyl acetate and hexanes is also a potential candidate.
-
Cooling Profile: On a large scale, a controlled cooling profile is crucial for obtaining a consistent crystal form and particle size. Crash cooling can lead to the formation of fine particles that are difficult to filter and may trap impurities.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and obtain the desired crystal form.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling thionyl chloride on a large scale?
A1: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] When scaling up, the potential for a runaway reaction and the volume of off-gassing increase significantly. It is imperative to:
-
Work in a well-ventilated area with appropriate engineering controls, such as a fume hood or a closed reactor system with a scrubber.[4]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Have an emergency plan in place, including access to a safety shower and eyewash station.[3]
-
Quench excess thionyl chloride with extreme caution under controlled conditions.
Q2: Can I use alternative dehydrating agents to thionyl chloride for this transformation?
A2: Yes, other reagents can be used for the dehydration of aldoximes to nitriles, such as phosphorus pentoxide, oxalyl chloride/DMSO, and various other catalysts.[6][7] However, thionyl chloride is often chosen for its effectiveness and relatively low cost. The choice of reagent in a scale-up scenario will depend on a thorough evaluation of factors such as reaction efficiency, cost, safety, and waste disposal considerations.
Q3: How can I effectively monitor the progress of the reaction on a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches. High-Performance Liquid Chromatography (HPLC) is a robust method for accurately quantifying the consumption of the starting material and the formation of the product and any significant impurities. For faster, qualitative checks, Thin Layer Chromatography (TLC) can also be employed.
Benchmark Scale-up Synthesis Protocol
This protocol is a representative example and should be optimized for your specific equipment and safety procedures.
Reaction: Dehydration of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime | 196.59 | 1.0 | X g |
| Dichloromethane (DCM) | 84.93 | - | Y L |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | Z mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | 142.04 | - | For drying |
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C with an external cooling bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the cooled suspension via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and the solvent. A solvent swap to a higher boiling point solvent like toluene may be beneficial for complete removal of SOCl₂.
-
Quenching: Carefully and slowly add the concentrated reaction mixture to a vigorously stirred, pre-cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate. Ensure the pH of the aqueous slurry is maintained between 7 and 8.
-
Extraction: Extract the aqueous slurry with ethyl acetate. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound.
Visualizations
Synthetic Pathway
Caption: Dehydration of Aldoxime to Nitrile
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Scale-up
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drexel.edu [drexel.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. bionium.miami.edu [bionium.miami.edu]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Welcome to the technical support center for the derivatization of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] However, its derivatization, particularly at the pyrrole nitrogen (N7), can be challenging due to the potential for the formation of regioisomers.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve optimal regioselectivity in your reactions.
I. Understanding the Core Challenge: N7 vs. N1 Regioisomerism
The primary challenge in the derivatization of this compound and related 7-deazapurines is controlling the site of substitution on the pyrrole ring. The pyrrole nitrogen (N7) is often the desired site of modification for many therapeutic applications. However, under certain reaction conditions, derivatization can also occur at the N1 position of the pyrimidine ring, leading to the formation of an undesired regioisomer. The ratio of these isomers can be influenced by a variety of factors, including the choice of base, solvent, temperature, and the nature of the electrophile.
Diagram: N7 vs. N1 Derivatization
Caption: Competing pathways in the derivatization of the pyrrolo[2,3-d]pyrimidine core.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the derivatization of this compound.
Q1: We are observing a mixture of N7 and N1 alkylated products. How can we improve the regioselectivity for the N7 isomer?
A1: Achieving high N7 regioselectivity is a common goal. Several factors can be optimized to favor N7 alkylation over N1.
-
Choice of Base and Solvent: The interplay between the base and solvent is critical. In many cases, using a strong base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a good starting point for N-alkylation reactions.[5] However, studies have shown that for certain pyrrolopyrimidines, the overall regioselectivity can be relatively insensitive to a wide range of bases and aprotic solvents.[6] In such cases, exploring alternative strategies is necessary.
-
Steric Hindrance: The steric bulk of the electrophile can play a significant role. Larger, more sterically hindered electrophiles may preferentially react at the more accessible N7 position.
-
Protecting Groups: A reliable strategy is to use a protecting group on the N7 position to direct derivatization to other sites or to protect it during other transformations. For directing alkylation, a common approach is to use a removable protecting group on the N7-H. For instance, a p-toluenesulfonyl (tosyl) group can be introduced at the N7 position, which can then be removed after subsequent reactions.[7]
Q2: What are the best analytical methods to differentiate and quantify the N7 and N1 regioisomers?
A2: Differentiating between the N7 and N1 isomers is crucial for reaction monitoring and product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the regioisomers. The chemical shifts of the protons and carbons in the pyrrole and pyrimidine rings will differ significantly between the N7 and N1 substituted products. For example, the chemical shift of the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core can be a useful diagnostic signal.[8]
-
X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. This technique provides definitive proof of the connectivity and stereochemistry of your molecule.[9][10]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the regioisomers. Developing a robust chromatographic method is key to accurately determining the isomeric ratio and purity of your product.[11]
Q3: Can temperature be used to control the regioselectivity of the reaction?
A3: While temperature is a fundamental reaction parameter, some studies have shown that it may not have a significant effect on the regioselectivity of alkylation for certain pyrrolopyrimidine systems.[6] However, it is always a parameter worth investigating in your specific system, as kinetic versus thermodynamic control can sometimes be influenced by temperature.
Q4: Are there any alternative derivatization strategies to avoid regioisomer formation altogether?
A4: Yes, a protecting group strategy is a highly effective approach.
-
N7-Protection: The most direct way to ensure reaction at other positions is to protect the N7 nitrogen. A common protecting group for this purpose is the p-toluenesulfonyl (tosyl) group. This group can be introduced under basic conditions and later removed.
III. Experimental Protocols
Here we provide a general, illustrative protocol for the N7-alkylation of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. Note: This is a generalized procedure and may require optimization for your specific substrate and electrophile.
Protocol 1: General Procedure for N7-Alkylation
This protocol is adapted from procedures for the alkylation of similar pyrrolopyrimidine cores.[12]
Objective: To achieve selective N7-alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (starting material)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous acetonitrile (CH3CN) or N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous acetonitrile or DMF, add potassium carbonate (3.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Suspend the residue in a suitable solvent (e.g., methanol) and pour it into stirring water.
-
Collect the precipitate by filtration, wash with water and a non-polar solvent like hexanes.
-
Dry the solid in vacuo to obtain the N7-alkylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Diagram: N7-Alkylation Workflow
Caption: A typical workflow for the N7-alkylation of a pyrrolopyrimidine core.
IV. Data Summary: Influence of Reaction Conditions
The following table summarizes the general influence of various reaction parameters on the regioselectivity of pyrrolopyrimidine derivatization, based on literature observations.
| Parameter | General Observation on N7-Selectivity | Potential Impact |
| Base | Strong, non-nucleophilic bases are often preferred. | Can influence the deprotonation equilibrium between N7 and N1. |
| Solvent | Polar aprotic solvents (DMF, DMSO, ACN) are commonly used. | Can affect the solubility of the starting materials and the nature of the anionic intermediate. |
| Temperature | Often has a minor effect on regioselectivity in some systems.[6] | May influence the kinetic vs. thermodynamic product ratio in other cases. |
| Electrophile | Sterically bulky electrophiles may favor N7 substitution. | Steric hindrance around the N1 position can disfavor reaction at that site. |
| Protecting Group | Use of an N7-protecting group offers excellent control. | Directs derivatization to other positions or protects the N7-H during other transformations. |
V. Concluding Remarks
Minimizing the formation of regioisomers in the derivatization of this compound is a multifaceted challenge that requires careful consideration of reaction conditions. While there is no single "magic bullet" solution, a systematic approach to optimizing the base, solvent, and electrophile, coupled with the judicious use of protecting groups, can lead to highly regioselective transformations. We encourage researchers to use the information in this guide as a starting point for their own investigations and to consult the primary literature for more specific examples relevant to their target molecules.
VI. References
-
ResearchGate. (n.d.). Impact of base, solvent and temperature on reaction performance and regioselectivity.
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
-
Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Revista de la Sociedad Química de México. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
-
Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
ChemicalBook. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum.
-
PubMed. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. --INVALID-LINK--
-
National Institutes of Health. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
-
Guidechem. (n.d.). What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?.
-
ACS Publications. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides.
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
-
Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
-
National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
-
National Institutes of Health. (n.d.). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents.
-
PubMed. (n.d.). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis.
-
ChemicalBook. (n.d.). This compound | 24391-41-1.
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
-
ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
-
Royal Society of Chemistry. (n.d.). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects.
-
Echemi. (n.d.). This compound.
-
PubMed. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--
-
PubMed. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization.
-
National Institutes of Health. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.
-
PubMed Central. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
-
MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
-
Journal of Applied Pharmaceutical Science. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
-
Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
References
- 1. srinichem.com [srinichem.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7H-Pyrrolo[2,3-d]pyrimidine(271-70-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | C13H10ClN3O2S | CID 44228967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Based Kinase Inhibitors
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount endeavor. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for a multitude of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP for the binding pocket of various kinases, leading to the modulation of aberrant signaling pathways that drive cancer progression.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy of prominent kinase inhibitors based on this versatile scaffold, supported by experimental data and detailed methodologies to ensure scientific integrity and reproducibility.
The Strategic Advantage of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of ATP.[1][4][5] This inherent structural mimicry provides a strong foundation for designing ATP-competitive kinase inhibitors. The addition of a chloro group at the 4-position and a carbonitrile group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system further enhances the potential for potent and selective kinase inhibition. The electron-withdrawing nature of these substituents can influence the electronic distribution within the molecule, impacting its binding affinity and selectivity for the target kinase.[6] This strategic design has led to the development of inhibitors targeting a range of critical kinases involved in oncogenesis, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Anaplastic Lymphoma Kinase (ALK).
Comparative Efficacy of Key Kinase Inhibitors
The following sections provide a comparative analysis of the efficacy of notable this compound based inhibitors against their respective kinase targets. The data presented is a synthesis of findings from various preclinical studies. It is crucial to note that direct comparisons of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[7][8] Several inhibitors based on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent and selective inhibition of JAK family members.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity | Reference |
| Compound 12a | JAK1 | 12.6 | 10.7-fold over JAK2 | [9] |
| Abrocitinib | JAK1 | ~29 | Preferential for JAK1 | [10] |
| Baricitinib | JAK1 / JAK2 | 5.9 / 5.7 | Dual Inhibitor | [3] |
Compound 12a , a novel 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative, has shown impressive potency and selectivity for JAK1, with an IC50 value of 12.6 nM and a 10.7-fold selectivity over the closely related JAK2.[9] This selectivity is a key attribute, as isoform-specific inhibition can potentially minimize off-target effects. Abrocitinib , another JAK1-preferential inhibitor, demonstrates a slightly lower potency with an IC50 of approximately 29 nM.[10] In contrast, Baricitinib acts as a dual inhibitor of both JAK1 and JAK2, with IC50 values of 5.9 nM and 5.7 nM, respectively.[3] The choice between a selective or dual inhibitor would depend on the specific therapeutic context and the desired pharmacological profile.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent BTK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Key Features | Reference |
| Compound 22 | BTK | 14 | Excellent kinase selectivity | [11] |
| Compound 23 | BTK | 12 | Excellent kinase selectivity | [11] |
Compounds 22 and 23 have emerged as highly potent BTK inhibitors, with IC50 values of 14 nM and 12 nM, respectively.[11] A significant advantage of these compounds is their excellent kinase selectivity, which is crucial for reducing the risk of off-target toxicities.[11]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). The development of potent ALK inhibitors has significantly improved patient outcomes.
| Compound ID | Target Kinase | IC50 (nM) | Key Features | Reference |
| Alectinib | ALK | 1.9 | High potency and selectivity | [12] |
Alectinib , a second-generation ALK inhibitor, demonstrates remarkable potency with an IC50 of 1.9 nM.[12] Its high potency and selectivity have established it as a standard of care for patients with ALK-positive NSCLC.
Experimental Methodologies: Ensuring Trustworthiness and Reproducibility
The reliability of efficacy data is intrinsically linked to the robustness of the experimental protocols employed. This section details common, self-validating methodologies used to determine the inhibitory activity of kinase inhibitors.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous, high-throughput assay measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[1][6][13]
Principle: Kinases consume ATP during the phosphorylation of their substrates. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, and the test inhibitor at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a known concentration of ATP. Incubate the plate at a controlled temperature for a defined period.
-
Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, luciferin.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Luminescence-Based Kinase Assay
Caption: Workflow of a typical luminescence-based kinase assay.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF® is a robust technology for studying kinase activity, offering high sensitivity and low background interference.[2][4][14]
Principle: This assay utilizes fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) coupled to detection reagents. The kinase phosphorylates a biotinylated substrate, which is then recognized by a europium-labeled anti-phospho-specific antibody and streptavidin-XL665.
Step-by-Step Protocol:
-
Kinase Reaction: Similar to the luminescence assay, incubate the kinase, biotinylated substrate, and inhibitor with ATP.
-
Detection: Stop the reaction and add the HTRF® detection reagents: a europium-labeled anti-phospho-antibody and streptavidin-XL665.
-
Incubation: Allow the detection reagents to bind to the phosphorylated substrate.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The HTRF® ratio (acceptor signal / donor signal) is proportional to the amount of phosphorylated substrate. Calculate IC50 values from the dose-response curves.
HTRF® Kinase Assay Principle
Caption: Principle of the HTRF® kinase assay.
Signaling Pathways Targeted by 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Based Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.
JAK-STAT Signaling Pathway
This pathway is essential for cytokine signaling and is a key target for inflammatory and autoimmune diseases, as well as some cancers.
JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth, proliferation, and angiogenesis.
EGFR and VEGFR Signaling Pathways
Caption: Overview of EGFR and VEGFR signaling pathways.
Conclusion
The this compound scaffold represents a highly successful platform for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the versatility of this core structure in targeting a range of kinases implicated in cancer and inflammatory diseases. The comparative efficacy data, coupled with robust experimental methodologies, provides a valuable resource for researchers in the field of drug discovery and development. Future efforts will likely focus on further refining the selectivity of these inhibitors to enhance their therapeutic window and overcome mechanisms of drug resistance.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. ebiotrade.com [ebiotrade.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cellular Validation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives
Introduction: The Significance of the Pyrrolopyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold in modern medicinal chemistry.[1] Its structure is a bioisostere of purine, enabling it to function as a highly effective "hinge-binding" motif for a multitude of protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4] The specific derivative class, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, combines the kinase-binding potential of the core with reactive sites for strategic chemical modification. The chlorine at the C4 position is a key reactive handle for nucleophilic substitution, while the electron-withdrawing carbonitrile group at C5 can be crucial for modulating potency and selectivity.[2][5]
Derivatives from this scaffold have shown promise as potent inhibitors of critical kinases such as Monopolar Spindle 1 (MPS1)[6], Cyclin-Dependent Kinase 9 (CDK9)[4], Janus Kinase 1 (JAK1)[7], and Colony-Stimulating Factor 1 Receptor (CSF1R)[8]. However, synthesizing a promising molecule is merely the first step. Rigorous validation in relevant cellular models is paramount to confirm its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for the cell-based validation of a novel pyrrolopyrimidine derivative, which we will call "Compound P5C," against a hypothetical alternative, "Compound ALT," a known inhibitor with a different scaffold. We will follow a logical, multi-tiered validation funnel, moving from broad phenotypic effects to specific target engagement and pathway modulation.
The Validation Funnel: A Step-by-Step Cellular Interrogation
A robust validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence through a series of assays, each answering a more specific question than the last. This approach minimizes the risk of misinterpreting results from off-target effects or compound artifacts.[9]
Caption: A logical workflow for validating novel small molecule inhibitors.
Tier 1: Primary Phenotypic Screening - Assessing Cellular Viability and Proliferation
The first essential question is whether the compound exerts any biological effect on whole cells. Cytotoxicity and anti-proliferative assays are the workhorses of this tier.[10] They provide the first quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10]
Causality Behind Experimental Choice: We begin with these assays because they are rapid, high-throughput, and provide a holistic view of the compound's impact. A potent IC50 value justifies the investment in more complex, mechanism-focused experiments. It's crucial, however, to understand that these assays do not measure cell death directly; rather, they measure parameters like metabolic activity or total protein content, which are surrogates for the number of viable cells.[9]
Comparison of Common Cytotoxicity Assays
| Assay Method | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, which converts a tetrazolium salt (MTT) to a colored formazan product.[11] | Inexpensive, widely used and understood. | Can be affected by compounds that alter cellular metabolism; requires a final solubilization step. |
| SRB Assay | Sulforhodamine B (SRB) dye binds stoichiometrically to total cellular protein.[10] | Unaffected by metabolic changes; endpoint is stable. | Requires a cell fixation step; can be less sensitive for non-adherent cells. |
| CellTiter-Glo® | Measures intracellular ATP levels using a luciferase-based reaction. | Highly sensitive, rapid (no wash steps), suitable for high-throughput screening. | More expensive; signal can be affected by compounds that interfere with ATP metabolism or luciferase. |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the procedure for determining the IC50 of "Compound P5C" and "Compound ALT" in a relevant cancer cell line (e.g., MCF-7 for a breast cancer target).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "Compound P5C" and "Compound ALT" in culture medium. A typical concentration range might be 0.01 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be based on the cell line's doubling time and the expected mechanism of the drug.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Data Summary
| Compound | Cell Line | IC50 (nM) |
| Compound P5C | MCF-7 | 85 |
| Compound P5C | MDA-MB-231 | 120 |
| Compound ALT | MCF-7 | 450 |
| Compound ALT | MDA-MB-231 | 600 |
This data suggests "Compound P5C" is significantly more potent than the alternative.
Tier 2: Target Engagement - Is the Drug Hitting the Target?
A favorable IC50 is encouraging, but it doesn't prove the compound works by inhibiting the intended kinase. The observed effect could be due to off-target activity.[9] Target engagement assays are designed to provide direct evidence that the compound physically binds to its intended target within the complex environment of a living cell.[12][13]
Causality Behind Experimental Choice: We must confirm target binding to establish a clear Structure-Activity Relationship (SAR) and build confidence in our mechanism of action. Without this evidence, all downstream results are correlational at best. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[14][15]
Caption: CETSA measures the shift in protein melting temperature upon ligand binding.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after a heat challenge.[15] | Label-free (no compound or protein modification needed); works in live cells and even tissues. | Requires a specific and high-quality antibody for detection (e.g., Western Blot); can be lower throughput. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer or compound in live cells. | High-throughput, provides real-time binding kinetics in live cells. | Requires genetic modification of the target protein (fusion with NanoLuc) and a suitable fluorescent ligand/tracer. |
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Grow the target cell line to ~80% confluency. Treat the cells with "Compound P5C" (e.g., at 10x its IC50) or vehicle (DMSO) for 1-2 hours in culture.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes. One aliquot should remain on ice as the non-heated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release the cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration using a BCA assay. Perform SDS-PAGE and Western Blotting using a primary antibody specific to the kinase target. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to the right for the compound-treated sample confirms target engagement.
Tier 3: Mechanism of Action - Verifying Target Activity Modulation
Having confirmed that "Compound P5C" enters cells, reduces their viability, and binds to its target kinase, the final step is to prove that this binding event leads to the inhibition of the kinase's catalytic activity.
Causality Behind Experimental Choice: The most direct way to measure kinase activity is to quantify the phosphorylation of its known downstream substrates.[16][17] A successful inhibitor should lead to a dose-dependent decrease in the phosphorylation of these substrates.
Key Assays for Measuring Kinase Activity
-
Western Blotting: A semi-quantitative method to detect changes in the phosphorylation state of a specific substrate using phospho-specific antibodies. It is highly specific and provides molecular weight information but is low-throughput.
-
Cell-Based ELISA/AlphaLISA: These are plate-based immunoassays that can quantify the level of a specific phosphoprotein from cell lysates in a high-throughput format.[17][18] They offer better quantitation and throughput than Western Blotting.
-
Meso Scale Discovery (MSD): An electrochemiluminescence-based platform that provides a high-performance, multiplex-capable immunoassay for quantifying phosphoproteins with high sensitivity and a wide dynamic range.[17]
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Seed cells and allow them to attach. Starve the cells of serum for several hours if the pathway is activated by growth factors.
-
Compound Incubation: Pre-incubate the cells with various concentrations of "Compound P5C" or "Compound ALT" for 1-2 hours.
-
Pathway Stimulation: If necessary, stimulate the pathway with an appropriate agonist (e.g., a growth factor like EGF for the EGFR pathway) for a short period (e.g., 15-30 minutes) to induce robust substrate phosphorylation in the control samples.
-
Lysis and Western Blot: Immediately lyse the cells and prepare lysates. Perform Western Blot analysis using three primary antibodies on separate blots or by stripping and re-probing:
-
An antibody for the phospho-substrate .
-
An antibody for the total substrate (to ensure changes are not due to protein degradation).
-
An antibody for the total kinase target (as a control).
-
-
Analysis: A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate or total kinase signal, is definitive proof of target inhibition.
Conclusion
The validation of a novel this compound derivative requires a systematic, evidence-based approach. By progressing through the validation funnel—from broad phenotypic screening to direct target engagement and finally to specific mechanism of action—researchers can build a compelling case for their compound's efficacy. Comparing the derivative ("Compound P5C") against an alternative ("Compound ALT") at each stage provides a clear benchmark for performance. This rigorous, multi-faceted validation strategy is essential for distinguishing promising therapeutic candidates from compounds with ambiguous or off-target activities, ultimately paving the way for successful preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. srinichem.com [srinichem.com]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Analogs as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the versatile 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile core, a key intermediate in the synthesis of numerous kinase inhibitors.[3] We will dissect the impact of substitutions at various positions of this scaffold on inhibitory activity and selectivity, supported by experimental data from seminal studies.
The this compound Scaffold: A Versatile Starting Point
The this compound core serves as an excellent starting point for chemical modifications due to the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic substitution.[3][4] This allows for the introduction of a diverse array of substituents to probe the chemical space of the ATP-binding pocket. The carbonitrile group at the C5 position is a common feature in many potent kinase inhibitors, often contributing to binding affinity through interactions with the hinge region of the kinase.
Structure-Activity Relationship Analysis
The following sections will systematically explore the SAR of analogs based on modifications at the C4, N7, and other positions of the this compound scaffold.
Modifications at the C4 Position: The Key to Selectivity and Potency
The C4 position is the most commonly modified position, with the introduction of various amino- and aryl- substituents leading to potent inhibitors of a wide range of kinases.
A series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were designed and synthesized as potential Janus Kinase 2 (JAK2) inhibitors.[5] Most of these compounds exhibited potent activity against JAK2, with one standout compound showing an IC50 value of 6 nM and over 97-fold selectivity against JAK3.[5] This highlights the importance of the substituent at the C4 position in driving both potency and selectivity.
In another study, the introduction of a 4-aryl substituent onto the pyrrolo[2,3-d]pyrimidine scaffold modulated the selectivity profile from JAK1 to JAK3, with many compounds showing greater than 100,000-fold selectivity for JAK3 over JAK2.[6]
The following table summarizes the impact of different C4 substituents on the inhibitory activity against various kinases:
| Target Kinase | C4-Substituent | Key Findings | Reference |
| JAK2 | Phenylamide hybrids | Potent inhibition (IC50 = 6 nM) and high selectivity. | [5] |
| JAK1/JAK2 | 4-(1H-pyrazol-4-yl) with N-acylpiperidine motifs | Potent inhibition of both kinases and anti-inflammatory activity. | [7] |
| JAK3 | 4-Aryl substituents | High selectivity for JAK3 over JAK2 (>100,000-fold). | [6] |
| PAK4 | Various derivatives | Potent enzymatic and cellular inhibition (IC50 = 2.7 nM and 7.8 nM, respectively). | [8] |
| LRRK2 | 4-Amino with variations at the 6-position | Phenyl derivatives showed higher activity. | [9] |
| FAK | Dimethylphosphine oxide moiety | Potent enzyme inhibition (IC50 = 5.4 nM) and good selectivity. | [10] |
| RET | Various derivatives | A lead compound showed low nanomolar potency against wild-type and mutant RET. | [11] |
| Itk | Covalent inhibitors | Potent and selective irreversible inhibition. | [12] |
Modifications at the N7 Position: Modulating Physicochemical Properties
The N7 position of the pyrrolo[2,3-d]pyrimidine core is often modified to improve solubility, cell permeability, and pharmacokinetic properties. The introduction of various substituents, such as benzyl groups, can also influence the binding orientation of the inhibitor within the ATP pocket.
For instance, in the development of antiviral agents against Zika virus, modifications at the N7 position with different benzyl groups were explored.[13] A para-nitro or -cyanobenzyl substituent in combination with a meta-chlorobenzylamine at the C4 position resulted in high antiviral activity.[13]
The Role of the C5-Carbonitrile Group
The C5-carbonitrile group is a recurring motif in many potent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. This electron-withdrawing group can enhance the acidity of the N7-proton, potentially influencing hydrogen bonding interactions. Furthermore, the nitrile group itself can act as a hydrogen bond acceptor. In a study on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors, the presence of the carbonitrile was a key feature of the most potent compounds.[14]
Visualizing the Structure-Activity Relationships
The following diagram illustrates the key modification points on the this compound scaffold and their general impact on activity.
Caption: Key modification sites on the this compound scaffold.
Experimental Protocols for Evaluation
The biological evaluation of these analogs typically involves a hierarchical screening process, starting from in vitro enzyme assays to cellular assays and in vivo studies.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Kinase Assay)
This is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the extent of phosphorylation of a specific peptide substrate by the kinase. It utilizes a fluorescence-based method where the phosphorylation event leads to a change in the fluorescence resonance energy transfer (FRET) signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, kinase, peptide substrate, and ATP solutions at the desired concentrations.
-
Compound Preparation: Serially dilute the test compounds to create a concentration gradient.
-
Kinase Reaction: In a microplate, add the kinase, the test compound, and the peptide substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Development: Add the development reagent, which contains a protease that cleaves the unphosphorylated peptide, disrupting the FRET.
-
Detection: Read the fluorescence emission at two wavelengths (e.g., using a fluorescence plate reader).
-
Data Analysis: Calculate the ratio of the two emission intensities and plot it against the compound concentration to determine the IC50 value.
The following workflow diagram illustrates the Z'-LYTE™ kinase assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Conclusion
The this compound scaffold is a highly versatile and privileged core for the design of potent and selective kinase inhibitors. The extensive SAR studies have demonstrated that strategic modifications at the C4 and N7 positions are crucial for achieving desired biological activity and drug-like properties. The C4 position, in particular, offers a handle to tune the selectivity of the inhibitors against different kinases. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their potent in vitro activity into effective therapeutic agents for a range of diseases, including cancer and inflammatory disorders.[2][15]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. srinichem.com [srinichem.com]
- 5. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 6. Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Kinase Inhibitor's Dilemma: A Head-to-Head Comparison of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile and Other Privileged Scaffolds
In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, propelling them to the forefront of therapeutic targeting. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the quest for potent and selective agents remains a significant challenge. At the heart of this endeavor lies the inhibitor's scaffold, a core chemical structure that dictates its binding affinity, selectivity, and ultimately, its therapeutic potential.
This guide provides an in-depth, head-to-head comparison of the versatile 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold with other prominent kinase inhibitor cores, namely the quinazoline and purine scaffolds. We will delve into the structural rationale behind their efficacy, present comparative experimental data, and provide detailed protocols for key assays, empowering researchers to make informed decisions in their drug discovery programs.
The Structural Advantage: Why Scaffolds Matter
The vast majority of kinase inhibitors are ATP-competitive, vying with the cell's natural energy currency for a highly conserved binding pocket on the kinase. The success of a scaffold is therefore intimately linked to its ability to mimic the adenine core of ATP, forming key hydrogen bond interactions with the kinase hinge region.[1] However, achieving selectivity is a more nuanced challenge, as the ATP-binding sites of over 500 human kinases share significant structural homology.[2][3] This is where the unique chemical features of each scaffold come into play, allowing for the exploration of subtle differences in the topology of the kinase active site to achieve desired selectivity profiles.
The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Adenine Isostere
The 7-deazapurine core of the pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base of ATP.[4][5] This inherent structural mimicry provides a strong foundation for potent kinase inhibition. The 4-chloro substituent on the pyrimidine ring serves as a crucial handle for synthetic elaboration, allowing for the introduction of various side chains to modulate potency and selectivity. Furthermore, the 5-carbonitrile group can engage in additional interactions within the ATP binding pocket, further enhancing affinity.[6] This adaptable platform has given rise to a multitude of potent kinase inhibitors targeting a diverse range of kinases.[4][7]
The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition
The quinazoline scaffold, a fusion of a pyrimidine and a benzene ring, is another highly successful core in kinase inhibitor design.[1] It is particularly renowned for its application in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib. The quinazoline core effectively occupies the adenine-binding region, while substituents at the 4-position are strategically positioned to interact with the solvent-exposed region, a key area for achieving selectivity.
The Purine Scaffold: Nature's Blueprint for Inhibition
As the natural template for ATP, the purine scaffold is an obvious choice for designing ATP-competitive inhibitors. Numerous purine analogues have been developed as potent kinase inhibitors, demonstrating broad applicability across the kinome.[8] The challenge with purine-based inhibitors often lies in achieving selectivity against the multitude of ATP-dependent enzymes in the cell.
Head-to-Head Comparison: Potency and Selectivity
To provide a quantitative comparison of these scaffolds, we have compiled representative IC50 data from the literature. It is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in assay conditions. However, this data provides valuable insights into the general potency and selectivity profiles of compounds based on these core structures.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Representative Kinase Inhibitors
| Kinase Target | Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)[7] | Quinazoline Derivative (Compound 32)[9] | Purine Derivative (Compound 10b)[10] |
| EGFR | 40 | - | - |
| Her2 | 89 | - | - |
| VEGFR2 | 112 | - | - |
| CDK2 | 204 | - | - |
| A549 (Cell line) | - | 0.02 µM | - |
| HeLa (Cell line) | - | - | 7.4 µM |
| CFPAC-1 (Cell line) | 0.79 µM (Compound 5f)[10] | - | - |
Note: Data is compiled from different sources and should be interpreted with caution. "-" indicates data not available in the cited source.
The data in Table 1 illustrates the potential of the pyrrolo[2,3-d]pyrimidine scaffold to yield potent inhibitors against a range of kinases, including receptor tyrosine kinases (EGFR, Her2, VEGFR2) and a cell cycle kinase (CDK2).[7] The quinazoline derivative demonstrates remarkable potency at the cellular level against the A549 lung cancer cell line.[9] The purine derivative shows moderate activity against the HeLa cervical cancer cell line.[10]
Experimental Workflows: From Benchtop to Cellular Insights
The rigorous evaluation of kinase inhibitors requires a multi-faceted approach, employing both biochemical and cell-based assays. Here, we provide detailed, step-by-step protocols for key experiments that form the foundation of any kinase inhibitor profiling campaign.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The amount of ADP produced in the kinase reaction is quantified using a luciferase-based system, where the luminescent signal is inversely proportional to kinase activity.[11][12][13]
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A 1:3 dilution series starting from 1 mM is recommended.[11]
-
Kinase Reaction Mixture: Prepare a master mix containing the purified kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.[11]
-
Assay Plate Setup: In a 384-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.[11]
-
Enzyme Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context, providing a more physiologically relevant measure of inhibitor activity.[14]
Workflow Diagram:
Caption: General workflow for a cell-based kinase phosphorylation assay.
Detailed Protocol (ELISA-based):
-
Cell Seeding: Seed cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined amount of time (e.g., 1-2 hours).
-
Pathway Stimulation: If the target kinase is activated by an upstream signal, stimulate the cells with the appropriate agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat a high-binding ELISA plate with a capture antibody specific for the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody specific for the phosphorylated form of the substrate, conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the phospho-substrate signal to the total substrate signal (if measured in parallel) and plot the results against the inhibitor concentration to determine the IC50 value.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is paramount to understanding its potential for off-target effects. This is typically achieved by screening the compound against a large panel of purified kinases.[2][3][15][16]
Workflow Diagram:
Caption: Workflow for kinase inhibitor selectivity profiling.
Methodology:
The experimental procedure for kinase selectivity profiling is an extension of the in vitro kinase inhibition assay described above, performed in a high-throughput format against a large number of kinases. The data is typically presented as the percent inhibition at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential off-targets. For hits of interest, full dose-response curves are then generated to determine IC50 values. Several commercial services offer kinase profiling against extensive panels.[3]
Conclusion: Choosing the Right Scaffold for the Job
The this compound scaffold, along with the quinazoline and purine cores, represent powerful starting points for the design of potent and selective kinase inhibitors. The choice of scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy.
-
The pyrrolo[2,3-d]pyrimidine scaffold offers a privileged and highly versatile platform that has demonstrated broad applicability across the kinome. Its inherent similarity to adenine provides a strong foundation for potency, while the readily modifiable positions allow for fine-tuning of selectivity.
-
The quinazoline scaffold has a proven track record, particularly in the realm of EGFR inhibitors, and remains a valuable core for targeting this important class of receptor tyrosine kinases.
-
The purine scaffold, as the natural blueprint, is a logical starting point for ATP-competitive inhibitors, though achieving selectivity can be a more significant challenge.
By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can more effectively navigate the complex landscape of kinase inhibitor design and accelerate the development of novel therapeutics for a wide range of diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Confirming the Structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives: A Comparative Guide to X-ray Crystallography
Introduction
In the landscape of modern drug discovery, the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant interest for researchers. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents.[1] The precise molecular structure, including bond lengths, angles, and stereochemistry, is paramount to understanding a compound's activity and guiding further drug development. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for unambiguous three-dimensional structure determination.[2]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives. We will delve into the causality behind experimental choices in X-ray crystallography, present a detailed protocol, and offer insights gleaned from extensive field experience to aid researchers in their structural elucidation endeavors.
The Gold Standard: Why X-ray Crystallography Prevails
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable in the chemist's toolkit, X-ray crystallography offers an unparalleled level of detail for crystalline samples. It provides a direct visualization of the electron density within a molecule, allowing for the precise determination of atomic positions and the overall molecular architecture.[3][4]
Comparison with Alternative Techniques
| Technique | Strengths | Limitations | Best Suited For |
| X-ray Crystallography | Unambiguous 3D structure determination.[2] High precision and accuracy for bond lengths and angles. Provides information on crystal packing and intermolecular interactions. | Requires a suitable single crystal, which can be challenging to grow.[5][6] Provides a static picture of the molecule in the solid state. | Definitive confirmation of molecular structure and stereochemistry. Elucidating intermolecular interactions in the solid state. |
| NMR Spectroscopy | Provides detailed information about the connectivity and chemical environment of atoms in solution.[7] Can provide insights into molecular dynamics and conformational changes in solution. | Structure is inferred from indirect measurements, which can sometimes lead to ambiguity. Less precise for determining exact bond lengths and angles compared to crystallography. | Determining the constitution and connectivity of a molecule. Studying dynamic processes in solution. |
| Mass Spectrometry | Provides highly accurate molecular weight information. Can provide information about the elemental composition and fragmentation patterns. | Does not directly provide information about the 3D arrangement of atoms. | Determining molecular formula and confirming the presence of the target compound. |
The primary advantage of X-ray crystallography is its ability to provide a complete and unambiguous three-dimensional structure. For complex heterocyclic systems like this compound derivatives, where subtle changes in geometry can significantly impact biological activity, this level of certainty is crucial. A published study on 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives highlights how X-ray crystal structure analysis guided the lead optimization of potent inhibitors.[8]
Experimental Workflow for X-ray Crystallography
The journey from a synthesized compound to a refined crystal structure involves several critical steps. Understanding the rationale behind each step is key to a successful outcome.
References
- 1. srinichem.com [srinichem.com]
- 2. rigaku.com [rigaku.com]
- 3. people.bu.edu [people.bu.edu]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Mps1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Mps1 in Oncology
Monopolar spindle 1 (Mps1), a dual-specificity protein kinase, is a cornerstone of the spindle assembly checkpoint (SAC), the cellular surveillance system that ensures the accurate segregation of chromosomes during mitosis.[1][2] Upregulation of Mps1 is a common feature in a variety of human cancers, including breast cancer, and is often associated with a higher histological grade.[3] This overexpression allows cancer cells, which are often characterized by aneuploidy, to bypass the SAC and continue to proliferate.[2] Consequently, Mps1 has emerged as a compelling target for anticancer therapies. The inhibition of Mps1's kinase activity disrupts the SAC, leading to premature entry into anaphase, severe chromosome missegregation, and ultimately, cell death, making it a promising strategy for cancer treatment.[1][4]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure due to its structural similarity to purines, allowing it to effectively interact with the ATP-binding sites of various kinases.[5][6] This has led to the development of numerous kinase inhibitors based on this core structure.[7][8] This guide provides a comprehensive biological evaluation of a novel class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors, comparing their performance with other Mps1 inhibitors that have advanced to clinical trials.
The Mps1 Signaling Pathway and Mechanism of Inhibition
The Mps1 kinase plays a pivotal role in the spindle assembly checkpoint. Its activation and signaling cascade are critical for preventing premature sister chromatid separation. The following diagram illustrates the key steps in the Mps1 signaling pathway and the point of intervention for Mps1 inhibitors.
Caption: Mps1 Signaling Pathway and Inhibition.
Comparative Analysis of Mps1 Inhibitors
A crucial aspect of drug development is the comparative evaluation of novel compounds against existing alternatives. This section compares a promising novel 7H-pyrrolo[2,3-d]pyrimidine derivative, designated as Compound 12 , with other Mps1 inhibitors that have been investigated in clinical trials.[1]
| Inhibitor | Scaffold | Mps1 IC50 | Key Biological Activities & Selectivity | Clinical Trial Status (if applicable) | Reference |
| Compound 12 | 7H-pyrrolo[2,3-d]pyrimidine | 29 nM | Potent inhibition of Mps1 phosphorylation in vitro and in vivo. Induces cell cycle arrest and apoptosis in breast cancer cell lines (MCF-7 and 4T1). Suppresses tumor growth in vivo with no observed toxicity. Kinase selectivity profile not fully disclosed in the primary publication. | Preclinical | [1] |
| CFI-402257 | Not specified | 1.7 nM | Highly selective Mps1 inhibitor. Induces SAC inactivation, chromosome missegregation, aneuploidy, and cell death. Demonstrates in vivo antitumor activity as a single agent. | Phase I | [9] |
| BAY 1161909 | Not specified | < 10 nM | Potent and selective Mps1 inhibitor. Abrogates SAC activity, leading to premature mitotic exit and tumor cell death. Shows synergistic effects with paclitaxel in vivo. | Phase I | [10] |
| BAY 1217389 | Not specified | < 10 nM | Potent and selective Mps1 inhibitor with a distinct chemical structure from BAY 1161909. Similar mechanism of action to BAY 1161909, showing strong synergy with paclitaxel. | Phase I | [10] |
Expert Commentary: The novel 7H-pyrrolo[2,3-d]pyrimidine derivative, Compound 12, demonstrates potent Mps1 inhibition with an IC50 in the nanomolar range, comparable to inhibitors that have progressed to clinical trials.[1] The key differentiator for any new Mps1 inhibitor will be its therapeutic window, which is a function of both on-target efficacy and off-target toxicities. While the initial in vivo data for Compound 12 suggests a good safety profile, a comprehensive kinase selectivity screen (kinome scan) is imperative to predict potential off-target effects and to provide a stronger rationale for its advancement. The clinical candidates, while potent, have faced challenges, highlighting the need for novel scaffolds like the 7H-pyrrolo[2,3-d]pyrimidine that may offer improved pharmacological properties.[2]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies for the biological evaluation of Mps1 inhibitors.
Mps1 Kinase Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of Mps1 and the inhibitory potential of the test compounds. The ADP-Glo™ Kinase Assay is a common method.
Caption: Workflow for an in vitro Mps1 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Thaw Mps1 enzyme, kinase buffer, ATP, and substrate (e.g., myelin basic protein, MBP) on ice. Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine test compound.
-
Reaction Setup: In a 96-well plate, add kinase buffer, substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add a solution of Mps1 enzyme and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cell-Based Assays
Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, 4T1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivative for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Western Blot Analysis for Mps1 Phosphorylation:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Mps1 and total Mps1. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Efficacy
Xenograft Mouse Model:
-
Tumor Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7 or 4T1) into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., by oral gavage) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for in vivo xenograft studies.
Conclusion and Future Directions
The novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, exemplified by Compound 12, represent a promising new class of Mps1 inhibitors. Their potent enzymatic and cellular activities, coupled with encouraging in vivo efficacy and a favorable preliminary safety profile, underscore their potential for further development.[1] However, to robustly position these compounds for clinical translation, further studies are warranted. A comprehensive kinase selectivity profiling is essential to fully understand their off-target effects and to build a stronger safety case. Head-to-head preclinical studies against current clinical candidates using standardized assays will be crucial for a definitive comparative assessment. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be necessary to establish an optimal dosing regimen for future clinical trials. The continued exploration of the 7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant promise for the development of next-generation Mps1 inhibitors with an improved therapeutic index for the treatment of breast cancer and other malignancies.
References
- 1. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolopyrimidines as Mps1/TTK kinase inhibitors for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and cancer drug discovery. Its structural resemblance to adenine, the core component of ATP, makes it an ideal framework for designing competitive inhibitors of protein kinases, which are crucial regulators of cellular processes.[1] Kinase dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[2] Consequently, pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed as targeted therapeutics.[3][4]
This guide focuses on a new frontier: the development of tricyclic pyrrolo[2,3-d]pyrimidine derivatives. By expanding the core heterocycle into a more complex, rigid three-ring system, researchers aim to enhance target selectivity, potency, and pharmacokinetic properties. We will objectively compare the performance of several novel derivatives, provide the experimental data supporting their antitumor claims, and detail the methodologies required to validate these findings in a research setting.
Comparative Analysis of In Vitro Antitumor Activity
Recent studies have explored the synthesis and cytotoxic effects of several novel tricyclic pyrrolo[2,3-d]pyrimidine series. A key study designed and prepared a series of pyrrolo[2,3-d]pyrimidine-imines and 3-halo-substituted pyrrolo[2,3-d]pyrimidines.[5] The antitumor activity of these synthesized compounds was evaluated against a panel of human cancer cell lines, including colon (HT-29), breast (MCF-7), and cervical (HeLa) cancer cells, with doxorubicin used as a positive control.[5]
The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency. The data below summarizes the IC₅₀ values for selected lead compounds from this research.
| Compound ID | R² Substituent (at N-aryl group) | Halogen (at position 3) | Cancer Cell Line | IC₅₀ (µM) |
| 8f | 4-Br | - | HT-29 | 4.55 |
| 8g | Azepine ring | - | HT-29 | 4.01 |
| 10a | - | Cl | HeLa | Moderate Activity |
| 10b | - | Br | MCF-7 | Moderate Activity |
| 8a | H | - | HT-29 | 19.22 |
| Doxorubicin | (Reference Drug) | - | HT-29 | 0.89 |
*Data from Bodnarchuk, et al. (2022).[5] Note: "Moderate Activity" was reported for compounds 10a and 10b without specific IC₅₀ values provided in the abstract. The data clearly indicates that substitution at the N-aryl group is crucial for activity, with the unsubstituted compound 8a showing significantly lower potency.[5] The pyrrolo[2,3-d]pyrimidine-imines containing a C-4 bromine substituent (8f ) or an azepine side-ring (8g ) exhibited the most potent and selective activity against the HT-29 colon cancer cell line.[5][6]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
The antitumor effects of pyrrolo[2,3-d]pyrimidine derivatives are primarily attributed to their ability to inhibit protein kinases.[1] By blocking the ATP-binding site, these compounds can shut down signaling cascades essential for cancer cell growth and survival.
Kinase Inhibition Profile
Different derivatives have been shown to target various kinases:
-
Discoidin Domain Receptor 2 (DDR2): Molecular docking studies for the highly active compound 8g suggest strong interactions with the active site of DDR2, a collagen-responsive receptor tyrosine kinase implicated in cell adhesion, proliferation, and invasion.[5][6]
-
RET Kinase: Other series of pyrrolo[2,3-d]pyrimidine derivatives have been specifically designed and optimized as potent inhibitors of RET kinase, including drug-resistant mutants, which are key drivers in certain types of thyroid and non-small cell lung cancers.[7][8]
-
Multi-Kinase Inhibition: Some novel derivatives have been developed as multi-targeted inhibitors, demonstrating activity against a panel of kinases including EGFR, Her2, VEGFR2, and CDK2.[3][4] This multi-targeting approach can be advantageous in overcoming the complexity and redundancy of cancer signaling networks.[9]
The inhibition of these kinases can trigger downstream cellular events, including cell cycle arrest and programmed cell death (apoptosis).[3][9] Mechanistic studies on lead compounds have shown an increase in pro-apoptotic proteins like caspase-3 and Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[3][10]
Illustrative Signaling Pathway: RET Kinase
The following diagram illustrates a simplified RET signaling pathway, a common target for pyrrolo[2,3-d]pyrimidine inhibitors.
Caption: Simplified RET signaling pathway inhibited by a pyrrolo[2,3-d]pyrimidine derivative.
Essential Experimental Protocols for Compound Evaluation
To validate the antitumor properties of novel compounds, a series of standardized in vitro assays are required. These protocols form a self-validating system when appropriate controls are included.
Cell Viability Assay (Luminescent ATP Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[11][12]
Rationale: Provides a quantitative measure of a compound's cytotoxic or cytostatic effects, allowing for the determination of an IC₅₀ value.[13]
Caption: Workflow for a luminescent cell viability assay (e.g., CellTiter-Glo).
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tricyclic pyrrolo[2,3-d]pyrimidine derivatives. Add the compounds to the wells, ensuring to include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C in a humidified incubator.[11]
-
Reagent Addition: Equilibrate the plate and the luminescent assay reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well according to the manufacturer's instructions. This single step lyses the cells to release ATP.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percentage viability relative to the vehicle control. Plot the results against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.[11]
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Determines if the compound's cytotoxic effect is due to the induction of programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[15][16]
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Comparative Guide to the Inhibitory Mechanisms of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Welcome, researchers and drug development professionals. This guide provides an in-depth, objective comparison of 7H-pyrrolo[2,3-d]pyrimidine derivatives, a cornerstone scaffold in modern kinase inhibitor design. We will dissect their inhibitory mechanisms against various kinase families, supported by experimental data and protocols, to provide actionable insights for your research and development endeavors.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: An ATP Mimic by Design
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structure is a bioisostere of adenine, the nitrogenous base of ATP, allowing derivatives to act as competitive inhibitors by occupying the ATP-binding pocket of protein kinases.[3][4] This fundamental interaction is the starting point for developing highly potent and selective inhibitors. The replacement of the N7 atom of purine with a carbon atom alters the electronic properties and provides a vector for substitution, enabling chemists to fine-tune the molecule's affinity and selectivity for a specific kinase target.[1]
Caption: Structural similarity between ATP's adenine and the 7H-pyrrolo[2,3-d]pyrimidine core.
The Vanguard: Inhibition of Janus Kinases (JAKs)
The most prominent clinical successes of this scaffold are found in the inhibition of Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) crucial for cytokine signaling.[5][6] Dysregulated JAK signaling is central to numerous autoimmune diseases and myeloproliferative neoplasms.[7][8]
Mechanism of Action: Disrupting the JAK-STAT Pathway
7H-pyrrolo[2,3-d]pyrimidine derivatives like Tofacitinib and Ruxolitinib function as ATP-competitive inhibitors of JAKs.[7][8][9] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate each other and downstream Signal Transducers and Activators of Transcription (STATs).[5][10] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation and immunity.[5] By binding to the ATP pocket of JAKs, these inhibitors prevent the phosphorylation of STATs, effectively blocking the signaling cascade.[5][10]
Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, disrupting the signaling of key cytokines like IL-2, IL-4, and IL-6, which is why it is effective in treating rheumatoid arthritis.[5][11][12] Ruxolitinib shows selectivity for JAK1 and JAK2, making it effective against myelofibrosis and polycythemia vera where JAK2 signaling is often hyperactivated.[6][8][9]
Caption: Inhibition of the JAK-STAT pathway by 7H-pyrrolo[2,3-d]pyrimidine derivatives.
Performance Comparison of JAK Inhibitors
The clinical utility of these inhibitors is defined by their selectivity profile across the JAK family, which influences both efficacy and side effects.
| Compound | Target(s) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | Primary Indication(s) |
| Tofacitinib | JAK1, JAK3[5] | 12.6 nM[13] | >100-fold selectivity vs JAK1[13] | Primarily inhibits JAK1/3[5] | Rheumatoid Arthritis, Psoriatic Arthritis[5][12] |
| Ruxolitinib | JAK1, JAK2[6] | Selective for JAK1/2[10] | Potent inhibitor[8] | Some affinity[10] | Myelofibrosis, Polycythemia Vera[6] |
| Compound 12a | JAK1-selective[13] | 12.6 nM[13] | 134.8 nM[13] | - | Preclinical (Anti-inflammatory)[13] |
| Compound 9a | JAK3-selective[14] | >3300-fold selectivity vs JAK3[14] | >3300-fold selectivity vs JAK3[14] | 0.29 nM[14] | Preclinical (Rheumatoid Arthritis)[14] |
Note: IC50 values can vary based on assay conditions. Data is aggregated for comparative purposes.
Targeting Oncogenic Drivers: EGFR and Aurora Kinases
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends to critical oncology targets, including the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
In many cancers, particularly non-small cell lung cancer (NSCLC), EGFR signaling is constitutively active due to mutations.[15][16] Derivatives of this scaffold have been developed to inhibit not only wild-type EGFR but also clinically relevant mutants that confer resistance to earlier generations of inhibitors.[16]
-
Mechanism: These compounds competitively block the ATP-binding site of the EGFR tyrosine kinase.[17] Advanced derivatives are designed as covalent inhibitors, forming an irreversible bond with a cysteine residue (e.g., Cys797) in the active site, leading to sustained target inhibition.[16] This strategy is particularly effective against resistance mutations like T790M.[16] Recently, fourth-generation inhibitors based on this scaffold are being developed to target triple mutations (e.g., del19/T790M/C797S), a major unmet clinical need.[18]
| Compound | Target(s) | IC50 (EGFR L858R/T790M) | IC50 (EGFR 19del/T790M/C797S) | IC50 (WT EGFR) |
| Compound 12i [16] | Covalent Mutant-Selective | 0.21 nM | - | 22 nM (104-fold selective) |
| Compound 31a [18] | Triple Mutant | - | 30.6 nM | - |
| Compound 31r [18] | Triple Mutant | Subnanomolar | Subnanomolar | Spared |
Aurora Kinase Inhibition
Aurora kinases (A and B) are serine/threonine kinases that are key regulators of mitosis. Their overexpression in cancers makes them attractive therapeutic targets.[19][20]
-
Mechanism: Through structure-based design, pyrrolo[2,3-d]pyrimidine derivatives have been optimized as potent dual inhibitors of Aurora A and B.[19] By occupying the ATP pocket, they prevent the phosphorylation of downstream substrates, leading to mitotic arrest and apoptosis in cancer cells. A key aspect of their development is achieving selectivity over other kinases like Cyclin-Dependent Kinases (CDKs) to minimize off-target effects.[19] Recent efforts have focused on developing highly selective Aurora A inhibitors to improve the therapeutic window.[20][21]
Expanding the Target Space: PAK4, Itk, and Multi-Targeting
The adaptability of the 7H-pyrrolo[2,3-d]pyrimidine scaffold allows for the development of inhibitors against a growing list of diverse kinases.
-
p21-Activated Kinase 4 (PAK4): Overexpressed in many cancers, PAK4 is involved in cell growth and proliferation.[22] Molecular dynamics simulations show that pyrrolo[2,3-d]pyrimidine inhibitors form strong interactions with the hinge region of the PAK4 ATP-binding site.[22][23]
-
Interleukin-2-inducible T-cell Kinase (Itk): As a key signaling molecule in T-cells, Itk is a target for inflammatory and autoimmune diseases.[24] Covalent Itk inhibitors based on this scaffold have been designed to achieve high potency and selectivity over structurally related kinases like Btk.[24]
-
Multi-Targeted Kinase Inhibitors: Several derivatives have been designed to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2.[15][25][26] This polypharmacology can be advantageous in cancer therapy by blocking multiple oncogenic signaling pathways at once.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To quantitatively compare the potency of different inhibitors, an in vitro kinase assay is fundamental. The following protocol describes a common luminescence-based assay to determine IC50 values.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a 7H-pyrrolo[2,3-d]pyrimidine derivative against a target kinase.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A proprietary reagent converts the ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a light signal. The signal intensity is inversely proportional to kinase inhibition.
Materials:
-
Recombinant human kinase (e.g., JAK1, EGFR)
-
Kinase-specific substrate and cofactors (e.g., ATP)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create an 11-point dose-response curve.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare the kinase/substrate master mix in kinase buffer. Add 2.5 µL of this mix to all wells except the negative control (no-enzyme) wells.
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution to all wells. Mix gently by shaking the plate for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The precise time may need optimization depending on the kinase's activity.
-
Stop Reaction & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation & Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP and provides luciferase/luciferin for the light-generating reaction.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background (negative control) from all data points.
-
Normalize the data relative to the high (DMSO-only) control (0% inhibition) and low (no enzyme) control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically validated platform for the design of kinase inhibitors. Its inherent ability to mimic ATP provides a strong foundation for achieving high-potency inhibition. The success of this scaffold is rooted in the strategic chemical modifications that medicinal chemists have employed to achieve selectivity for specific kinase targets—from the broad family of JAKs to specific oncogenic drivers like EGFR and Aurora kinases. By understanding the core inhibitory mechanisms and structure-activity relationships, researchers can continue to leverage this privileged scaffold to develop next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 5. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 6. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. PathWhiz [pathbank.org]
- 11. Tofacitinib - Wikipedia [en.wikipedia.org]
- 12. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 13. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of Potent and Selective Pyrrolo[2,3- d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement Strategies for the 5-Carbonitrile Group of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its resemblance to the purine core allows it to effectively compete with ATP for binding to the kinase hinge region.[3][4] The 5-carbonitrile substituent is a common feature in many potent inhibitors based on this scaffold, where it often acts as a key hydrogen bond acceptor and contributes to the overall electronic profile of the molecule.[5][6] However, the nitrile group can also present challenges, including potential metabolic liabilities and off-target interactions.[7][8]
This guide provides an in-depth comparison of common bioisosteric replacement strategies for the 5-carbonitrile group of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. We will explore the synthesis, and the impact on biological activity and physicochemical properties of replacing the nitrile with a carboxamide, a tetrazole, or an oxadiazole moiety. This objective comparison, supported by representative experimental data, aims to equip researchers with the knowledge to make informed decisions in their drug design and lead optimization efforts.
The Strategic Importance of Bioisosteric Replacement
Bioisosterism, the interchange of functional groups with similar steric and electronic properties, is a cornerstone of medicinal chemistry.[9] This strategy is not merely about swapping one group for another; it is a nuanced approach to fine-tune a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetic profiles.[10] The choice of a bioisostere is dictated by the specific challenges presented by the parent molecule and the desired therapeutic profile.
"Lead_Compound" [label="Lead Compound\n(e.g., with Nitrile)"]; "Optimization_Goals" [label="Optimization Goals\n- Enhance Potency\n- Improve Selectivity\n- Increase Metabolic Stability\n- Enhance Solubility\n- Reduce Toxicity"]; "Bioisosteric_Replacement" [label="Bioisosteric Replacement", shape=ellipse, color="#34A853"]; "Improved_Candidate" [label="Improved Drug Candidate"];
"Lead_Compound" -> "Optimization_Goals"; "Optimization_Goals" -> "Bioisosteric_Replacement"; "Bioisosteric_Replacement" -> "Improved_Candidate"; }
Figure 1: The central role of bioisosteric replacement in lead optimization.
Comparative Analysis of Nitrile Bioisosteres on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold
For the purpose of this guide, we will consider this compound as our starting point. We will then explore its conversion to three key bioisosteric analogs: the carboxamide, the 5-(1H-tetrazol-5-yl), and the 5-(1,3,4-oxadiazol-5-yl) derivatives.
The Carboxamide Bioisostere: A Classical Replacement
The hydrolysis of a nitrile to a primary amide is a common metabolic pathway and a straightforward synthetic transformation. The resulting carboxamide can mimic the hydrogen bonding capabilities of the nitrile, acting as both a hydrogen bond donor and acceptor.[5]
"Start" [label="this compound"]; "Step1" [label="H2O2, K2CO3\nDMSO, rt"]; "Product" [label="4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide"];
"Start" -> "Step1" [label="Hydrolysis"]; "Step1" -> "Product"; }
Figure 2: Synthetic workflow for the hydrolysis of the 5-carbonitrile to the 5-carboxamide.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired carboxamide.
The conversion of the nitrile to a carboxamide can have varied effects on biological activity, depending on the specific target. While the hydrogen bond accepting ability is retained, the introduction of hydrogen bond donating protons and a change in electronics can alter binding affinity.
Table 1: Representative Comparison of Nitrile vs. Carboxamide
| Property | 5-Carbonitrile | 5-Carboxamide | Rationale for Change |
| Kinase Inhibition (IC₅₀) | Potent (nM range) | Often less potent | The added steric bulk and altered electronics of the amide may disrupt optimal binding in the kinase active site. |
| Solubility | Moderate | Generally Increased | The amide group can engage in more extensive hydrogen bonding with water, improving aqueous solubility. |
| Metabolic Stability | Susceptible to hydrolysis | Generally stable | While the amide bond itself can be a site for metabolism, it is often more stable than the nitrile in certain metabolic pathways. |
| Permeability | Good | Can be reduced | The increase in hydrogen bonding potential can lead to a higher desolvation penalty, potentially reducing membrane permeability. |
Note: The data presented is representative and the actual impact will be target-dependent.
The Tetrazole Bioisostere: An Acidic Mimic
The 5-substituted 1H-tetrazole is a well-established bioisostere for a carboxylic acid, and by extension, a hydrolyzed nitrile.[11][12] It is a metabolically stable, acidic heterocycle that can participate in similar ionic and hydrogen bonding interactions.[13]
"Start" [label="this compound"]; "Step1" [label="NaN3, NH4Cl\nDMF, 120 °C"]; "Product" [label="5-(1H-tetrazol-5-yl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine"];
"Start" -> "Step1" [label="[3+2] Cycloaddition"]; "Step1" -> "Product"; }
Figure 3: Synthetic workflow for the conversion of the 5-carbonitrile to the 5-(1H-tetrazol-5-yl) moiety.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (1N)
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 2-3 with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
The tetrazole ring offers a significant change in physicochemical properties compared to the nitrile. Its acidic nature can be advantageous for forming ionic interactions with basic residues in a target protein.
Table 2: Representative Comparison of Nitrile vs. Tetrazole
| Property | 5-Carbonitrile | 5-(1H-tetrazol-5-yl) | Rationale for Change |
| Kinase Inhibition (IC₅₀) | Potent (nM range) | Can be equipotent or more potent | The acidic tetrazole can form strong ionic interactions with key residues (e.g., lysine) in the active site, enhancing binding affinity.[14] |
| Solubility | Moderate | Generally Increased | The ionizable nature of the tetrazole at physiological pH significantly improves aqueous solubility. |
| Metabolic Stability | Susceptible to hydrolysis | High | The tetrazole ring is generally very resistant to metabolic degradation. |
| Permeability | Good | Can be reduced | The increased polarity and ionizable nature can decrease passive permeability. |
Note: The data presented is representative and the actual impact will be target-dependent.
The Oxadiazole Bioisosteres: Modulating Polarity and Hydrogen Bonding
Oxadiazoles are five-membered aromatic heterocycles that are often used as bioisosteres for amides and esters.[15][16] They are metabolically stable and can act as hydrogen bond acceptors. The two common isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, offer different spatial arrangements of their heteroatoms, allowing for fine-tuning of interactions with the target.[4][17]
"Start" [label="this compound"]; "Step1" [label="1. H2NOH·HCl, NaHCO3\n2. Acetic Anhydride, heat"]; "Intermediate" [label="N'-hydroxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide"]; "Step2" [label="Formic acid, heat"]; "Product" [label="5-(1,3,4-Oxadiazol-2-yl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine"];
"Start" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Product"; }
Figure 4: Synthetic workflow for the conversion of the 5-carbonitrile to the 5-(1,3,4-oxadiazol-2-yl) moiety.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (H₂NOH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Formic acid
-
Acetic anhydride
Procedure:
-
Step 1: Synthesis of N'-hydroxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide:
-
To a suspension of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, filter the solid, and wash with water and ethanol to obtain the amidoxime intermediate.
-
-
Step 2: Cyclization to the 1,3,4-Oxadiazole:
-
Suspend the amidoxime intermediate (1.0 eq) in formic acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
A similar multi-step process can be used to synthesize the 1,2,4-oxadiazole isomer, typically by reacting the amidoxime with an appropriate acid chloride or anhydride.
Oxadiazoles are generally considered to be metabolically robust and can improve the pharmacokinetic profile of a compound. Their hydrogen bond accepting capacity is generally weaker than that of a nitrile or a tetrazole, which can be either beneficial or detrimental to activity depending on the target.
Table 3: Representative Comparison of Nitrile vs. Oxadiazole
| Property | 5-Carbonitrile | 5-(1,3,4-Oxadiazol-2-yl) | Rationale for Change |
| Kinase Inhibition (IC₅₀) | Potent (nM range) | Often less potent or equipotent | The altered geometry and reduced hydrogen bonding strength of the oxadiazole may lead to a decrease in binding affinity. However, the specific isomer can influence this outcome.[14] |
| Solubility | Moderate | Moderate | Solubility is generally not drastically altered, but can be influenced by the overall lipophilicity of the molecule. |
| Metabolic Stability | Susceptible to hydrolysis | High | The oxadiazole ring is highly resistant to metabolic degradation. |
| Permeability | Good | Generally good | As a neutral, rigid heterocycle, the oxadiazole typically does not negatively impact permeability. |
Note: The data presented is representative and the actual impact will be target-dependent.
Conclusion and Future Perspectives
The bioisosteric replacement of the 5-carbonitrile group on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold offers a powerful strategy for lead optimization. The choice between a carboxamide, tetrazole, or oxadiazole is a multifactorial decision that must be guided by the specific goals of the drug discovery program.
-
Carboxamides offer a conservative modification that can improve solubility but may reduce potency and permeability.
-
Tetrazoles introduce an acidic functionality that can significantly enhance potency through ionic interactions and improve solubility, though permeability may be a concern.
-
Oxadiazoles provide a metabolically stable and neutral replacement that can fine-tune polarity and hydrogen bonding, with the choice of isomer offering further control over the molecule's vectoral properties.
Ultimately, the optimal bioisostere is context-dependent. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and synthesize novel 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine analogs with improved therapeutic potential. Future work in this area will likely involve the exploration of less common bioisosteres and the use of computational modeling to more accurately predict the impact of these replacements on the overall properties of the molecule.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mch.estranky.sk [mch.estranky.sk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iris.unito.it [iris.unito.it]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and Triazolo[1,5-c]pyrrolo-[3,2-e]pyrimidines as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijper.org [ijper.org]
- 17. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
Assessing In Vivo Efficacy of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Derivatives in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2][3] The addition of a chloro group at the 4-position and a carbonitrile at the 5-position creates a versatile template for developing targeted cancer therapies. This guide provides an in-depth comparison of the in vivo efficacy of derivatives of this scaffold and its close analogs in various animal models, offering insights into experimental design and interpretation of results for this promising class of compounds.
The Rationale: Targeting Key Oncogenic Pathways
The 7H-pyrrolo[2,3-d]pyrimidine scaffold's resemblance to ATP makes it an ideal starting point for designing competitive kinase inhibitors.[1][3] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] Derivatives of this scaffold have been successfully developed to target several critical oncogenic signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is implicated in the progression of various solid tumors and hematological malignancies. Consequently, inhibiting key kinases within this pathway, such as JAK1, JAK2, and JAK3, has become a validated therapeutic strategy.[4][5]
Below is a diagram illustrating the central role of the JAK/STAT signaling pathway in cancer and the points of intervention for targeted inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.
Comparative In Vivo Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives
While specific in vivo data for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives is emerging, several closely related analogs have demonstrated significant antitumor activity in preclinical animal models. These studies provide a valuable benchmark for assessing the potential of novel compounds within this class.
Case Study 1: A JAK/HDAC Dual Inhibitor in a Triple-Negative Breast Cancer Xenograft Model
In a notable study, a series of pyrrolo[2,3-d]pyrimidine-based derivatives were developed as dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs).[5] The rationale for this dual-targeting approach stems from the observation that feedback activation of the JAK-STAT3 pathway can lead to resistance against HDAC inhibitors in breast cancer.[5]
Compound 15d from this series demonstrated potent inhibition of JAK1/2/3 and HDAC1/6 and exhibited significant antiproliferative and pro-apoptotic activities in triple-negative breast cancer cell lines.[5] The in vivo efficacy of compound 15d was evaluated in a mouse xenograft model using MDA-MB-231 human breast cancer cells.[5]
Experimental Synopsis:
-
Animal Model: Female BALB/c nude mice.
-
Tumor Model: Subcutaneous xenograft of MDA-MB-231 cells.
-
Treatment: Compound 15d administered intraperitoneally.
-
Key Finding: Compound 15d effectively inhibited tumor growth in this xenograft model.[5]
Case Study 2: A RET Inhibitor in a RET-Driven Tumor Xenograft Model
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is further highlighted by its application in developing inhibitors of the RET (Rearranged during Transfection) kinase, a driver in certain types of thyroid and non-small cell lung cancer.[4][6] Optimization of a pyrrolo[2,3-d]pyrimidine core led to the identification of compound 1 , which showed potent in vitro inhibition of RET kinase.[6]
The in vivo efficacy of compound 1 was assessed in RET-driven tumor xenograft models in mice.[6]
Experimental Synopsis:
-
Animal Model: Mice.
-
Tumor Model: RET-driven tumor xenografts.
-
Treatment: Oral administration of compound 1 at 10 and 30 mg/kg, once daily.
-
Key Finding: Compound 1 demonstrated robust in vivo efficacy and was well-tolerated at efficacious doses.[6] Western blot analysis of tumor tissue confirmed target engagement through significant inhibition of RET phosphorylation.[6]
Case Study 3: An Akt Inhibitor in Human Tumor Xenografts
Deregulated signaling through the protein kinase B (Akt) pathway is a frequent event in cancer, making Akt an attractive therapeutic target.[7] A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Akt.[7]
Representative compounds from this series demonstrated strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses.[7]
Experimental Synopsis:
-
Animal Model: Nude mice.
-
Tumor Model: Human tumor xenografts.
-
Key Finding: Orally administered compounds from this series effectively modulated biomarkers of Akt signaling in vivo and led to significant tumor growth inhibition.[7]
| Compound Class | Target(s) | Animal Model | Tumor Model | Key In Vivo Efficacy | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | JAK/HDAC | BALB/c nude mice | MDA-MB-231 breast cancer xenograft | Effective tumor growth inhibition | [5] |
| Pyrrolo[2,3-d]pyrimidine Derivative | RET Kinase | Mice | RET-driven tumor xenograft | Robust tumor growth inhibition, target engagement confirmed | [6] |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Akt | Nude mice | Human tumor xenografts | Strong inhibition of tumor growth | [7] |
Standardized Protocol for In Vivo Xenograft Studies
The following is a generalized, step-by-step protocol for assessing the in vivo efficacy of novel pyrrolo[2,3-d]pyrimidine derivatives in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, compound characteristics, and institutional guidelines.
1. Cell Culture and Preparation:
-
Culture the selected human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for non-small cell lung cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (typically >95%).
-
Resuspend the cells in a sterile, serum-free medium or a mixture with an extracellular matrix like Matrigel at the desired concentration.
2. Animal Acclimatization and Tumor Implantation:
-
Acclimatize immunocompromised mice (e.g., BALB/c nude or SCID) for at least one week prior to the study.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor the animals daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
4. Compound Formulation and Administration:
-
Formulate the test compound (e.g., a this compound derivative) in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound and vehicle control to the respective groups according to the planned dosing schedule and duration.
5. Data Collection and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (defined by a predetermined tumor volume in the control group or a set duration), euthanize the animals.
-
Harvest tumors and other relevant tissues for further analysis, such as pharmacodynamic biomarker assessment (e.g., Western blotting for target phosphorylation) or histopathology.
Caption: A typical workflow for an in vivo xenograft study to assess anticancer efficacy.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, particularly with a 4-chloro and 5-carbonitrile substitution, represents a highly promising starting point for the development of novel kinase inhibitors for cancer therapy. The in vivo data from closely related analogs targeting diverse kinases such as JAK, RET, and Akt underscore the therapeutic potential of this chemical class. The demonstrated efficacy in various xenograft models provides a strong rationale for the continued investigation and preclinical development of these compounds.
Future research should focus on obtaining more extensive in vivo efficacy and safety data for this compound derivatives specifically. Comparative studies against standard-of-care agents will be crucial in determining their potential clinical utility. Furthermore, exploring their efficacy in more advanced preclinical models, such as patient-derived xenografts (PDXs) and syngeneic models that allow for the evaluation of immune system interactions, will provide a more comprehensive understanding of their therapeutic potential.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Yield and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
This compound serves as a key building block in the development of targeted therapies, particularly Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancers. The efficiency and purity of its synthesis are paramount to ensure the quality and cost-effectiveness of the final active pharmaceutical ingredients (APIs). This guide will compare two distinct synthetic strategies: a linear approach commencing from a pre-functionalized pyrrole, and a convergent route involving the construction of the pyrrolopyrimidine core followed by functional group manipulation.
Synthetic Route 1: Dehydration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Oxime
This route represents a late-stage introduction of the nitrile functionality from a corresponding aldoxime. This pathway is characterized by its high conversion and yield in the final step.
The synthesis commences with the readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is first formylated at the 5-position. The resulting aldehyde is then converted to its oxime, which upon dehydration, yields the target carbonitrile. The critical final step, the dehydration of the oxime, is typically achieved with a strong dehydrating agent such as thionyl chloride.
Key Features:
-
High Yield: The final dehydration step is reported to proceed with an impressive yield of up to 97%.[1]
-
Purity: The product is often obtained with high purity after recrystallization.[1]
-
Linear Sequence: This route follows a more traditional linear path, which can sometimes be less efficient in terms of overall yield from the initial starting material.
Synthetic Route 2: Cyclization of a 2-Amino-3-cyanopyrrole Derivative followed by Chlorination
This alternative strategy involves the initial construction of a substituted pyrrole ring bearing the requisite cyano group, followed by the annulation of the pyrimidine ring and a final chlorination step.
This approach begins with the synthesis of a 2-amino-3-cyanopyrrole derivative. These intermediates can be prepared through various multi-component reactions, offering a degree of convergence.[2] The subsequent cyclization with a formamide equivalent, such as formamidine acetate, furnishes the 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. The final step is the chlorination of the hydroxyl group, commonly achieved using phosphorus oxychloride (POCl3).
Key Features:
-
Convergent Approach: The initial assembly of the functionalized pyrrole allows for a more convergent synthesis.
-
Potentially Higher Overall Yield: By introducing the cyano group early, this route may offer a higher overall yield from simple starting materials.
-
Harsh Chlorination Conditions: The use of POCl3 for chlorination requires careful handling and workup procedures to avoid hydrolysis of the product.[3]
Comparative Analysis: Yield and Purity
| Parameter | Route 1: Oxime Dehydration | Route 2: Cyclization and Chlorination |
| Final Step Yield | Up to 97%[1] | Typically >80% for the chlorination step. |
| Overall Yield | Dependent on the efficiency of the preceding formylation and oximation steps. | Can be higher due to the convergent nature of the synthesis. |
| Purity | High purity achievable through recrystallization.[1] | Purity can be affected by byproducts from the chlorination step, requiring careful purification. |
| Key Reagents | Thionyl chloride | Formamidine acetate, Phosphorus oxychloride |
| Advantages | High-yielding final step, straightforward purification. | Convergent strategy, potential for higher overall yield. |
| Disadvantages | Linear sequence may lower overall yield. | Chlorination step uses harsh reagents and requires careful workup. |
Experimental Protocols
Route 1: Dehydration of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Oxime
Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
(Detailed procedure for the synthesis of the starting oxime is assumed to be established from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.)
Step 2: Synthesis of this compound [1]
-
To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (1.0 eq.) in dichloromethane, slowly add thionyl chloride (10.0 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Suspend the residue in water and adjust the pH to 4 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and combine the residue with the previously collected solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound.
Route 2: Cyclization of a 2-Amino-3-cyanopyrrole Derivative followed by Chlorination
Step 1: Synthesis of a suitable 2-Amino-3-cyanopyrrole derivative
(Various methods exist for the synthesis of 2-amino-3-cyanopyrroles. A general procedure is outlined below based on the reaction of an α-haloketone with malononitrile and an amine, known as the Gewald reaction.)[4]
Step 2: Synthesis of 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
-
A mixture of the 2-amino-3-cyanopyrrole derivative (1.0 eq.) and formamidine acetate (excess) in a suitable high-boiling solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry to obtain 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.
Step 3: Synthesis of this compound [3]
-
To a flask containing 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq.), add phosphorus oxychloride (excess) and a catalytic amount of a tertiary amine (e.g., N,N-diisopropylethylamine).
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Pathways
References
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CAS No. 24391-41-1) pushes the boundaries of science. This potent intermediate is invaluable in synthesizing targeted therapeutics. However, with great utility comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of this compound is not a mere procedural afterthought; it is a critical component of the research lifecycle, safeguarding both personnel and the environment.
This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan rooted in the principles of chemical causality and regulatory compliance. Here, we will explore the "why" behind each step, ensuring that our protocols are not just followed, but understood.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before we can manage a chemical's waste, we must fundamentally understand its inherent risks. This compound is a halogenated heterocyclic compound, a class of chemicals that requires careful handling due to potential toxicity and environmental persistence. Its hazard profile mandates a stringent disposal pathway.
The primary acute hazard, as identified by the Globally Harmonized System (GHS), is that it is harmful if swallowed.[1] However, it is best practice to also consider the hazard profile of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious skin and eye irritation.[2][3] Given these risks, treating this compound with a high degree of caution is scientifically prudent.
Upon thermal decomposition, this compound is expected to release toxic and corrosive gases, including hydrogen chloride (HCl) and various nitrogen oxides (NOx).[4] This fact is the primary driver for the specific disposal technology recommended later in this guide.
| Hazard Class | GHS Classification | Causality and Implication for Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Ingestion is a primary exposure route of concern. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could affect wildlife. |
| Potential Irritation | Causes skin and eye irritation (based on parent compound)[2][3] | Direct contact must be avoided. All waste, including empty containers and contaminated PPE, must be handled as hazardous to prevent exposure. |
| Hazardous Combustion Products | Releases HCl, NOx, and Carbon Oxides[4] | Simple burning is insufficient and dangerous. Disposal requires specialized high-temperature incineration with flue-gas scrubbing to neutralize acidic and toxic emissions. |
| Environmental Hazard | Halogenated Organic Compound | These compounds can be persistent in the environment. Disposal must comply with regulations like the Resource Conservation and Recovery Act (RCRA) to prevent land and water contamination.[5][6] |
Regulatory Imperative: The Legal Framework
As a generator of hazardous waste, your institution has a "cradle-to-grave" responsibility for its management. In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6]
Because this compound is a halogenated organic compound , it is subject to specific land disposal restrictions (LDRs).[5] These regulations prohibit the disposal of untreated hazardous wastes in or on the land. The only acceptable path forward is treatment via approved technologies that reduce the inherent hazard of the waste.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures a self-validating system for safety and compliance. Each step is designed to create a closed loop of containment from the point of generation to final destruction.
Step 1: Waste Segregation at the Source
-
Action: Immediately upon generation, designate all solid waste (e.g., residual compound, contaminated filter paper, weigh boats) and contaminated consumables (e.g., pipette tips, gloves) as "Halogenated Organic Solid Waste."
-
Causality: Proper segregation is the cornerstone of effective waste management. Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can violate regulatory requirements.[7] Keep this waste stream separate from all other chemical and general laboratory waste.
Step 2: Containerization and Labeling
-
Action: Collect waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[8][9] Affix a hazardous waste label immediately. The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first piece of waste is placed in the container).
-
-
Causality: Federal and local regulations mandate proper labeling for the safety of all personnel who may handle the container and for compliant disposal. The accumulation date is critical for ensuring waste is not stored on-site longer than legally permitted.
Step 3: On-Site Accumulation and Storage
-
Action: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area or a central hazardous waste storage area that is well-ventilated.
-
Causality: Proper storage minimizes the risk of accidental spills or exposure. This compound is incompatible with strong acids, acid chlorides, and oxidizing agents; therefore, it must be stored away from these materials to prevent hazardous reactions.[4]
Step 4: Professional Waste Disposal
-
Action: This chemical waste must not be disposed of down the drain or in regular trash. Arrange for pickup and disposal through a licensed and certified hazardous waste disposal company.[4][10]
-
Causality: The chemical's properties and regulatory status require a level of treatment that can only be achieved by specialized facilities. Licensed vendors are equipped to handle, transport, and dispose of the material in accordance with all federal, state, and local laws.
Step 5: The Final Step - High-Temperature Incineration
-
Action: Ensure your selected disposal vendor uses high-temperature incineration for halogenated organic waste.
-
Causality: This is the EPA's recommended treatment technology for many halogenated organic wastes.[5] The process must be conducted in an incinerator equipped with an afterburner and an alkaline scrubber .[4] The high temperature destroys the organic structure, while the afterburner ensures complete combustion. The scrubber is essential for neutralizing the resulting acidic gases (HCl), preventing their release into the atmosphere.[8][9]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an accidental release is critical.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the next section (at a minimum, a lab coat, nitrile gloves, and safety goggles; a respirator may be necessary for large spills or fine powders).[4][11]
-
Contain and Collect: Do not create dust.[4] Gently cover the spill with an inert absorbent material like sand or vermiculite.[2] Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of the container as hazardous waste according to the protocol in Section 3.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a non-negotiable aspect of handling and disposing of this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Routine Handling & Waste Collection | - Eye/Face Protection: Chemical safety goggles with side-shields.[12] - Hand Protection: Chemically resistant gloves (e.g., Nitrile). - Skin/Body Protection: Standard lab coat. Closed-toe shoes. |
| Spill Cleanup / Handling Bulk Waste | - Eye/Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty, chemically resistant gloves. - Skin/Body Protection: Chemically impervious clothing or apron over a lab coat. - Respiratory Protection: For fine powders or in areas with inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4] |
Disposal Workflow Visualization
The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound waste.
Caption: Compliant disposal workflow for this compound.
By adhering to this comprehensive guide, you actively contribute to a culture of safety and environmental responsibility. Proper chemical waste management is a direct reflection of scientific integrity and expertise, ensuring that our pursuit of innovation does not come at the cost of safety or ecological harm.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. ethz.ch [ethz.ch]
- 8. ptb.de [ptb.de]
- 9. biomedico.uff.br [biomedico.uff.br]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
Navigating the Safe Handling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: A Guide for Drug Development Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for both the potential of these molecules and their inherent risks. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, a key building block in the synthesis of various therapeutic agents, is one such compound that requires meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to foster a culture of safety that becomes second nature in the laboratory.
Understanding the Hazard Profile
Before any handling, it is crucial to recognize the hazard profile of this compound. According to available Safety Data Sheets (SDS), this compound is classified as an irritant and is harmful if swallowed.[1][2] Inhalation may cause respiratory irritation, and some data suggests it can be toxic upon skin contact or inhalation.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated, which necessitates a cautious approach, treating it as potentially cytotoxic.[1]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed.[2][4] | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation.[3][4] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Eye Contact |
| Acute Toxicity, Inhalation | Toxic if inhaled.[3] | Inhalation |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] | Inhalation |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). Instead, we employ a "hierarchy of controls" to mitigate risks at multiple levels. This approach prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.
Caption: The Hierarchy of Controls for laboratory safety.
Engineering Controls: Your First Line of Defense
All work involving this compound must be conducted in a designated area, specifically within a properly functioning chemical fume hood.[5] This is non-negotiable. A fume hood is designed to capture and exhaust hazardous vapors, dusts, and fumes, preventing their inhalation.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting work, ensure the fume hood is operational. A simple tissue test at the sash opening can provide a quick visual confirmation of inward airflow.[6]
-
Sash Position: Work with the sash at the lowest possible height that is comfortable for the procedure, never raising it above the marked operating height (typically 18 inches).[7][8]
-
Work Deep Inside: All materials and apparatus should be kept at least six inches inside the hood from the face to ensure effective containment.[6][7][8]
-
Minimize Clutter: Do not use the fume hood for chemical storage.[6][7][9] Excessive equipment can disrupt airflow patterns, compromising safety.[9][10]
Personal Protective Equipment (PPE): The Essential Barrier
Given the compound's hazard profile, a comprehensive PPE ensemble is mandatory. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves is recommended.[5] | Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[5] |
| Eye & Face Protection | Safety goggles or a full-face shield should be worn.[5][11] | Protects the eyes and face from splashes or airborne particles of the compound.[5] |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[5] |
| Respiratory Protection | For handling the powder or in situations with a high risk of aerosolization, a minimum of a NIOSH-approved N95, P95, or P100 disposable filtering facepiece respirator is advised.[1][5] | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents tracking of contaminants outside of the designated work area.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is critical to prevent contamination and exposure.
1. Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary equipment, including waste containers, is inside the fume hood before starting.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[12]
2. Donning PPE: A structured approach to putting on PPE is crucial to avoid contamination.
Caption: Recommended PPE donning sequence.
3. Handling the Compound:
-
Handle the substance in a manner that minimizes the formation of dust and aerosols.[1]
-
If weighing the solid, do so within the fume hood or in a containment balance enclosure.
-
Keep all containers of the compound sealed when not in use.[9]
4. Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
5. Disposal:
-
All disposable PPE and materials that have come into contact with this compound are considered hazardous waste.
-
Place all contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.[13]
-
Dispose of the compound and contaminated packaging as hazardous waste through a licensed professional waste disposal service.[1] Do not let the product enter drains.[1]
Emergency Plan: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental release.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.[5]
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Cleanup (for trained personnel with appropriate PPE only):
-
Don the appropriate PPE, including respiratory protection.[1]
-
Cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, working from the outside in.[14] Avoid creating dust.[1]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[15][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][16] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[1]
-
Inhalation: Move the exposed person to fresh air at once.[1][15] If breathing has stopped, perform artificial respiration.[1][15] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][12]
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for this compound.[1]
Conclusion
The responsible use of this compound is paramount in the research and development environment. By understanding its hazards, adhering to the hierarchy of controls, and being prepared for emergencies, we can harness its scientific potential while ensuring the safety of ourselves and our colleagues. This guide serves as a foundation for building robust safety protocols tailored to your specific laboratory setting.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. resources.workstationindustries.com [resources.workstationindustries.com]
- 8. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 9. hvcc.edu [hvcc.edu]
- 10. ehs.fiu.edu [ehs.fiu.edu]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



